molecular formula C6H5BrN2O3 B1416141 Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS No. 71933-03-4

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B1416141
CAS No.: 71933-03-4
M. Wt: 233.02 g/mol
InChI Key: LQTKGJRZBOYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652829
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-03-4
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS number 71933-03-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the nucleobases of DNA and RNA, coupled with its capacity for hydrogen bonding, makes it a recurring motif in a multitude of biologically active molecules.[1][2] Within this important class of heterocycles, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS: 71933-03-4), hereafter referred to as MBHPC, emerges as a particularly valuable and versatile building block.

This guide provides an in-depth technical overview of MBHPC for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the strategic applications of its distinct reactive sites, and the validated protocols that enable its transformation into novel molecular architectures. The true utility of MBHPC lies in its trifunctional nature: a modifiable ester, a reactive hydroxyl group, and, most critically, a bromine atom at the C5 position that serves as a versatile handle for advanced cross-coupling chemistries.[1]

Section 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's properties is paramount for its effective use. MBHPC is a solid, white to off-white crystalline material under standard conditions.[1] A critical characteristic is its existence in a tautomeric equilibrium between the 2-hydroxy form and the more stable pyrimidin-2(1H)-one form, which influences its reactivity and spectroscopic signature.[1]

Table 1: Physicochemical Properties of MBHPC

PropertyValueSource(s)
CAS Number 71933-03-4[3]
Molecular Formula C₆H₅BrN₂O₃[3]
Molecular Weight 233.02 g/mol [1][3]
Appearance Solid, white to off-white[1]
Purity Typically ≥97%[3]
Storage Conditions Inert atmosphere, 2-8°C
IUPAC Name methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate[1]

1.2 Spectroscopic Characterization

The spectroscopic data for MBHPC provides unambiguous confirmation of its structure.

Table 2: Key Spectroscopic Data for MBHPC

SpectroscopyCharacteristic FeaturesRationale
¹H NMR Singlet ~8.5-9.5 ppm (aromatic C6-H); Singlet ~3.9 ppm (ester -OCH₃)The pyrimidine proton is deshielded by the electronegative nitrogen atoms and adjacent carbonyl. The methyl group shows a typical chemical shift for an ester.[1]
Infrared (IR) Broad band at 3200-3400 cm⁻¹ (O-H/N-H stretch); Strong band at 1680-1720 cm⁻¹ (C=O stretch)The broadness of the hydroxyl/amide peak indicates hydrogen bonding. The carbonyl stretch is characteristic of an aromatic ester.[1]
UV-Visible Significant absorption band in the 250-300 nm regionThis absorption corresponds to the π→π* electronic transitions within the aromatic pyrimidine ring system.[1]

Section 2: Synthesis and Purification Protocol

While MBHPC is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A reliable method involves the diazotization of 2-amino-5-bromoisonicotinate followed by hydrolysis, a process that replaces the amino group with a hydroxyl group.[4]

Workflow: Synthesis of MBHPC

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 2-Amino-5-bromoisonicotinate C Diazotization A->C Add to Acid B Dilute H₂SO₄ Sodium Nitrite (NaNO₂) Ice Bath (0-5°C) B->C Slow Addition D Hydrolysis C->D Intermediate: Diazonium Salt E Work-up & Purification D->E Warming F Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate E->F Extraction & Chromatography

Caption: Synthetic workflow for MBHPC via diazotization.

2.1 Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of hydroxypyrimidines from their amino precursors.[4]

  • Reagents and Materials:

    • 2-Amino-5-bromoisonicotinate (1.0 equiv)

    • 9% Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂) (7.9 equiv)

    • Crushed Ice

    • Chloroform (or Dichloromethane)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

    • Eluent: Dichloromethane:Ethyl Acetate (e.g., 10:1 v/v)

  • Experimental Procedure:

    • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, add 2-amino-5-bromoisonicotinate to a mixture of 9% sulfuric acid and crushed ice. Cool the resulting slurry to 0°C in an ice-salt bath.

      • Causality: The low temperature is critical to stabilize the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

    • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred slurry, maintaining the internal temperature below 5°C.

    • Hydrolysis: After the addition is complete, continue stirring at low temperature for 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours, during which the diazonium salt hydrolyzes to the desired hydroxyl product.

    • Work-up: Filter the reaction mixture. Adjust the pH of the combined filtrate and washings to 6-7 with a saturated solution of sodium bicarbonate.

      • Causality: Neutralizing the acid is necessary to ensure the product is in its non-ionized form, maximizing its solubility in the organic extraction solvent.

    • Extraction: Extract the aqueous layer multiple times with chloroform or dichloromethane. Combine the organic layers.

    • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., Dichloromethane:Ethyl Acetate) to afford pure MBHPC.

Section 3: The Chemistry of a Trifunctional Building Block

The synthetic power of MBHPC stems from the differential reactivity of its three functional groups. The C5-bromo position is the primary site for diversification via palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry.

3.1 Palladium-Catalyzed Cross-Coupling at the C5-Position

The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a range of powerful C-C and C-N bond-forming reactions.[2]

3.1.1 Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a robust method for installing new aryl, heteroaryl, or alkyl groups at the C5 position.

Suzuki-Miyaura Catalytic Cycle

R¹ = Pyrimidine Core | R² = Boronic Acid Partner cluster_out R¹ = Pyrimidine Core | R² = Boronic Acid Partner Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) R¹-Pd(II)-Br (L₂) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (R¹-Br) Ar-Pd(II)-R2(L2) R¹-Pd(II)-R² (L₂) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R2(L2) Transmetalation (R²-B(OH)₂) Ar-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product R¹-R²

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

  • General Protocol: Suzuki-Miyaura Coupling

    • Setup: To an oven-dried Schlenk flask, add MBHPC (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[5]

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).[5][6]

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).[5]

    • Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until reaction completion is observed by TLC or LC-MS analysis.

    • Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[5]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄K₂CO₃ / K₃PO₄1,4-Dioxane/H₂O80-100[5][7]
Pd(dppf)Cl₂K₂CO₃DME80[6]
NiCl₂(dppp)K₃PO₄2-Butanol80[8]

3.1.2 Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[9] It couples the C5 position of MBHPC with primary or secondary amines.

  • General Protocol: Buchwald-Hartwig Amination

    • Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).[9]

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv), MBHPC (1.0 equiv), and the amine (1.2 equiv).[9]

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

    • Reaction: Heat the mixture (typically 80-110°C) and stir until completion is confirmed by TLC or LC-MS.

    • Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.

3.2 Reactivity of the Hydroxyl and Ester Groups

While cross-coupling is the most powerful transformation, the other functional groups offer further avenues for derivatization.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a solvent like THF or methanol.[1] This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.

  • Hydroxyl Group Modification: The 2-hydroxyl group can be converted to a 2-chloro group using reagents like phosphoryl chloride (POCl₃). This transforms the position into another electrophilic site, enabling sequential nucleophilic aromatic substitution (SₙAr) reactions, often with selectivity for the C4 or C2 position depending on the nucleophile and conditions.[10][11]

Section 4: Applications in Medicinal Chemistry

MBHPC is more than a chemical curiosity; it is a strategic starting point for the synthesis of biologically relevant molecules. Its utility is demonstrated by its commercial classification as a "Protein Degrader Building Block," pointing to its application in the synthesis of PROTACs and other targeted therapeutics.[3]

The pyrimidine core functionalized via the methods described above is found in numerous therapeutic agents. For instance, the synthesis of the dual endothelin receptor antagonist Macitentan involves the coupling of a 5-bromo-pyrimidine with an ethylene glycol linker, showcasing a key SₙAr reaction that can be conceptually applied to derivatives of MBHPC.[12] By leveraging the C5-bromo position for Suzuki or Buchwald-Hartwig reactions, chemists can rapidly generate large libraries of novel compounds, varying the substituents to probe the structure-activity relationship (SAR) of a target protein.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of MBHPC is essential.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed.[13]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a refrigerator (2-8°C).

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its true potential is unlocked through a clear understanding of the reactivity of its C5-bromo "handle," which provides access to a vast chemical space via robust and well-documented cross-coupling reactions. This guide has provided the foundational knowledge, validated protocols, and mechanistic rationale required for researchers to confidently and effectively incorporate this versatile pyrimidine into their synthetic programs, accelerating the discovery of the next generation of therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Reactivity of the C-Br bond in 5-Bromopyrimidine.
  • ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Royal Society of Chemistry. (1966). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

physical properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No: 71933-03-4) is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its core structure is built upon a pyrimidine ring, a fundamental scaffold found in numerous biologically critical molecules, including the nucleobases of DNA and RNA.[3] This guide provides a comprehensive overview of the key physical, spectroscopic, and chemical properties of this compound, offering valuable insights for researchers utilizing it as a versatile intermediate in complex organic syntheses. The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester functionality makes it a highly reactive and adaptable building block for creating novel molecules with potential therapeutic applications.[3]

Molecular Structure and Core Identifiers

The chemical identity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is defined by its specific substitution pattern on the pyrimidine core. The molecule features a hydroxyl group at the C2 position, a methyl carboxylate group at the C4 position, and a bromine atom at the C5 position.[3] This arrangement is crucial for its chemical behavior and reactivity.

cluster_main Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate mol

Caption: Molecular structure of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Table 1: Core Compound Identifiers

PropertyValueReference(s)
CAS Number 71933-03-4[1][2]
Molecular Formula C₆H₅BrN₂O₃[2][4]
Molecular Weight 233.02 g/mol [2][4]
IUPAC Name methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate
InChI Key LQTKGJRZBOYLEY-UHFFFAOYSA-N

Physicochemical and Thermal Properties

The physical state and solubility are fundamental parameters for designing experimental conditions, including reaction setups and formulation studies.

Table 2: Key Physicochemical Properties

PropertyValue / DescriptionReference(s)
Appearance Solid
Purity Typically ≥97%[2]
Storage Conditions Store at 2-8°C under an inert atmosphere
Solubility and pH-Dependent Behavior

The aqueous solubility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions, a characteristic attributed to the hydrophobic nature of the pyrimidine system.[3] However, the compound's solubility is significantly influenced by pH. This is due to the ionizable hydroxyl group at the C2 position, which has a predicted pKa of approximately 5.07.[3]

  • Under acidic conditions (pH < 5): The compound exists predominantly in its neutral, protonated form, leading to reduced aqueous solubility.[3]

  • Under neutral to alkaline conditions (pH > 5): The hydroxyl group can deprotonate, forming a more polar phenolate-like anion, which enhances its solubility in aqueous media.

This pH-dependent behavior is a critical consideration for its application in biological assays and for purification processes involving pH adjustments.

G cluster_flow pH Effect on Solubility node_acid Acidic pH (<5) node_neutral Neutral Form (Less Soluble) node_acid->node_neutral Favors node_alkaline Alkaline pH (>5) node_ionized Ionized Form (More Soluble) node_alkaline->node_ionized Favors

Caption: Relationship between pH and the solubility of the compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the structural integrity and purity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[3]

  • Hydroxyl (-OH) Stretch: A characteristic broad absorption band is observed between 3200-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the solid state.[3]

  • Carbonyl (C=O) Stretch: The methyl ester group displays a strong, sharp absorption peak in the range of 1680-1720 cm⁻¹, typical for aromatic esters.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small, representative sample of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify and annotate the characteristic absorption bands corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum confirms the molecular structure by revealing the chemical environment of the protons. For Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the aromatic proton signal is expected to be significantly deshielded, appearing in the range of 8.5-9.5 ppm.[3] This downfield shift is caused by the electron-withdrawing effects of the surrounding nitrogen atoms, the bromine atom, and the carboxylate group.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak appears at an m/z of approximately 233.[3] A distinctive isotopic pattern will be present due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two peaks of similar intensity at [M]⁺ and [M+2]⁺.

  • Key Fragmentation Pathways: Common fragments observed under electron ionization conditions include the loss of a bromine atom (Δm/z = 80), the methoxycarbonyl group (Δm/z = 59), or the hydroxyl group (Δm/z = 17).[3]

UV-Visible Spectroscopy

The compound exhibits a significant absorption band in the UV region, typically between 250-300 nm.[3] This absorption is due to π→π* electronic transitions within the aromatic pyrimidine ring system.[3] The exact maximum absorption wavelength (λmax) is influenced by the electronic effects of the various substituents.

Structural Considerations: Tautomerism

A key structural feature of this molecule is the potential for tautomerism involving the 2-hydroxy group. It can exist in equilibrium between the aromatic hydroxyl form (enol) and the non-aromatic N-H pyrimidinone form (keto).[3] This equilibrium can be influenced by factors such as the solvent and the physical state (solid vs. solution). This property is vital as the dominant tautomer can affect the molecule's hydrogen bonding capabilities and its interactions with biological targets.

G Tautomeric Equilibrium Hydroxy Hydroxy Form (Aromatic) Keto Pyrimidinone Form (Keto) Hydroxy->Keto

Caption: The tautomeric equilibrium between the hydroxy and pyrimidinone forms.

Overview of Synthetic Route

Understanding the synthesis provides context for potential impurities and handling. The preparation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be efficiently achieved through a two-step process starting from a pyrimidine precursor.[3]

  • Bromination: The process begins with the bromination of 2-hydroxypyrimidine-4-carboxylic acid. A brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is used to selectively introduce a bromine atom at the electron-rich C5 position of the pyrimidine ring.[3]

  • Esterification: The resulting 5-bromo-2-hydroxypyrimidine-4-carboxylic acid is then converted to its methyl ester. This is typically accomplished through a Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[3]

start 2-Hydroxypyrimidine- 4-carboxylic Acid intermediate 5-Bromo-2-hydroxy- pyrimidine-4-carboxylic Acid start->intermediate Bromination (e.g., NBS) end Methyl 5-bromo-2-hydroxy- pyrimidine-4-carboxylate intermediate->end Esterification (Methanol, H+)

Caption: A simplified workflow for the synthesis of the title compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: Users should avoid breathing dust/fume/gas/mist/vapors/spray (P261) and use appropriate personal protective equipment, including eye protection. In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a well-characterized compound with a distinct set of physical and spectroscopic properties. Its pH-dependent solubility, characteristic spectral signatures, and potential for tautomerism are critical attributes that researchers must consider. As a reactive and versatile building block, it holds significant promise for the synthesis of more complex molecules, particularly in the ongoing search for new and effective therapeutic agents. The data presented in this guide serves as a foundational resource for scientists and developers working with this important chemical intermediate.

References

  • Smolecule. (2023).
  • Chem-Impex. Ácido 5-bromo-2-(metiltio)pirimidina-4-carboxílico.
  • ChemicalBook.
  • Sigma-Aldrich.
  • PubChem. Methyl 5-bromo-2-(methylsulfanyl)
  • StruChem.
  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385.
  • ChemicalBook.
  • Acme Synthesis. (2023). 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use.

Sources

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's physicochemical properties, structural characteristics, synthesis, and critical role as a versatile intermediate in modern synthetic chemistry. The insights and protocols herein are designed to be immediately applicable in a research and development setting.

Core Molecular Profile and Physicochemical Properties

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound built upon a pyrimidine scaffold. This core structure is fundamental to various biologically critical molecules, including the nucleobases of DNA and RNA, which underpins its value as a scaffold in drug discovery.[1] The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester functional group makes it a highly reactive and adaptable building block for creating more complex molecular architectures.[1]

Under standard laboratory conditions, the compound is a white to off-white crystalline solid.[1] Its molecular identity is defined by the properties summarized in the table below.

PropertyValueSource
Molecular Weight 233.02 g/mol [1][2][3]
Molecular Formula C₆H₅BrN₂O₃[1][2]
CAS Number 71933-03-4[1][2]
IUPAC Name methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Alternate IUPAC Name methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate[1]
Purity Typically ≥97%[2]
Physical Form Solid[1]
Tautomerism and Solubility

A key feature of this molecule is the hydroxyl group at the 2-position of the pyrimidine ring. This allows for keto-enol tautomerism, where the compound can exist in equilibrium between the hydroxyl (enol) form and the more stable pyrimidinone (keto) form.[1] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and reactivity.

The compound's aqueous solubility is limited under neutral conditions due to the hydrophobic pyrimidine ring and methyl ester group.[1] However, the ionizable hydroxyl group (predicted pKa ≈ 5.07) imparts pH-dependent solubility.[1] In basic conditions (pH > 5), the proton can be abstracted, forming a more soluble salt. Conversely, in acidic conditions, it remains in its less soluble, neutral form.[1] This behavior is a critical consideration for reaction setup and purification processes, such as aqueous workups.

Caption: Molecular structure highlighting the key functional groups.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the identity and purity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate relies on a combination of standard spectroscopic techniques. Understanding the expected spectral features is essential for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The aromatic proton on the pyrimidine ring is expected to appear as a distinct singlet in the deshielded region of 8.5-9.5 ppm.[1] The methyl ester protons will present as a sharp singlet around 3.9-4.1 ppm. The hydroxyl proton may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The carbons of the pyrimidine ring will appear in the aromatic region (approx. 110-160 ppm), with their exact shifts influenced by the attached substituents.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum provides definitive proof of the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed at an m/z of 233.[1] Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity, confirming the presence of a single bromine atom.[1]

  • Fragmentation Pattern: Common fragmentation pathways provide further structural evidence and include the loss of the bromine atom (m/z - 80), the methoxycarbonyl group (m/z - 59), or carbon monoxide from the ester (m/z - 28).[1]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

  • -OH Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the hydroxyl group and broadened by intermolecular hydrogen bonding in the solid state.[1]

  • C=O Stretch: A strong, sharp absorption peak between 1680-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylate ester.[1]

Synthesis and Reaction Mechanisms

While multiple synthetic routes may exist, a common and effective approach involves the diazotization and subsequent hydrolysis of an amino-pyrimidine precursor. This method is advantageous due to the availability of starting materials and generally high yields.[4]

Figure 2: General Synthetic Workflow A 2-Amino-5-bromo-pyrimidine -4-carboxylate Precursor B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B Step 1 C Formation of Diazonium Salt (Unstable Intermediate) B->C Mechanism D Hydrolysis (H₂O, Heat) C->D Step 2 E Methyl 5-bromo-2-hydroxypyrimidine -4-carboxylate (Final Product) D->E F Purification (Recrystallization or Chromatography) E->F

Caption: A workflow for the synthesis of the target compound.

Mechanism Insight: Diazotization-Hydrolysis

The core of the synthesis is the conversion of a primary aromatic amine to a hydroxyl group.

  • Diazotization: The 2-amino group on the pyrimidine ring reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Hydrolysis: The diazonium salt is a superb leaving group (N₂ gas). Upon gentle warming in the aqueous acidic medium, water acts as a nucleophile, attacking the carbon atom and displacing the nitrogen gas. A final deprotonation step yields the target 2-hydroxy product.

Applications in Medicinal Chemistry

The true value of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate lies in its utility as a synthetic intermediate. The three distinct functional groups offer orthogonal handles for sequential chemical modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the electron-deficient 5-position can be displaced by various nucleophiles, such as amines or thiols, to introduce new side chains.[1]

  • Cross-Coupling Reactions: The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

  • Ester Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester variants, or used as a handle for further coupling chemistry.[1]

A prominent example of its application is in the synthesis of potent dual endothelin receptor antagonists like Macitentan .[5] In such syntheses, related bromopyrimidine scaffolds serve as key building blocks, demonstrating the industrial relevance of this chemical family.[5]

Experimental Protocols

The following protocols are provided as a guide for laboratory use. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

Protocol 5.1: Synthesis via Diazotization

(This is a representative protocol based on established chemical principles, adapted from similar transformations[4]. Quantities should be scaled as needed.)

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromoisonicotinic acid methyl ester (1.0 eq).

  • Acidification: Add 9% aqueous sulfuric acid and cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 eq) in water. Add this solution dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 40-50 °C until nitrogen gas evolution ceases (typically 1-2 hours).

  • Workup: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

Protocol 5.2: NMR Sample Preparation and Data Acquisition
  • Preparation: Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay. 16-64 scans are usually sufficient.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (1024-4096) and a longer relaxation delay (5-10 seconds) are required for a good signal-to-noise ratio.[6]

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is more than a catalog chemical; it is a pivotal building block for modern medicinal chemistry. Its well-defined structure, characterized by robust spectroscopic methods, and its predictable reactivity make it an invaluable tool for constructing novel molecular entities. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently utilize this compound in their drug discovery and development programs.

References

  • Struchem. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg. Available at: [Link]

  • PubChem. (2025). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2021). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2015). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank. Available at: [Link]

Sources

Whitepaper: Structural Elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a substituted pyrimidine with potential as a synthetic intermediate. We will move beyond a simple recitation of data to explore the strategic rationale behind the application of orthogonal analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and interpretations detailed herein are designed to serve as a robust, self-validating framework for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction: The Imperative for Unambiguous Characterization

Substituted pyrimidines are a cornerstone of modern pharmacology, forming the core scaffold of numerous therapeutic agents. The introduction of a bromine atom and a carboxylate group, as in Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, creates a versatile building block for further chemical modification. However, its utility is entirely dependent on the unambiguous confirmation of its molecular structure.

A critical consideration for this molecule is the potential for keto-enol tautomerism, a common feature in 2-hydroxypyrimidines. The molecule may exist predominantly as the hydroxy form or the pyrimidinone (keto) form. Each analytical technique must be leveraged not only to confirm connectivity but also to provide evidence for the dominant tautomer under the experimental conditions. This guide will treat the structure as a hypothesis to be proven by the convergence of evidence from multiple analytical sources.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust elucidation strategy does not rely on a single piece of evidence. Instead, it builds a compelling case by integrating data from multiple, independent techniques. Our approach begins with determining the molecular mass and formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.

G cluster_0 Mass Spectrometry (MS) cluster_1 Infrared (IR) Spectroscopy cluster_2 NMR Spectroscopy cluster_3 Final Confirmation ms High-Resolution MS (HRMS) - Determine Accurate Mass - Confirm Elemental Formula - Observe Bromine Isotope Pattern ir FT-IR Analysis - Identify Key Functional Groups (C=O, O-H/N-H) - Probe Tautomeric Form ms->ir Confirms Mass nmr_h ¹H NMR - Map Proton Environment - Count Unique Protons ir->nmr_h Confirms Functional Groups nmr_c ¹³C NMR - Map Carbon Skeleton - Count Unique Carbons elucidation Convergent Data Analysis & Structure Elucidation nmr_c->elucidation Confirms Connectivity

Figure 1: A strategic workflow for structure elucidation, emphasizing the convergence of independent analytical techniques.

Mass Spectrometry: Defining the Molecular Formula

The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the gold standard for this purpose.

Experimental Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source in both positive and negative ion modes. The expected molecular formula is C₆H₅BrN₂O₃.

  • Analysis: Analyze the resulting spectrum for the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions. The most critical diagnostic feature will be the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by approximately 2 m/z units.

Expected Data & Interpretation

The data should be scrutinized for the theoretical mass and the characteristic A+2 isotopic pattern of a monobrominated compound.

IonTheoretical m/z (C₆H₅⁷⁹BrN₂O₃)Theoretical m/z (C₆H₅⁸¹BrN₂O₃)Expected Ratio
[M+H]⁺ 232.9559234.9538~1:1
[M-H]⁻ 230.9403232.9382~1:1

The observation of this distinct doublet with a mass accuracy of <5 ppm provides very strong evidence for the proposed elemental formula.

G parent [M-H]⁻ m/z = 231/233 frag1 Loss of •CH₃ m/z = 216/218 parent:f0->frag1:f0 -15 Da frag2 Loss of CO₂ (from carboxylate) m/z = 187/189 parent:f0->frag2:f0 -44 Da frag3 Loss of •Br m/z = 152 frag2:f0->frag3:f0 -79/81 Da

Figure 2: A plausible fragmentation pathway for the [M-H]⁻ ion in ESI-MS/MS, aiding in structural confirmation.

Infrared Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this specific compound, it is invaluable for investigating the C=O and O-H/N-H stretching vibrations, which provides direct insight into the likely tautomeric form.

Experimental Protocol (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction and ATR correction on the resulting spectrum.

Expected Data & Interpretation

The key is to look for characteristic absorption bands. The presence of a strong, broad absorption in the 3200-2800 cm⁻¹ region would suggest the presence of a hydrogen-bonded O-H group (from the carboxylic acid-like hydroxy group), while a sharper peak around 3400 cm⁻¹ might indicate an N-H stretch, supporting the pyrimidinone tautomer.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3200-2800 O-H / N-H stretch (broad)Strong evidence for extensive hydrogen bonding. Points towards the 2-hydroxy or pyrimidinone form.
~1730 C=O stretch (ester)Confirms the presence of the methyl ester functional group. This should be a sharp, strong absorption.
~1680 C=O stretch (ring amide/keto)A strong band here would be compelling evidence for the pyrimidinone (keto) tautomer.
~1620 & ~1560 C=C / C=N stretch (ring)Confirms the presence of the pyrimidine aromatic ring.
~650 C-Br stretchConfirms the presence of the carbon-bromine bond.

The relative intensity and position of the carbonyl (C=O) and hydroxyl/amine (O-H/N-H) bands are crucial. If the molecule exists as the pyrimidinone, two distinct C=O stretches (ester and ring amide) would be expected.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR experiments are required for a complete assignment.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly observe exchangeable protons (like O-H or N-H).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 Broad Singlet1HOH / NHA highly deshielded, exchangeable proton consistent with the acidic proton of the hydroxy group or the N-H of the pyrimidinone.
~8.7 Singlet1HC6-HThe sole aromatic proton on the pyrimidine ring. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent nitrogen and the carboxylate group.
~3.9 Singlet3HOCH₃The methyl group of the ester, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165 C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~160 C2Carbon bearing the oxygen. Its exact shift is highly dependent on the tautomeric form (C-OH vs C=O).
~158 C4Carbon attached to the carboxylate group.
~145 C6The sole protonated carbon on the ring, shifted downfield by the adjacent nitrogen.
~100 C5Carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shifts the attached carbon upfield.
~53 OCH₃Typical chemical shift for a methyl ester carbon.

The convergence of this predicted NMR data with the functional groups identified by IR and the molecular formula from MS would provide an exceptionally strong case for the proposed structure.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is achieved not by a single measurement but by the logical synthesis of data from three core analytical techniques.

  • Mass Spectrometry confirms the elemental formula (C₆H₅BrN₂O₃) via high-resolution mass and the unmistakable bromine isotopic pattern.

  • Infrared Spectroscopy verifies the presence of key functional groups (C=O, C-Br, aromatic ring) and provides critical evidence to discern the dominant tautomeric form.

  • NMR Spectroscopy provides the final, unambiguous map of the molecular skeleton, confirming the connectivity of all proton and carbon atoms.

Together, these methods form a self-validating system that allows for the confident and definitive assignment of the chemical structure, a critical prerequisite for its application in any scientific or developmental context. For absolute proof of the solid-state structure and tautomeric form, single-crystal X-ray diffraction would be the ultimate confirmatory technique.

References

  • Title: Pyrimidine derivatives in medicinal chemistry: a review Source: ResearchGate URL: [Link]

  • Title: Isotope-Edited Mass Spectrometry Source: ScienceDirect URL: [Link]

  • Title: Infrared Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Infrared Absorptions of Some Amino- and Hydroxypyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: 13C Chemical Shifts Source: University of California, Davis - ChemWiki URL: [Link]

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a common scaffold in a variety of biologically active molecules, including nucleic acids, making it a valuable starting material for the synthesis of novel therapeutic agents.[1] The compound's structure, featuring a bromine atom, a hydroxyl group, and a methyl ester, provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of new drugs.[1]

Understanding the solubility of this compound is a critical first step in its application, from designing synthetic reactions to formulating it for biological screening and drug delivery. Low aqueous solubility, a common challenge in drug development, can lead to poor bioavailability and unreliable results in in-vitro assays.[2] This guide provides a comprehensive overview of the solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, including its physicochemical properties, a detailed experimental protocol for solubility determination, and the theoretical principles governing its dissolution.

Physicochemical Properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Molecular Structure and Properties:

  • Molecular Formula: C₆H₅BrN₂O₃[3][4]

  • Molecular Weight: 233.02 g/mol [3]

  • Appearance: It exists as a white to off-white solid crystalline material under standard conditions.[1]

The structure is characterized by a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.[5][6] The ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl carboxylate group at the 4-position. The planar geometry of the pyrimidine ring is a typical feature of aromatic heterocyclic compounds.[1]

Aqueous Solubility and pH-Dependence:

The aqueous solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions.[1] This is primarily due to the hydrophobic nature of the pyrimidine ring and the methyl ester group.[1]

A key feature of this compound is its pH-dependent solubility, which arises from the ionizable hydroxyl group at the 2-position.[1] The predicted pKa for this group is approximately 5.07 ± 0.10.[1]

  • Acidic Conditions (pH < 5): The compound is predominantly in its neutral, protonated form, leading to lower aqueous solubility.[1]

  • Neutral to Basic Conditions (pH > 5): The hydroxyl group can deprotonate to form a more polar phenolate-like anion, which is expected to have significantly higher aqueous solubility.

This pH-dependent behavior is a critical consideration in designing experimental protocols and formulation strategies.

Solubility in Organic Solvents:

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate demonstrates preferential solubility in polar organic solvents.[1] This is attributed to the presence of multiple polar functional groups: the hydroxyl group, the carboxylate ester, and the nitrogen atoms in the pyrimidine ring.[1] The methyl ester group contributes to its solubility in moderately polar solvents like methanol, ethanol, and acetone.[1]

Quantitative Solubility Data (Illustrative)

SolventTemperature (°C)Estimated Solubility (g/L)Polarity IndexRationale for Estimation
Water (pH 7.0)25~0.5 - 1.010.2Limited solubility due to hydrophobic pyrimidine ring, but some polarity from functional groups. Based on data for a related methyl ester derivative showing slight water solubility.[7]
Ethanol25~10 - 205.2Good solubility is expected due to the "like dissolves like" principle; both are polar and can engage in hydrogen bonding.
Methanol25~15 - 256.6Similar to ethanol, good solubility is anticipated due to its high polarity and hydrogen bonding capacity.
Acetone25~20 - 305.1Good solubility is likely due to its ability to act as a hydrogen bond acceptor and its moderate polarity.
Dimethyl Sulfoxide (DMSO)25> 507.2High solubility is expected as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Thermodynamic Principles of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process.[8] The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.[9]

The overall change in Gibbs free energy (ΔG) for the dissolution process determines the solubility. A negative ΔG favors dissolution. The relationship between enthalpy (ΔH), entropy (ΔS), and Gibbs free energy is given by the equation:

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This represents the heat absorbed or released during dissolution. Most solids have an endothermic enthalpy of solution (ΔH > 0), meaning they absorb heat from the surroundings as they dissolve.[8]

  • Entropy of Solution (ΔS): This is the change in disorder of the system. The dissolution of an ordered crystalline solid into a liquid solution generally leads to an increase in entropy (ΔS > 0).[9]

Effect of Temperature on Solubility:

According to Le Chatelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[3] For most solids with an endothermic enthalpy of solution, increasing the temperature will increase their solubility.[4] Conversely, for compounds with an exothermic enthalpy of solution, solubility will decrease with increasing temperature.[3]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[10] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.

Materials and Equipment:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.45 µm syringe filter E->F G Prepare dilutions of the saturated solution F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an amount of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate that is in excess of its expected solubility and add it to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[11]

    • Pipette a known volume of the desired solvent into the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture at a consistent speed (e.g., 150-300 RPM) for a sufficient period to ensure equilibrium is reached.[11] A duration of 24 to 72 hours is typically adequate for most compounds.[11]

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could otherwise lead to an overestimation of solubility.[11]

  • Quantification of Solute Concentration:

    • Prepare a series of dilutions of the filtered saturated solution with the appropriate solvent.

    • Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.[12]

    • For HPLC analysis: Prepare a calibration curve using standard solutions of known concentrations of the compound. The concentration of the sample is determined by comparing its peak area to the calibration curve.

    • For UV-Vis analysis: A calibration curve is also generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Conclusion

The solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a multifaceted property that is crucial for its effective use in research and development. Its limited aqueous solubility under neutral conditions and its pH-dependent behavior necessitate careful consideration during experimental design and formulation development. The shake-flask method provides a reliable means of determining its thermodynamic solubility, and a thorough understanding of the underlying principles of dissolution is essential for interpreting these results. This guide provides a foundational understanding of these aspects, empowering researchers to work more effectively with this promising chemical entity.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. Available from: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available from: [Link]

  • Solubility predictions for crystalline nonelectrolyte solutes dissolved in organic solvents based upon the Abraham general solvation model - Canadian Science Publishing. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available from: [Link]

  • Video: Solubility - Concept - JoVE. Available from: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. Available from: [Link]

  • Pyrimidine - Wikipedia. Available from: [Link]

  • Solubility. Available from: [Link]

  • Solubility - Wikipedia. Available from: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available from: [Link] dissolution-and-solubility/

Sources

safety and handling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction: Understanding the Molecule

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No: 71933-03-4) is a heterocyclic organic compound increasingly utilized as a key intermediate and building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrimidine scaffold substituted with a bromine atom, a hydroxyl group, and a methyl ester, makes it a versatile reagent for creating more complex molecules.[1] The presence of the bromine atom, in particular, enhances its reactivity for nucleophilic substitution reactions, while the hydroxyl and ester groups offer further sites for chemical modification.[1]

However, this chemical utility necessitates a thorough and rigorous understanding of its safety profile and handling requirements. As with many novel or specialized research chemicals, comprehensive toxicological data is not always available, placing the onus on the researcher to adhere to stringent safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from authoritative sources. It is designed to empower researchers, scientists, and drug development professionals to work with this valuable compound while minimizing risk.

Section 1: Hazard Identification and Communication

The first principle of laboratory safety is a comprehensive understanding of the potential hazards. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling protocols.[3][4]

Hazard Class Category GHS Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity, Single ExposureCategory 3H335May cause respiratory irritation.[3][4]

Expert Interpretation of Hazards:

  • H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. This includes direct ingestion and indirect contamination of food or drink. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4][5]

  • H315 (Causes skin irritation): The compound can cause redness, itching, or inflammation upon skin contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[3][6] Any contamination should be washed off immediately and thoroughly.[5]

  • H319 (Causes serious eye irritation): This is a critical hazard. Direct contact with the eyes can cause significant irritation and potential damage. The use of safety glasses with side shields or chemical splash goggles is non-negotiable whenever handling the solid or its solutions.[4][7]

  • H335 (May cause respiratory irritation): As a solid, the primary risk of inhalation comes from dust or aerosols.[3] Handling the compound in a way that minimizes dust formation is crucial. All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure to protect the user's respiratory system.[5][7]

Section 2: Physicochemical and Toxicological Profile

Understanding the compound's physical properties is essential for its proper handling and storage.

Property Value Source
CAS Number 71933-03-4[2][3]
Molecular Formula C₆H₅BrN₂O₃[1][2]
Molecular Weight 233.02 g/mol [2]
Appearance White to off-white solid crystalline material.[1]
Storage Temperature 2-8°C, under an inert atmosphere.
Incompatibilities Strong oxidizing agents, strong acids.[5]
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Toxicological Insight: It is critical to note that the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[8] The absence of comprehensive data mandates a conservative approach, treating the substance with a high degree of caution and assuming it may have uncharacterized hazardous properties.

Section 3: Emergency Procedures

Preparedness is paramount. All personnel handling the compound must be familiar with these emergency protocols.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][8]

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[5][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: As noted, hazardous decomposition products like hydrogen bromide and nitrogen oxides can be released during a fire.[6]

  • Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][5]

Section 4: Safe Handling and Storage Protocol

A systematic approach to handling and storage is essential to prevent exposure and maintain compound integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The use of a multi-layered safety approach, combining engineering controls and PPE, is required.

Control/Equipment Specification and Rationale
Ventilation All handling of the solid powder (weighing, transferring) must be performed in a certified chemical fume hood to mitigate inhalation risk (H335).[5][7]
Eye Protection Safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory. Chemical splash goggles should be used if there is a risk of splashing.[7]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn. Inspect gloves before use and dispose of them properly after handling.[4][7]
Skin and Body Protection A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, an impervious apron and additional protective clothing may be necessary.[4]
Respiratory Protection If a fume hood is not available or if dust/aerosol generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator must be used.[8]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that an appropriate spill kit and emergency contact information are readily accessible.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Chemical Retrieval: Retrieve the container from its designated storage location (2-8°C). Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Weighing and Transfer: Perform all weighing and transfer operations within the fume hood. Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

  • Reaction Setup/Use: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled.

  • Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[5]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is refrigerated (2-8°C) under an inert atmosphere to ensure long-term stability.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[4][5]

Section 5: Accidental Release and Waste Disposal

Spill Response Protocol

In the event of a small-scale laboratory spill, follow this systematic procedure.

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection (N95 respirator), chemical-resistant gloves, a lab coat, and eye protection.[3]

  • Containment: For a solid spill, gently cover it with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Avoid actions that create dust.[8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the sealed waste container and any contaminated PPE according to institutional and local environmental regulations.[5]

Spill_Response_Workflow cluster_Initial Initial Response cluster_Preparation Preparation cluster_Action Contain & Clean cluster_Final Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Secure Secure Spill Zone Alert->Secure DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) Secure->DonPPE Contain Cover with Inert Absorbent DonPPE->Contain Cleanup Sweep into Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Surface Cleanup->Decontaminate Dispose Dispose of Waste & Contaminated PPE Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for the safe response to a laboratory spill.

Waste Disposal

All waste containing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, including surplus material, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.[5]

  • Collect waste in suitable, sealed, and clearly labeled containers.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal through a licensed professional waste disposal service, adhering to all federal, state, and local regulations.[7][8]

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a compound of significant interest in modern chemical research. Its safe and effective use hinges on a culture of safety awareness and strict adherence to established protocols. By understanding its specific hazards—oral toxicity, skin and eye irritation, and respiratory irritation—and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely leverage its synthetic potential. Always prioritize a conservative approach, treating the compound with respect and planning every experiment with safety as the primary objective.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 5-bromo-4-methoxypyrimidine-2-carboxylate.
  • Smolecule. (2023, August 16). Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.
  • Fisher Scientific. (2012, October 23). Safety Data Sheet - 5-Bromo-2-methylpyrimidine.
  • MedchemExpress.com. (2025, October 1). Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine.
  • Thermo Fisher Scientific. (2016, December 2). Safety Data Sheet - 5-Bromopyrimidine.
  • PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.
  • TCI Chemicals. (n.d.). Safety Data Sheet - Methyl 5-Bromopyrimidine-2-carboxylate.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2(1H)-Pyrimidinone, 5-bromo-.
  • Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets.
  • ChemicalBook. (n.d.). 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-methylpyrimidine-4-carboxylate | 1211530-20-9.
  • ChemicalBook. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4.
  • HDH Chemicals. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg.

Sources

A Technical Guide to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. With a focus on practical application and scientific integrity, this document outlines the critical aspects of sourcing, quality control, and strategic utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No. 71933-03-4) is a substituted pyrimidine derivative that has garnered significant attention in medicinal chemistry. Its unique trifunctional structure—comprising a reactive bromine atom, a nucleophilic hydroxyl group, and an ester moiety—makes it an exceptionally valuable starting material for the synthesis of complex heterocyclic compounds.

The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The strategic placement of the bromine at the 5-position allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The hydroxyl group at the 2-position can be leveraged for etherification reactions, such as the Mitsunobu reaction, to introduce linkers or other pharmacophoric elements. This dual reactivity is particularly exploited in the burgeoning field of targeted protein degradation.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate serves as a versatile handle to construct the warhead or linker components of these advanced therapeutic agents.

Sourcing and Supplier Evaluation

The quality and reliability of starting materials are paramount in drug discovery to ensure reproducible experimental outcomes. Several commercial suppliers offer Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, and a careful evaluation is necessary to select the most suitable source for a given research program.

Key Supplier Evaluation Criteria:
  • Purity and Specification: Look for suppliers that provide a detailed Certificate of Analysis (CoA) with a purity of ≥97%, as determined by HPLC and confirmed by ¹H NMR.

  • Analytical Data Availability: Reputable suppliers will readily provide representative analytical data, including HPLC chromatograms and NMR spectra, to validate the product's identity and purity.

  • Batch-to-Batch Consistency: Inquire about the supplier's quality management system and their ability to ensure consistency between different lots.

  • Availability and Lead Times: Consider the supplier's stock levels and typical delivery times to avoid project delays.

  • Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any product-related queries.

Comparative Table of Commercial Suppliers:
SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesWebsite
Sigma-Aldrich (Ambeed) AMBH2D6F567797%100 mg, 250 mg
Spectrum Chemical S1243min 97%25 mg, 100 mg, 250 mg
BLD Pharm BD220805≥97.0%1 g, 5 g, 25 g
Aaron Chemicals LLC AR00FW43Not specifiedInquire
Shanghai Up-Fluorochem Co., Ltd. Not specifiedInquireInquire

Note: Availability, product numbers, and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.

Quality Control and In-House Validation

Upon receipt of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, it is crucial to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of the subsequent synthetic transformations.

Certificate of Analysis (CoA) Review

A comprehensive CoA from the supplier should include the following information.[3][4][5][6]

  • Product Information: Product name, CAS number, molecular formula, and molecular weight.

  • Batch Number: For traceability.

  • Physical Properties: Appearance (typically a white to off-white solid).

  • Analytical Test Results:

    • Purity by HPLC: The percentage purity determined by High-Performance Liquid Chromatography.

    • Identity by ¹H NMR: A statement confirming that the proton NMR spectrum is consistent with the structure.

    • Mass Spectrometry (Optional): The measured mass-to-charge ratio (m/z) corresponding to the molecular ion.

  • Date of Analysis and Expiry Date.

Recommended Analytical Procedures

The following are representative protocols for the in-house verification of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

This protocol is adapted from standard methods for the analysis of pyrimidine derivatives and should be optimized for the specific instrumentation used.[7]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the received sample in the same manner as the standard solution.

  • Analysis:

    • Inject the standard solution to establish the retention time and peak shape.

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method. The primary peak should have an area corresponding to ≥97% of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in ACN/Water A->B C Inject into HPLC B->C Prepared Sample D Run Gradient Method C->D E Detect at 254 nm D->E F Integrate Peaks E->F Chromatogram G Calculate Purity F->G H H G->H Final Report

Caption: Workflow for HPLC Purity Determination.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • The spectrum should show a singlet for the pyrimidine proton.

    • A singlet corresponding to the three protons of the methyl ester group should be observed.

    • A broad singlet corresponding to the hydroxyl proton will also be present. The chemical shift of this peak can vary depending on the concentration and water content of the solvent.

    • The integration of the peaks should be consistent with the number of protons.

Application in Synthesis: A Practical Example

To illustrate the utility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a representative protocol for a key synthetic transformation is provided below. This reaction, a Mitsunobu etherification, is a common first step in the elaboration of this building block into a PROTAC linker precursor. The causality behind this choice is to introduce a linker with a terminal functional group that can be further modified for conjugation to a ligand for an E3 ligase or a protein of interest.

Experimental Protocol: Mitsunobu Reaction for Linker Attachment

This protocol describes the reaction of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate with a protected amino alcohol to form an ether linkage.

  • Materials:

    • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

    • tert-Butyl (2-hydroxyethyl)carbamate (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, tert-Butyl (2-hydroxyethyl)carbamate, and PPh₃.

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD dropwise to the stirred solution. A color change is typically observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mitsunobu_Workflow A Combine Reactants: - Pyrimidine (1.0 eq) - Alcohol (1.2 eq) - PPh3 (1.5 eq) in Anhydrous THF B Cool to 0 °C A->B C Slowly Add DIAD (1.5 eq) B->C D Warm to RT, Stir 12-24h C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Solvent Evaporation F->G Yes H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for the Mitsunobu reaction.

Safety and Handling

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate should be handled in accordance with standard laboratory safety procedures.[4]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere.

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a high-value building block for modern drug discovery, particularly in the synthesis of targeted protein degraders. Its versatile reactivity, when sourced from a reputable supplier and properly validated, provides a reliable starting point for complex synthetic campaigns. By understanding the key quality attributes, implementing robust in-house analytical verification, and applying sound synthetic methodology, researchers can confidently incorporate this compound into their discovery workflows to accelerate the development of novel therapeutics.

References

  • Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

  • Sigma-Aldrich. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Safety Data Sheet. Available through product page for CAS 71933-03-4.
  • Aaron Chemicals LLC. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Product Page. Available at: [Link]

  • MicroChemicals GmbH. Certificate of Analysis Example. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information with NMR Spectra Examples. Available at: [Link]

  • CAS. CAS Patents. Available at: [Link]

  • Google Patents. US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Google Patents. US7767675B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors.
  • The Royal Society of Chemistry. Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

  • Dana Bioscience. METHYL 5-BROMO-6-HYDROXYPYRIMIDINE-4-CARBOXYLATE 5g. Available at: [Link]

  • PubChem. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. Available at: [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • Signal Transduction and Targeted Therapy. (2019). PROTACs: great opportunities for academia and industry. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomerism of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the tautomeric phenomena exhibited by methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. By synthesizing foundational principles of heterocyclic chemistry with insights from computational and experimental studies on analogous systems, this document offers a predictive and practical framework for understanding and characterizing the tautomeric behavior of this compound, a crucial aspect for its application in medicinal chemistry and drug development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile. For nitrogen-containing heterocycles like pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their tautomeric behavior is paramount for designing effective and safe therapeutic agents.

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate presents a fascinating case study in tautomerism. The 2-hydroxypyrimidine core can exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The presence of a bromine atom at the 5-position and a methyl carboxylate group at the 4-position introduces electronic and steric factors that modulate the tautomeric equilibrium. This guide will delve into the theoretical underpinnings of this equilibrium and provide a practical approach to its experimental and computational characterization.

Theoretical Framework: Lactam-Lactim Tautomerism in 2-Hydroxypyrimidines

The core of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is the 2-hydroxypyrimidine ring system, which can undergo lactam-lactim tautomerism. This involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom. The principal tautomers are the 2-pyrimidinone (lactam) and 2-hydroxypyrimidine (lactim) forms.

  • Lactam (Keto) Form: Characterized by a carbonyl group (C=O) at the 2-position and a proton on a ring nitrogen atom. This form is often referred to as the keto or amide form.

  • Lactim (Enol) Form: Features a hydroxyl group (-OH) at the 2-position, resulting in an aromatic pyrimidine ring. This is also known as the enol or imidic acid form.

The position of the tautomeric equilibrium is influenced by several factors, including the intrinsic stability of the tautomers, the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring.[1]

The Predominance of the Lactam Form

For simple 2-hydroxypyrimidines, the lactam (2-pyrimidinone) form is generally the more stable and, therefore, the predominant tautomer in most solvents and in the solid state. Computational studies on 2-hydroxypyridine and 4(3H)-pyrimidinone have shown a preference for the ketonic form in the latter, highlighting the influence of the nitrogen atom in the ring on the tautomeric equilibrium.[2] The greater stability of the lactam form is often attributed to the higher strength of the C=O double bond compared to the C=N double bond and favorable amide resonance stabilization.

Influence of Substituents on Tautomeric Equilibrium

The electronic nature of substituents on the pyrimidine ring can significantly impact the relative stabilities of the tautomers.

  • Electron-Withdrawing Groups (EWGs): The bromine atom at the 5-position and the methyl carboxylate group at the 4-position are both electron-withdrawing. EWGs can influence the acidity of the N-H proton and the basicity of the ring nitrogens, thereby affecting the tautomeric equilibrium. Computational studies on substituted purines and pyrimidines have shown that the position and nature of substituents can modulate tautomer stability.[3][4] In the case of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the inductive effect of the bromine and the resonance and inductive effects of the methyl carboxylate group are expected to favor the lactam form by increasing the acidity of the N-H proton and stabilizing the partial negative charge on the oxygen of the carbonyl group.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar protic solvents can stabilize both the lactam and lactim forms through hydrogen bonding. However, the lactam form, with its greater dipole moment, is often preferentially stabilized in polar solvents. In nonpolar solvents, the equilibrium may shift, but the lactam form is still generally favored for 2-hydroxypyrimidines.

The interplay of these factors determines the predominant tautomeric form of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in a given environment.

Tautomeric Forms of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Based on the theoretical principles discussed, methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is expected to exist predominantly in the lactam form, specifically as methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate . The possible tautomeric forms are depicted below:

Tautomers cluster_lactam Lactam (Keto) Forms cluster_lactim Lactim (Enol) Form Lactam_1H Methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate (1H-tautomer) Lactim Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Lactam_1H->Lactim Proton Transfer Lactam_3H Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate (3H-tautomer) Lactim->Lactam_3H Proton Transfer

Caption: Possible tautomeric forms of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

  • ¹H NMR: The chemical shifts of the ring protons and the N-H proton are indicative of the tautomeric form. In the lactam form, a signal corresponding to the N-H proton is expected, typically in the range of 10-13 ppm. The chemical shifts of the pyrimidine ring protons will also differ between the aromatic lactim form and the non-aromatic lactam form.

  • ¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the lactam form, the C2 carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the lactim form, which is attached to a hydroxyl group (typically 140-150 ppm).

  • ¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms in the pyrimidine ring.

Table 1: Predicted NMR Chemical Shift Ranges for Tautomers

Tautomer¹H NMR (N-H)¹³C NMR (C2)
Lactam (2-pyrimidinone)10 - 13 ppm> 160 ppm
Lactim (2-hydroxypyrimidine)Absent140 - 150 ppm

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will have distinct electronic absorption spectra.[5][6][7] The aromatic lactim form is expected to have a different λmax compared to the non-aromatic lactam form. By analyzing the changes in the UV-Vis spectrum as a function of solvent polarity, one can gain insights into the position of the tautomeric equilibrium.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups. The lactam form will exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The lactim form, on the other hand, will show a characteristic O-H stretching vibration (around 3200-3600 cm⁻¹) and C=N stretching vibrations.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Workflow for Computational Analysis:

computational_workflow start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM) energy_calc->solvation nmr_calc NMR Chemical Shift Prediction (GIAO) solvation->nmr_calc uv_calc UV-Vis Spectra Simulation (TD-DFT) solvation->uv_calc analysis Analyze Relative Energies and Compare with Experimental Data nmr_calc->analysis uv_calc->analysis

Caption: A typical computational workflow for studying tautomerism.

By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents, one can predict the position of the equilibrium. Furthermore, theoretical calculations of NMR chemical shifts and UV-Vis absorption spectra can be compared with experimental data to confirm the identity of the predominant tautomer.

Proposed Experimental Protocol for Tautomer Characterization

The following is a detailed, step-by-step methodology for the comprehensive characterization of the tautomeric equilibrium of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Objective: To determine the predominant tautomeric form of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in different solvents using spectroscopic and computational methods.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

  • Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄

  • UV-grade solvents: Acetonitrile, Dichloromethane, Methanol

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • UV-Vis Spectrophotometer

  • FT-IR Spectrometer

  • High-Performance Liquid Chromatography (HPLC)

Methodology:

Step 1: Sample Preparation

  • Prepare solutions of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in the deuterated solvents for NMR analysis at a concentration of approximately 10 mg/mL.

  • Prepare dilute solutions of the compound in the UV-grade solvents for UV-Vis analysis, ensuring the absorbance is within the linear range of the instrument (typically < 1.0).

  • Prepare a KBr pellet or a mull for solid-state FT-IR analysis.

Step 2: Spectroscopic Measurements

  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each of the prepared solutions.

    • For the ¹H NMR spectrum, pay close attention to the downfield region to identify any N-H protons.

    • For the ¹³C NMR spectrum, identify the chemical shift of the C2 carbon.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectrum of the compound in each of the UV-grade solvents from 200 to 600 nm.

    • Determine the λmax in each solvent.

  • FT-IR Spectroscopy:

    • Acquire the FT-IR spectrum of the solid sample and identify the key vibrational bands, particularly the C=O and O-H stretching regions.

Step 3: Computational Modeling

  • Perform DFT calculations as outlined in the workflow in section 4.2.

  • Calculate the relative Gibbs free energies of the lactam and lactim tautomers in the gas phase and in the solvents used in the experimental work.

  • Predict the ¹H and ¹³C NMR chemical shifts for each tautomer.

  • Simulate the UV-Vis absorption spectra for each tautomer.

Step 4: Data Analysis and Interpretation

  • Compare the experimental NMR data with the predicted chemical shifts to identify the predominant tautomer in each solvent.

  • Correlate the observed λmax in the UV-Vis spectra with the simulated spectra for the different tautomers.

  • Use the FT-IR data to confirm the presence of a carbonyl group in the solid state.

  • Based on the combined experimental and computational data, determine the position of the tautomeric equilibrium in different environments.

Conclusion

The tautomeric behavior of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a critical determinant of its chemical and biological properties. Based on established principles of heterocyclic chemistry and computational studies on related systems, the lactam form, methyl 5-bromo-2-oxo-1,2-dihydropyrimidine-4-carboxylate, is predicted to be the predominant tautomer. However, a rigorous experimental and computational investigation is necessary for definitive characterization. The methodologies outlined in this guide provide a robust framework for researchers to elucidate the tautomeric landscape of this and other important pyrimidine derivatives, thereby facilitating the rational design of novel therapeutic agents.

References

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Zutterman, F., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]

  • Perpète, E. A., & Jacquemin, D. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Portail de la recherche de l'Université de Namur. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Armstrong, G., et al. (2005). Solid-state NMR study of ureidopyrimidinone model compounds. Magnetic Resonance in Chemistry, 43(5), 405–410. [Link]

  • Lagzian, M., et al. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Structural Chemistry, 30(2), 633–643. [Link]

  • Szatylowicz, H., et al. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 16031–16041. [Link]

  • Szatylowicz, H., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11526–11537. [Link]

  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466. [Link]

  • Bera, J., et al. (2020). Ring Size Dependent Lactam-Lactim Tautomeric Equilibrium in Imidazolin-2-Chalcogenones and Pyrimidin-2-Chalcogenones: A Role of Aromaticity. Chemistry – An Asian Journal, 15(15), 2378–2386. [Link]

  • Fry, F. S., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(21), 6647–6653. [Link]

  • Hejazi, S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1893. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • (2023). 18.2: Consequences of Tautomerization. Chemistry LibreTexts. [Link]

  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Szatylowicz, H., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11526–11537. [Link]

Sources

Methodological & Application

synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate from 2-hydroxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Introduction

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Brominated pyrimidines serve as key intermediates for introducing a wide array of functional groups through cross-coupling reactions, enabling the synthesis of diverse biologically active compounds.[1][2] The pyrimidine core is an electron-deficient heteroaromatic system, which presents unique challenges and opportunities in its functionalization.[1] Specifically, electrophilic substitution, such as bromination, is most favorable at the C-5 position, which is the least electron-deficient carbon on the ring.[1]

This guide provides a comprehensive, two-step protocol for the synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, starting from the commercially available 2-hydroxypyrimidine-4-carboxylic acid. The synthesis involves an initial Fischer esterification to protect the carboxylic acid, followed by a regioselective electrophilic bromination at the C-5 position using N-Bromosuccinimide (NBS). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

  • Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of the pyrimidine ring.

(Image: A chemical diagram showing the two-step conversion of 2-hydroxypyrimidine-4-carboxylic acid to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate)

Part A: Synthesis of Methyl 2-hydroxypyrimidine-4-carboxylate via Fischer Esterification

Principle and Mechanistic Insights

The first step is the conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst, a process known as Fischer esterification.[3][4] This reaction is a classic example of a reversible acyl substitution.[5] To drive the reaction toward the product side, a large excess of the alcohol (methanol in this case) is used, shifting the chemical equilibrium according to Le Châtelier's principle.[6][7]

The mechanism involves several key steps:[3][6]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxypyrimidine-4-carboxylic acid (10.0 g, 71.4 mmol).

  • Add anhydrous methanol (150 mL). The starting material will not fully dissolve initially.

  • Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 3.0 mL) to the suspension while stirring.

  • Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done in an ice bath to control the exothermic reaction.

  • The precipitated white solid is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove any nonpolar impurities.

  • Dry the product under vacuum to yield Methyl 2-hydroxypyrimidine-4-carboxylate as a white solid.

Materials and Equipment
Reagent/MaterialQuantityNotes
2-hydroxypyrimidine-4-carboxylic acid10.0 gStarting material
Anhydrous Methanol150 mLReagent and solvent
Concentrated Sulfuric Acid (H₂SO₄)3.0 mLCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)As neededFor neutralization
Deionized Water~100 mLFor washing
Diethyl Ether~20 mLFor washing
Equipment
250 mL Round-bottom flask1
Magnetic Stirrer and Stir Bar1
Reflux Condenser1
Heating Mantle1
Rotary Evaporator1
Buchner Funnel and Filter Flask1

Part B: Synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Principle and Mechanistic Insights

The second step involves the electrophilic bromination of the pyrimidine ring. The pyrimidine ring is electron-deficient, making direct electrophilic substitution more challenging than in electron-rich systems like benzene.[1] However, the C-5 position is the most susceptible to electrophilic attack.[1] The hydroxyl group at C-2, existing predominantly in the lactam form (2-pyrimidinone), acts as an electron-donating group, further activating the ring towards substitution.[8]

While molecular bromine (Br₂) can be used, it is often harsh and difficult to handle.[1] N-Bromosuccinimide (NBS) is a preferred alternative; it is a solid, easier to handle, and serves as a convenient source of electrophilic bromine in polar solvents.[1][9] The reaction with NBS provides a milder and more selective method for the bromination of pyrimidine rings.[1][10]

Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve Methyl 2-hydroxypyrimidine-4-carboxylate (assumed 10.0 g from the previous step, ~64.9 mmol) in N,N-Dimethylformamide (DMF, 100 mL).

  • Cool the solution to 0°C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (12.7 g, 71.4 mmol, 1.1 equivalents) to the cooled solution in one portion while stirring vigorously.

  • Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Stir for an additional 2-4 hours at room temperature. Monitor the reaction's completion by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-water (300 mL).

  • A precipitate will form. Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide by-products.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

  • Dry the final product under vacuum.

Materials and Equipment
Reagent/MaterialQuantityNotes
Methyl 2-hydroxypyrimidine-4-carboxylate~10.0 gSubstrate from Part A
N-Bromosuccinimide (NBS)12.7 gBrominating agent
N,N-Dimethylformamide (DMF)100 mLSolvent
EthanolAs neededFor recrystallization
Deionized Water~500 mLFor precipitation and washing
Equipment
250 mL Round-bottom flask1
Magnetic Stirrer and Stir Bar1
Ice-water bath1
Buchner Funnel and Filter Flask1

Process Visualization and Workflow

The overall synthetic workflow can be visualized as a two-stage process with intermediate work-up and final purification.

G cluster_0 Part A: Fischer Esterification cluster_1 Part B: Electrophilic Bromination Start 2-hydroxypyrimidine- 4-carboxylic acid ReactionA Reflux in MeOH with H₂SO₄ catalyst Start->ReactionA WorkupA Quench & Precipitate ReactionA->WorkupA PurifyA Filter & Dry WorkupA->PurifyA Intermediate Methyl 2-hydroxypyrimidine- 4-carboxylate PurifyA->Intermediate ReactionB React with NBS in DMF @ 0°C to RT Intermediate->ReactionB WorkupB Precipitate in Ice-Water ReactionB->WorkupB PurifyB Filter & Recrystallize WorkupB->PurifyB FinalProduct Methyl 5-bromo-2-hydroxy- pyrimidine-4-carboxylate PurifyB->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism Overview

The key mechanistic steps for both reactions are outlined below.

G cluster_ester Fischer Esterification Mechanism cluster_bromo Electrophilic Bromination Mechanism A1 1. Protonation of Carbonyl (C=O) A2 2. Nucleophilic Attack by Methanol A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of H₂O A3->A4 A5 5. Deprotonation A4->A5 B1 1. Activation of Pyrimidine Ring B2 2. Electrophilic Attack by 'Br+' from NBS at C-5 B1->B2 B3 3. Formation of Sigma Complex B2->B3 B4 4. Deprotonation to Restore Aromaticity B3->B4

Caption: Simplified mechanistic pathways for each reaction step.

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Always add acid to the solvent slowly and carefully. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Handle only in a fume hood and wear appropriate gloves.

  • Refluxing Solvents: Methanol is flammable. Ensure the reflux apparatus is properly set up and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Esterification fails to go to completion Insufficient catalyst or reaction time. Water in methanol.Add a small amount of additional H₂SO₄. Extend reflux time. Ensure anhydrous methanol is used.
Low yield in bromination Incomplete reaction. Loss during work-up.Allow the reaction to stir longer at room temperature. Ensure complete precipitation by adding more ice-water or chilling for longer.
Formation of di-brominated product Excess of NBS or elevated reaction temperature.Use a stoichiometric amount or slight excess (1.05-1.1 eq.) of NBS. Maintain a low temperature during addition.[8]
Product is difficult to purify Residual DMF or succinimide.Wash the crude product extensively with water after filtration. Recrystallization is crucial for high purity.

Conclusion

The described two-step synthesis provides a reliable and efficient route to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate from 2-hydroxypyrimidine-4-carboxylic acid. The methodology employs standard and well-understood organic reactions—Fischer esterification and NBS bromination—making it accessible for most synthetic chemistry laboratories. The resulting product is a versatile intermediate, primed for further chemical modification, particularly at the C-5 position, rendering it highly useful for the construction of novel molecular entities in drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
  • Kumar, R., et al. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). PMC - NIH.
  • Kumar, R., et al. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]

  • Nishiwaki, T. (n.d.). Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino-and Phenoxypyrimidines. J-Stage.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Moody, S. C., et al. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Google Patents. (n.d.). Process for bromination of pyrimidine.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

Application Note & Protocols for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 5-Bromo-2-hydroxypyrimidine-4-carboxylic Acid

Introduction: The Strategic Importance of Pyrimidine Esters

5-Bromo-2-hydroxypyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of pharmacologically active molecules.[1] Its derivatives are integral to the development of novel therapeutics, including potent protein kinase inhibitors.[2] The conversion of the carboxylic acid moiety to an ester is a frequent and pivotal step in synthetic routes, transforming the molecule into a versatile intermediate for further elaboration, such as in Suzuki couplings or amide bond formations.[2]

However, the esterification of this specific substrate is not trivial. The molecule's inherent functionalities—an acidic carboxylic acid, a potentially reactive bromo group, and a 2-hydroxy group that exists in tautomeric equilibrium with its keto form (a pyrimidone)—necessitate a careful selection of reaction conditions to achieve high yields while avoiding unwanted side reactions. This guide provides a detailed analysis of various esterification methodologies, explaining the causality behind protocol choices and offering validated, step-by-step procedures for researchers in drug discovery and development.

Challenges in the Esterification of a Multifunctional Pyrimidine

The primary challenge lies in the molecule's chemical sensitivity. Harsh conditions, such as the high temperatures and strong acids typical of classic Fischer esterification, can lead to degradation or undesired reactions involving the pyrimidine ring or the bromo substituent. Furthermore, the 2-hydroxy group can complicate reactions, and its tautomeric nature may influence the electronic properties and reactivity of the entire system. Therefore, milder, more controlled methods are often preferred to ensure the integrity of the molecular scaffold.

Methodology I: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational organic reaction that forms an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[3][4] It is an equilibrium-driven process, and its success hinges on shifting the equilibrium toward the product side.[4] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct during the reaction.[5]

Causality & Rationale: This method is atom-economical and cost-effective, making it suitable for large-scale synthesis if the substrate is stable under the required conditions. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.[6][7]

Experimental Protocol: Fischer-Speier Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxypyrimidine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to serve as the solvent (e.g., 20-40 mL per gram of carboxylic acid).

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.1-0.2 eq).[5]

  • Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the alcohol used) for 2-10 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude ester can be purified by recrystallization or flash column chromatography.

Data Summary: Fischer-Speier Esterification
ParameterValue
Substrate Ratio 1.0 eq Carboxylic Acid
Alcohol Large excess (serves as solvent)
Catalyst 0.1 - 0.2 eq H₂SO₄ or p-TsOH
Temperature Reflux (e.g., Methanol ~65°C, Ethanol ~78°C)
Typical Time 2 - 10 hours
Expected Yield 60 - 85% (substrate dependent)
Workflow Diagram: Fischer Esterification

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Add Carboxylic Acid to Flask Add_Alcohol Add Excess Alcohol (e.g., Methanol) Start->Add_Alcohol Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄) Add_Alcohol->Add_Catalyst Reflux Heat to Reflux (2-10 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cooldown Cool to RT Monitor->Cooldown Evaporate Evaporate Excess Alcohol Cooldown->Evaporate Extract Dilute & Neutralize, then Extract Evaporate->Extract Purify Dry and Purify (Recrystallization/Chromatography) Extract->Purify End Final Product: Ester Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Methodology II: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9]

Causality & Rationale: This method is exceptionally well-suited for substrates that are sensitive to acid or heat.[10] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[10] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive acylpyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, even if the alcohol is sterically hindered.[8][10] The mild, often room-temperature conditions preserve the integrity of sensitive functional groups.[11]

Experimental Protocol: Steglich Esterification
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxypyrimidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add the carbodiimide coupling agent (EDC or DCC, 1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash the solid with a small amount of fresh solvent.

    • If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous wash.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Summary: Steglich Esterification
ParameterValue
Substrate Ratio 1.0 eq Carboxylic Acid
Alcohol 1.1 - 1.5 eq
Coupling Agent 1.1 eq EDC or DCC
Catalyst 0.1 - 0.2 eq DMAP
Temperature 0°C to Room Temperature
Typical Time 4 - 12 hours
Expected Yield 75 - 95%
Mechanism Diagram: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium 'Active Ester' O_Acylisourea->Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester R-COOR' Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Key intermediates in the Steglich esterification.

Methodology III: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and exceptionally mild method for converting a primary or secondary alcohol into a variety of functional groups, including esters.[12] It is a redox-condensation reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13]

Causality & Rationale: This reaction is invaluable for highly sensitive or precious substrates where harsh conditions must be avoided. The reaction mechanism is complex but involves the phosphine and azodicarboxylate forming a reactive phosphonium intermediate.[14] This intermediate activates the alcohol, converting the hydroxyl group into an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[14] A key feature is the inversion of stereochemistry at a chiral alcohol center, though this is not pertinent for simple, achiral alcohols.[14][15] The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[16]

Experimental Protocol: Mitsunobu Reaction
  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-hydroxypyrimidine-4-carboxylic acid (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via a syringe over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the byproducts. Flash column chromatography is almost always required. Careful selection of the eluent system is critical to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.

Data Summary: Mitsunobu Reaction
ParameterValue
Substrate Ratio 1.2 eq Carboxylic Acid
Alcohol 1.0 eq
Phosphine 1.5 eq PPh₃
Azo Reagent 1.5 eq DEAD or DIAD
Temperature 0°C to Room Temperature
Typical Time 2 - 16 hours
Expected Yield 65 - 90%
Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Workflow cluster_setup Reaction Setup (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dissolve Acid, Alcohol, & PPh₃ in THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD Stir Stir at RT (2-16 hours) Add_DEAD->Stir Evaporate Concentrate in vacuo Stir->Evaporate Purify Purify by Flash Column Chromatography Evaporate->Purify End Final Product: Ester Purify->End

Caption: Workflow for the Mitsunobu Esterification.

Comparison of Esterification Methods

FeatureFischer-SpeierSteglichMitsunobu
Conditions Harsh (Heat, Strong Acid)Mild (0°C to RT, Neutral pH)Very Mild (0°C to RT)
Substrate Scope Tolerant of robust moleculesExcellent for sensitive substratesExcellent for highly sensitive substrates
Byproducts WaterDicyclohexylurea (DCU) or water-soluble EDC-ureaTriphenylphosphine oxide, Hydrazine derivative
Purification Simple extraction/recrystallizationFiltration (for DCU), ExtractionChallenging (Chromatography often required)
Cost & Scale Low cost, easily scalableModerate cost, scalableHigh cost, less ideal for large scale

Safety Precautions

  • General: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Steglich Esterification: Dicyclohexylcarbodiimide (DCC) is a potent allergen and sensitizer. Avoid inhalation of dust and skin contact.

  • Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) is toxic and potentially explosive, especially in undiluted form. Handle with care and use behind a blast shield if working on a large scale.

Conclusion

The successful esterification of 5-bromo-2-hydroxypyrimidine-4-carboxylic acid is critical for its use in medicinal chemistry. The choice of method must be tailored to the specific alcohol being used, the scale of the reaction, and the stability of any other functional groups present in more complex derivatives. For robust, large-scale syntheses, a carefully optimized Fischer-Speier esterification may be suitable. However, for sensitive substrates and in the context of discovery chemistry where material preservation is key, the mild and high-yielding Steglich esterification is often the superior choice. The Mitsunobu reaction serves as a powerful alternative for particularly challenging or precious substrates, provided the purification of its byproducts can be effectively managed.

References

  • Fiveable.
  • Scribd.
  • Organic Chemistry Portal.
  • SpringerLink.
  • Organic Chemistry Portal.
  • Wikipedia. Mitsunobu reaction.
  • PubMed Central.
  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • National Institutes of Health.
  • MDPI.
  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • BenchChem.
  • BYJU'S.
  • BOC Sciences. 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use.
  • Wikipedia.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry.
  • Chemistry LibreTexts.
  • OperaChem.

Sources

The Strategic Utility of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Versatility of a Key Intermediate

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in biologically essential molecules, such as the nucleobases of DNA and RNA, has made it a privileged structure in the design of drugs targeting a vast array of diseases, including cancers and viral infections.[3][4] Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate emerges as a highly valuable and versatile intermediate in this context. Its trifunctional nature—a reactive bromine atom at the 5-position, a nucleophilic hydroxyl group at the 2-position, and a modifiable ester at the 4-position—offers medicinal chemists a powerful toolkit for the synthesis of complex molecular architectures.[5] This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols for its use in key synthetic transformations that are fundamental to contemporary drug development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical intermediate in a research setting.

Table 1: Physicochemical Properties of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

PropertyValueSource(s)
CAS Number 71933-03-4[6]
Molecular Formula C₆H₅BrN₂O₃[6]
Molecular Weight 233.02 g/mol [6]
Physical Form Solid
Purity Typically ≥97%[6]
Storage Temperature 2-8°C, under inert atmosphere

Safety and Handling:

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[3][5][7]

Disposal of Halogenated Pyrimidine Waste:

Waste containing brominated pyrimidines should be treated as halogenated organic waste and disposed of in accordance with local, state, and federal regulations.[5][7] It is crucial to avoid mixing halogenated waste with non-halogenated waste streams. Containers should be clearly labeled and stored in a designated, properly ventilated area.[3][5]

Synthetic Utility and Core Applications

The strategic positioning of the bromo, hydroxyl, and ester functionalities on the pyrimidine ring allows for a diverse range of chemical transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom on the electron-deficient pyrimidine ring is an excellent handle for introducing molecular diversity through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in many kinase inhibitors.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the pyrimidine ring.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the aryl/heteroaryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Base: Required for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove dissolved oxygen.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling reagents Combine Reactants: - Pyrimidine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) inert Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-100 °C) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a critical pharmacophore in a vast number of pharmaceuticals.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Objective: To couple a primary or secondary amine to the C5 position of the pyrimidine ring.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 8 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the mixture to the desired temperature (typically 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting bromopyrimidine and the appearance of the aminated product, which will have a different retention factor (Rf) on TLC and a distinct mass in LC-MS analysis.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)Ln pd2_add Oxidative Addition pd0->pd2_add Ar-Br pd2_complex Ar-Pd(II)-Br(Ln) pd2_add->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc R'NH pd2_amido [Ar-Pd(II)-NHR'(Ln)]+ amine_assoc->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amide Ar-Pd(II)-NR'(Ln) deprotonation->pd2_amide reductive_elim Reductive Elimination pd2_amide->reductive_elim reductive_elim->pd0 product Ar-NR' reductive_elim->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring can also facilitate nucleophilic aromatic substitution (SₙAr) reactions, although this is generally less common at the C5 position compared to positions activated by electron-withdrawing groups. The hydroxyl group at the C2 position can be a site for O-alkylation or conversion to a leaving group for further functionalization.

Application in Drug Discovery: Kinase and Viral Inhibitors

The pyrimidine core is a well-established scaffold for kinase inhibitors, often mimicking the adenine ring of ATP to bind in the enzyme's active site. The C5 position, readily functionalized using Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, is a key vector for introducing substituents that can enhance potency and selectivity by interacting with specific residues in the kinase domain.[9]

Similarly, in the realm of antiviral drug discovery, pyrimidine derivatives have shown significant promise.[4][10] The ability to rapidly generate libraries of substituted pyrimidines from this intermediate allows for the exploration of structure-activity relationships in the development of novel antiviral agents.

Characterization of Products

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity.

Table 2: Expected Spectroscopic Data for a Hypothetical Product

TechniqueExpected Observations
¹H NMR Disappearance of the singlet corresponding to the C6-H of the starting material. Appearance of new signals in the aromatic region corresponding to the coupled aryl group. Shifts in the signals of the pyrimidine and methyl ester protons.
¹³C NMR A new set of signals corresponding to the carbons of the newly introduced aryl or amino group. A significant upfield or downfield shift of the C5 carbon of the pyrimidine ring.
Mass Spec. The molecular ion peak will correspond to the calculated mass of the desired product. The isotopic pattern for bromine will be absent.

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a powerful and versatile intermediate for the synthesis of a wide range of substituted pyrimidines with significant potential in pharmaceutical research. Its utility in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a direct route to novel compounds for screening as kinase inhibitors, antiviral agents, and other therapeutic candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this valuable building block in their drug discovery endeavors.

References

  • Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2021). Pyrimidine derivatives as a promising scaffold for the synthesis of antimicrobial and anticancer agents: A review. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.
  • De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical microbiology reviews, 29(3), 695-747.
  • Google Patents.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • Washington State University. Halogenated Solvents Safety Data Sheet. [Link]

  • He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4, 5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of medicinal chemistry, 65(7), 5830–5849. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • PubChem. Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Google Patents. AU2009225869B2 - Substituted 4-hydroxypyrimidine-5-carboxamides.
  • Google Patents. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof.
  • Pinto, M., & Silva, A. M. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(11), 18868-18903. [Link]

  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S2), 8479–8497. [Link]

  • Google Patents.
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]

  • Finlay, G. J., et al. (2012). 2-(2,4,5-substituted-anilino)pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases. Journal of medicinal chemistry, 55(10), 4767–4782. [Link]

  • SpectraBase. 5-Bromo-4-methoxypyrimidine. [Link]

Sources

The Versatile Scaffold: Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases essential for life.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in the design of novel therapeutics.[2] Among the myriad of functionalized pyrimidines, methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate stands out as a particularly versatile building block, offering multiple points for diversification and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application in the development of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties and Tautomerism

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate possesses the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol .[3] A key feature of this molecule is the presence of a 2-hydroxyl group on the pyrimidine ring, which gives rise to keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyl form and the pyrimidinone tautomer. This tautomerism can influence its reactivity and interactions with biological targets.[3]

PropertyValueReference
Molecular FormulaC₆H₅BrN₂O₃[3]
Molecular Weight233.02 g/mol [3]
Physical FormSolid[4]
Storage2-8°C, Inert atmosphere[4]

Synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

While a direct, peer-reviewed synthesis protocol for methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is not extensively documented in the literature, a plausible and efficient route can be adapted from established methods for pyrimidine synthesis. One common approach involves the cyclocondensation of a three-carbon electrophilic component with an N-C-N nucleophilic building block, such as urea or a guanidine derivative.[4]

A potential synthetic pathway starts from the bromination of a suitable pyrimidine precursor. For instance, the bromination of 2-hydroxypyrimidine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a known transformation.[5] Subsequent functionalization at the 4 and 5 positions would lead to the desired product.

A multi-step synthesis for a similar pyridine-based compound, methyl 5-bromo-2-hydroxyisonicotinate, has been reported in the patent literature, involving diazotization and hydrolysis of an amino precursor.[6] This suggests that a similar strategy could be employed for the pyrimidine analog.

cluster_synthesis Plausible Synthetic Pathway start 2-Aminopyrimidine step1 Bromination (e.g., NBS, Acetonitrile) start->step1 intermediate1 2-Amino-5-bromopyrimidine step1->intermediate1 step2 Further Functionalization (e.g., Diazotization, Hydrolysis, Carboxylation, Esterification) intermediate1->step2 product Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate step2->product

Caption: Plausible synthetic route to the target compound.

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine (Intermediate)

This protocol describes the synthesis of a key intermediate, 2-amino-5-bromopyrimidine, which can serve as a precursor for further elaboration.

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to stir in the dark at room temperature overnight.[5]

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water and filter to collect the crude product.

  • Dry the product in vacuo to obtain 2-amino-5-bromopyrimidine.[5]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The trifunctional nature of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate makes it a highly valuable scaffold for generating diverse libraries of compounds for drug discovery. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.[7]

cluster_reactivity Key Reaction Sites scaffold Methyl 5-bromo-2- hydroxypyrimidine-4-carboxylate c5 C5-Br (Cross-Coupling Reactions) scaffold->c5 Suzuki, Buchwald-Hartwig, etc. c2 C2-OH (Alkylation, Acylation) scaffold->c2 Ether/Ester formation c4 C4-Ester (Hydrolysis, Amidation) scaffold->c4 Carboxylic acid/Amide formation

Caption: Reactive sites on the pyrimidine scaffold.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, this reaction allows for the introduction of various aryl or heteroaryl groups at the C5 position. This is a common strategy in the synthesis of kinase inhibitors, where these appended rings can occupy hydrophobic pockets in the ATP-binding site of the kinase.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative with an arylboronic acid. This can be adapted for methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O100
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O100

Note: These are general conditions and may require optimization for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is invaluable for introducing amino groups at the C5 position of the pyrimidine ring, a common feature in many kinase inhibitors that form hydrogen bonds with the hinge region of the kinase.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 5-bromopyrimidine derivative.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 8 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[9]

  • Evacuate and backfill the flask with an inert gas three times.[9]

  • Add the base, methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, and the amine under a positive pressure of inert gas.[9]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

cluster_workflow Drug Discovery Workflow start Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate step1 Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->step1 intermediate Functionalized Pyrimidine Scaffold step1->intermediate step2 Further Derivatization (e.g., Amide Coupling) intermediate->step2 product Kinase Inhibitor Candidate step2->product evaluation Biological Evaluation (Kinase Assays, Cell-Based Assays) product->evaluation

Caption: General workflow for kinase inhibitor synthesis.

Application in Kinase Inhibitor Design: Targeting Signaling Pathways

Pyrimidine-based scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[7] These inhibitors typically target the ATP-binding site of kinases, and the pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in inflammatory responses and is a key target in the development of treatments for inflammatory diseases and cancer.[10] Several classes of p38 MAPK inhibitors feature a central pyrimidine scaffold.

ALK5 Inhibitors

Activin receptor-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase. The TGF-β signaling pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is associated with fibrosis and cancer. Consequently, ALK5 is an attractive target for therapeutic intervention.[11]

cluster_pathway Targeted Signaling Pathway (e.g., p38 MAPK) stimulus Inflammatory Stimuli p38 p38 MAPK stimulus->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylation inhibitor Pyrimidine-based Inhibitor inhibitor->p38 Inhibition response Inflammatory Response downstream->response

Caption: Inhibition of the p38 MAPK pathway.

Conclusion

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile and diverse synthesis of complex molecules, particularly kinase inhibitors. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, enables the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. As the demand for novel targeted therapies continues to grow, the importance of such adaptable scaffolds in drug discovery is set to increase.

References

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US6147080A - Inhibitors of p38.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. Retrieved from [Link]

  • An updated patent review of p38 MAP kinase inhibitors (2014-2019). (n.d.). PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022126133A1 - Alk-5 inhibitors and uses thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. Retrieved from [Link]

  • Google Patents. (n.d.). US11154543B2 - P38 MAP kinase inhibitors for wound healing.
  • Google Patents. (n.d.). WO2010112936A1 - P38map kinase inhibitor.
  • Google Patents. (n.d.). EP2350049B1 - P38 map kinase inhibitors.
  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020123453A2 - Alk5 inhibitors.
  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. (2011). PubMed Central. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors. (2021). PubMed. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021050915A1 - Mta-cooperative prmt5 inhibitors.
  • Google Patents. (n.d.). CN101323598B - Preparation method of 5, 5-diethyl malonylurea.
  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • ResearchGate. (2025). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved from [Link]

  • 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in a vast array of biologically active compounds, including anti-cancer and anti-viral agents, makes it a privileged structure in the design of novel therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of substituted pyrimidines, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4]

This guide provides a detailed exploration of the Suzuki coupling reaction specifically utilizing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate as a key building block. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights to overcome common challenges, empowering you to effectively incorporate this versatile intermediate into your synthetic strategies. The electron-deficient nature of the pyrimidine ring, further influenced by the hydroxyl and carboxylate substituents, presents unique considerations for optimizing this powerful transformation.[1]

Mechanistic Considerations: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][6][7] Understanding these steps is critical for rational optimization and troubleshooting.

The key stages of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium center, displacing the halide.[5][6] The choice of base is crucial for the formation of the reactive boronate species.[5][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The presence of the 2-hydroxy and 4-carboxylate groups on the pyrimidine ring can influence the electronic properties of the substrate and may require careful selection of reaction conditions to achieve optimal yields.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n RPdX R¹-Pd(II)L_n-X Pd0:e->RPdX:w R¹-X OxAdd Oxidative Addition RPdR2 R¹-Pd(II)L_n-R² RPdX:s->RPdR2:n [R²-B(OR)₃]⁻ Transmetalation Transmetalation RPdR2:n->Pd0:s R¹-R² Product R¹-R² RedElim Reductive Elimination Reactant1 R¹-X (Aryl Halide) Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) Base Base Reactant2->Base + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a generalized yet robust protocol for the Suzuki coupling of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate with a variety of aryl and heteroaryl boronic acids. It is intended as a starting point, and optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: - Pyrimidine - Boronic Acid - Base - Catalyst Setup Combine Reactants in Flask Reactants->Setup Glassware Prepare Oven-Dried Glassware Glassware->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup & Extraction Cool->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify Product: - Column Chromatography - Recrystallization Dry->Purify Characterize Characterize Product: - NMR - Mass Spectrometry Purify->Characterize

Caption: A typical workflow for a Suzuki coupling reaction.

Optimization and Data

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common starting points and considerations for optimizing the reaction with methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhosPd(PPh₃)₄ is a classic, versatile catalyst.[2][3] For more challenging couplings, ligand systems like dppf or bulky, electron-rich phosphines (e.g., SPhos) can improve catalytic activity and stability.[3][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and substrate-dependent.[10] K₂CO₃ is a common and effective choice.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.[12][13]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is often optimal.[10] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[14]
Temperature 80 - 100 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Boronic Acid Partner Aryl- and heteroarylboronic acidsElectron-rich boronic acids tend to react more readily.[12][13] Electron-deficient or sterically hindered boronic acids may require more forcing conditions or more active catalyst systems.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Impure reagents or solvents- Use a fresh batch of catalyst or a more active catalyst/ligand system.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).- Increase the reaction temperature.- Ensure all reagents and solvents are pure and anhydrous (for the organic solvent).
Formation of Side Products - Protodeboronation of the boronic acid- Homocoupling of the boronic acid- Decomposition of starting material or product- Use a less nucleophilic base or anhydrous conditions if possible.- Ensure a thoroughly deoxygenated reaction mixture.- Lower the reaction temperature and monitor the reaction closely.
Difficult Purification - Co-elution of product with residual catalyst or ligands- Similar polarity of starting material and product- After the workup, filter the crude product through a short plug of silica gel or celite to remove palladium residues.- Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a robust and highly valuable transformation for the synthesis of complex pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. This guide provides a solid foundation for successfully implementing this reaction in your laboratory.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... ResearchGate. [Link]

  • Synthesis of novel heteroaryl pyrimidine derivatives by Suzuki‐Miyaura cross‐coupling reactions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(3), 1143–1147. [Link]

  • Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. Technical University of Munich. [Link]

  • Majumder, S., & Gupta, B. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Organic & Biomolecular Chemistry, 12(17), 2736–2744. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role in the structure of nucleobases (cytosine, thymine, and uracil) underscores its inherent biological relevance.[1] This "privileged scaffold" has been extensively explored by chemists, leading to a vast array of synthetic derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The unique physicochemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, allow for potent and specific binding to biological targets.[4] This guide provides an in-depth exploration of key synthetic methodologies for creating bioactive pyrimidine-based compounds, complete with detailed experimental protocols and methods for biological evaluation.

Core Synthetic Methodologies and Protocols

The synthetic versatility of the pyrimidine core allows for the creation of diverse molecular architectures. This section details the protocols for two of the most powerful and widely used reactions in pyrimidine chemistry: the Biginelli reaction for the construction of the pyrimidine core and the Suzuki coupling for its functionalization.

The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidinones

First reported in 1891, the Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These DHPMs are not only valuable intermediates but also exhibit a range of biological activities themselves. A prominent example is Monastrol, a selective inhibitor of the mitotic kinesin Eg5, which was identified through this synthetic route and has become a valuable tool in cancer research.[1][7]

Mechanism of the Biginelli Reaction:

The reaction proceeds through a series of acid-catalyzed steps, initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step involves cyclization via condensation of the remaining urea nitrogen with the ketone carbonyl, followed by dehydration to yield the dihydropyrimidinone ring.[8][9]

Protocol 1: Synthesis of Monastrol via a Microwave-Assisted Biginelli Reaction

This protocol describes an efficient, microwave-assisted synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5.[1][7] Microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating methods.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Crystallization dish

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 mmol, 122.1 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg), and thiourea (1.5 mmol, 114.2 mg).

  • Add 2 mL of ethanol to the vial.

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 10-15 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice.

  • The crude product will precipitate. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure Monastrol as a crystalline solid.

Expected Yield: 85-95%

Characterization: The structure and purity of the synthesized Monastrol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point determination.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation for Pyrimidine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex.[10][11] This reaction is particularly valuable for the functionalization of pyrimidine scaffolds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at specific positions.[8] Halogenated pyrimidines are excellent substrates for this reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Protocol 2: Synthesis of a 4-Aryl-2-aminopyrimidine Derivative via Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of a chloropyrimidine with an arylboronic acid to synthesize a bioactive 4-aryl-2-aminopyrimidine derivative. Such compounds have shown promise as, for example, EGFR inhibitors.[12][13]

Materials:

  • 4-Chloro-2-aminopyrimidine

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-chloro-2-aminopyrimidine (1.0 mmol, 129.5 mg), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Stir the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-aryl-2-aminopyrimidine.

Expected Yield: 60-90%

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Evaluation Protocols

The synthesis of novel pyrimidine derivatives is often followed by an evaluation of their biological activity. This section provides detailed protocols for two common assays used to assess the anticancer and antimicrobial properties of newly synthesized compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Protocol 3: Determination of IC₅₀ using the MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine compound in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells, and include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] The broth microdilution method is a widely used technique to determine the MIC of novel compounds.

Protocol 4: Determination of MIC by Broth Microdilution

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrimidine compound (stock solution in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the synthesized pyrimidine compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting experimental results.

Table 1: Representative Bioactivity of Synthesized Pyrimidine Derivatives

Compound IDSynthetic MethodTarget/OrganismBioactivity (IC₅₀/MIC)Reference
Monastrol Biginelli ReactionKinesin Eg5 (HeLa cells)IC₅₀: 14 µM[1]
Compound A Suzuki CouplingEGFR KinaseIC₅₀: 0.5 µM[12]
Compound B C-N CouplingS. aureusMIC: 8 µg/mL

Experimental Workflows and Pathway Diagrams

Visual representations can greatly aid in understanding complex processes.

Diagram 1: General Workflow for Synthesis and Evaluation of Bioactive Pyrimidines

G cluster_0 Synthesis cluster_1 Biological Evaluation Pyrimidine_Scaffold Select Pyrimidine Scaffold Synthetic_Route Choose Synthetic Route (e.g., Biginelli, Suzuki) Pyrimidine_Scaffold->Synthetic_Route Synthesis_Purification Synthesize and Purify Derivative Synthetic_Route->Synthesis_Purification Characterization Structural Characterization (NMR, MS) Synthesis_Purification->Characterization Bioassay Select Bioassay (e.g., MTT, MIC) Characterization->Bioassay Proceed to testing In_vitro_testing In vitro Testing Bioassay->In_vitro_testing Data_Analysis Data Analysis (IC50/MIC determination) In_vitro_testing->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies SAR_Studies->Synthetic_Route Optimize Structure

Caption: A logical workflow from scaffold selection to biological evaluation and optimization.

Diagram 2: Simplified Biginelli Reaction Mechanism

Biginelli Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + H+ Urea Urea Urea->Iminium + H+ Ketoester β-Ketoester Adduct Open-chain Adduct Ketoester->Adduct Iminium->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization - H2O

Caption: Key intermediates in the acid-catalyzed Biginelli reaction.

Diagram 3: Simplified Suzuki Coupling Catalytic Cycle

Suzuki Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling Ar-Pd(II)L_n-R PdII_Aryl->PdII_Coupling Transmetalation (R-B(OH)2, Base) PdII_Coupling->Pd0 Reductive Elimination Product Ar-R PdII_Coupling->Product

Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The pyrimidine scaffold remains a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its inherent biological significance and synthetic tractability ensure its continued importance in medicinal chemistry. The systematic application of robust synthetic protocols, such as the Biginelli reaction and Suzuki coupling, coupled with rigorous biological evaluation, is essential for unlocking the full therapeutic potential of this remarkable heterocyclic system. The detailed methodologies and workflows provided in this guide serve as a comprehensive resource for researchers dedicated to the synthesis and development of new pyrimidine-based bioactive compounds.

References

  • Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. (2018). PubMed. Retrieved from [Link]

  • Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research. (2024). ScienceDirect. Retrieved from [Link]

  • Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation. (2017). PubMed. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. (2018). PubMed. Retrieved from [Link]

  • Synthesis and differential antiproliferative activity of Biginelli compounds against cancer cell lines: Monastrol, oxo-monastrol and oxygenated analogues. (2025). ResearchGate. Retrieved from [Link]

  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Enduring Significance of Pyrimidine Esters

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold of essential biomolecules such as nucleic acids (cytosine, thymine, and uracil) and various vitamins.[1][2] Consequently, synthetic pyrimidine derivatives are of paramount importance in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Among these derivatives, pyrimidine esters are particularly valuable as versatile intermediates and as bioactive molecules in their own right. Their synthesis is a frequent objective in academic and industrial research laboratories.

This comprehensive guide provides detailed application notes and robust protocols for the laboratory-scale synthesis of pyrimidine esters. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into reaction optimization, and presents a range of synthetic strategies from classical one-pot reactions to modern microwave-assisted and metal-free methodologies.

I. The Biginelli Reaction: A Time-Honored Approach to Dihydropyrimidine Esters

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis that remains a highly efficient and atom-economical method for producing 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, many of which are esters.[5][6][7] The reaction typically involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.[5][6][8]

A. Mechanistic Insights

The reaction mechanism is believed to proceed through a series of bimolecular reactions. A widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine product.[5][6]

Diagram 1: Proposed Mechanism of the Biginelli Reaction

Biginelli_Mechanism cluster_1 Step 1: N-Acyliminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Aldehyde->N_Acyliminium + Urea, H+ Urea Urea Ketoester_Enol β-Keto Ester (Enol form) Open_Chain_Ureide Open-Chain Ureide Ketoester_Enol->Open_Chain_Ureide + N-Acyliminium Ion DHPM Dihydropyrimidine Ester Open_Chain_Ureide->DHPM - H2O

Caption: A simplified workflow of the Biginelli reaction mechanism.

B. Protocol 1: Classical Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a standard procedure for the synthesis of a dihydropyrimidine ester with potential biological activity.[9]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • 4-Hydroxybenzaldehyde (10 mmol)

  • Thiourea (10 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (3 drops)

  • Crushed Ice

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.44 g, 10 mmol), 4-hydroxybenzaldehyde (1.38 g, 10 mmol), and thiourea (0.86 g, 10 mmol).

  • Add 5 mL of ethanol to the flask to dissolve the reactants.

  • Carefully add three drops of concentrated hydrochloric acid to the mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2.5 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture onto approximately 30 g of crushed ice and stir for 5-10 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with 50 mL of ice-cold water.

  • Recrystallize the crude product from hot ethanol to obtain the purified ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

C. Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Esters

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[10][11][12][13]

Materials:

  • γ-Ketoester (e.g., ethyl acetoacetate)

  • Aryl aldehyde

  • Urea or Thiourea

  • Polyphosphate Ester (PPE) as a reaction moderator[10]

Equipment:

  • Microwave synthesizer with sealed reaction vessels

  • Magnetic stirring bar

Procedure:

  • In a microwave-safe sealed tube, place a mixture of the appropriate γ-ketoester (1 equivalent), aryl aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Add polyphosphate ester (PPE) as a reaction moderator.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 180W for 1 minute) to complete the reaction.[12]

  • After cooling, the product can be isolated by adding cold water and filtering the resulting precipitate. Further purification can be achieved by recrystallization.

D. Data Summary for Biginelli Reaction of Pyrimidine Esters
EntryAldehydeβ-DicarbonylUrea/ThioureaCatalystConditionsYield (%)Reference
14-CyanobenzaldehydeEthyl acetoacetateThioureaNH4Cl in Acetic Acid100°C, 8 h-[14]
22-FluorobenzaldehydeEthyl acetoacetate1-(p-tolyl)thioureaTMSCl in DMFUltrasound, 1 h66[15]
3Substituted aromatic aldehydesEthyl acetoacetateUrea/ThioureaNi(NO3)2·6H2OSolvent-free-[16]
4BenzaldehydeEthyl acetoacetateUreaHCl in Water90°C, 30 minHigh[7]

II. Hantzsch-Type Synthesis: An Avenue to Pyrimidine Analogs

While the classical Hantzsch synthesis is renowned for producing dihydropyridines, analogous multi-component reactions can be adapted for the synthesis of pyrimidine-like structures.[17][18][19] The core principle involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[17][20] The initial product is a dihydropyridine which can be subsequently oxidized to the corresponding pyridine.[18]

A. General Reaction Scheme

The Hantzsch synthesis is a robust method for creating highly functionalized pyridine rings in a single step.[19]

Diagram 2: General Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow Start Starting Materials: - Aldehyde - 2x β-Keto Ester - Ammonia/Ammonium Acetate Reaction One-Pot Condensation Start->Reaction Intermediate 1,4-Dihydropyridine (Hantzsch Ester) Reaction->Intermediate Oxidation Aromatization (Oxidation) Intermediate->Oxidation Product Substituted Pyridine Ester Oxidation->Product

Caption: A high-level overview of the Hantzsch synthesis workflow.

B. Protocol 3: Hantzsch-Type Synthesis of a Dihydropyridine Ester

This protocol outlines a general procedure for the synthesis of a Hantzsch ester, which serves as a foundational method that can be adapted for pyrimidine analogs.[18][21]

Materials:

  • Aromatic aldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium hydroxide (1 equivalent)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, and ammonium hydroxide in a round-bottom flask.

  • Add ethanol as a solvent and reflux the mixture for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

  • The resulting dihydropyridine can be aromatized to the corresponding pyridine ester through oxidation with a suitable oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate.[17]

III. Other Notable Synthetic Strategies for Pyrimidine Esters

Beyond the classical Biginelli and Hantzsch-type reactions, a variety of other efficient methods have been developed for the synthesis of pyrimidine esters.

A. Metal-Free Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, including metal-free catalytic systems.[22][23][24] These approaches often utilize organocatalysts or proceed under catalyst-free conditions, reducing the risk of heavy metal contamination in the final products. For instance, L-proline has been used as a homogeneous catalyst for the synthesis of fused pyrimidines in water.[23] Another approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones, followed by visible-light-enabled photo-oxidation to yield multi-substituted pyrimidines.[24]

B. One-Pot, Multi-Component Reactions

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources.[25][26][27][28] Various one-pot procedures for pyrimidine ester synthesis have been reported, often involving different combinations of starting materials and catalysts. For example, 4-pyrimidone-2-thioethers, which are precursors to functionalized pyrimidines, can be synthesized in a one-pot, two-stage reaction from isothiourea and a β-ketoester.[25]

C. Synthesis of Specifically Substituted Pyrimidine Esters
  • 2-Substituted Pyrimidine-5-Carboxylic Esters: A method has been described for the synthesis of 2-substituted pyrimidine-5-carboxylic esters from the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts.[29][30] This provides a direct route to pyrimidines without substitution at the 4-position.[30]

  • 2-Amino-pyrimidine-5-carboxylic Acid Ethyl Ester: This important building block can be synthesized and is used as a reagent in the preparation of more complex molecules like retinoidal pyrimidinecarboxylic acids.[31]

IV. Purification and Characterization

The purification of the synthesized pyrimidine esters is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts.[32] Common purification techniques include:

  • Recrystallization: This is a cost-effective method for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[32]

  • Flash Column Chromatography: This technique is widely used for purifying complex mixtures based on the differential polarity of the components.[32]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for pharmaceutical applications, prep-HPLC is the method of choice.[32]

The characterization of the purified pyrimidine esters is typically performed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

V. Conclusion

The synthesis of pyrimidine esters is a well-established yet continually evolving field. The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and the scale of the reaction. The classical Biginelli reaction remains a workhorse for the preparation of dihydropyrimidine esters, while modern methodologies, including microwave-assisted and metal-free approaches, offer significant advantages in terms of efficiency and sustainability. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify a wide range of pyrimidine esters for their specific applications in drug discovery and materials science.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Foroughifar, N., Mobinikhaledi, A., & FathinejadJirandehi, H. (n.d.). Microwave Assisted Synthesis of Some Pyrimidine Derivatives Using Polyphosphate Ester (PPE) in Ceramic Bath. Taylor & Francis Online. Retrieved from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). PMC - NIH. Retrieved from [Link]

  • Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction. (2022). mediaTUM. Retrieved from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. (2018). ACS Omega. Retrieved from [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • REVIEW ON PYRIMIDINE. (n.d.). IRJMETS. Retrieved from [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
  • Microwave-assisted synthesis of pyrimidine libraries. (2004). Semantic Scholar. Retrieved from [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. (2006). ACS Publications. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2022). MDPI. Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). IRJMETS.
  • A Sustainable Multicomponent Pyrimidine Synthesis. (2012). Journal of the American Chemical Society. Retrieved from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC - NIH. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. (2023).
  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022). Scirp.org. Retrieved from [Link]

  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). NIH. Retrieved from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica. Retrieved from [Link]

  • Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (2018).
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC - PubMed Central. Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2018). Heterocyclic Letters.
  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). J. Synth. Chem..
  • Learning from the Hantzsch synthesis. (2000). ConfChem.
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2018). Preprints.org. Retrieved from [Link]

  • 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). lookchem. Retrieved from [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved from [Link]

  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Hantzsch ester. (n.d.). Wikipedia. Retrieved from [Link]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (n.d.). NIH. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Self.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2005). PMC - NIH. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine deriv
  • Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (2024). Bangladesh Journals Online. Retrieved from [Link]

  • of the purine and pyrimidine. (n.d.). AUB ScholarWorks.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2017). PMC - NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced PROTAC Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] The success of a PROTAC is not merely a function of its two terminal ligands; the chemical linker and the core scaffold of the POI ligand are critical determinants of efficacy, profoundly influencing ternary complex formation, physicochemical properties, and target selectivity.[1][5]

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly protein kinase inhibitors.[6][7][8] Its ability to form key hydrogen bonds within ATP-binding sites makes it an ideal starting point for designing POI ligands. This guide details the strategic application of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate as a versatile and highly tractable building block for the rational design and synthesis of novel PROTACs. We will explore its inherent chemical advantages and provide detailed, field-proven protocols for its incorporation into a PROTAC workflow.

Section 1: Physicochemical Profile of the Building Block

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a solid, commercially available reagent that serves as an excellent starting point for PROTAC development.[9][10] Its utility is derived from the orthogonal reactivity of its distinct functional groups.

PropertyValueSource
CAS Number 71933-03-4[9][10]
Molecular Formula C₆H₅BrN₂O₃[9]
Molecular Weight 233.02 g/mol [9]
Physical Form Solid
Purity Typically ≥97%[9]
Key Functional Groups C5-Bromo, C2-Hydroxyl, C4-Methyl EsterN/A

The 2-hydroxy group exists in tautomeric equilibrium with its pyrimidone form, enabling it to act as both a hydrogen bond donor and acceptor. The C5-bromo position is a prime handle for palladium-catalyzed cross-coupling reactions, while the C4-methyl ester offers a site for late-stage diversification or linker attachment via amidation.

Section 2: Strategic Application in PROTAC Design

The choice of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is underpinned by sound medicinal chemistry and synthetic strategy. The pyrimidine core can be elaborated to target a wide range of proteins, especially kinases, while its functional handles allow for precise, modular assembly of the final PROTAC molecule.

PROTAC_Strategy cluster_0 PROTAC Assembly Logic BuildingBlock Methyl 5-bromo-2- hydroxypyrimidine-4-carboxylate POILigand Functionalized POI Ligand (e.g., Kinase Binder) BuildingBlock->POILigand C5-Br Cross-Coupling (e.g., Suzuki, Sonogashira) PROTAC Final PROTAC Molecule POILigand->PROTAC Click Chemistry (CuAAC) or Amidation Linker Linker Moiety (PEG, Alkyl, etc.) Linker->POILigand E3Ligand E3 Ligase Ligand (VHL or CRBN) Linker->E3Ligand E3Ligand->PROTAC

Caption: Strategic role of the pyrimidine building block in modular PROTAC synthesis.

Causality Behind Experimental Choices:
  • Why the C5-Bromo Position? This position is synthetically versatile and points away from the common hinge-binding regions of many kinase targets. Modifying this site allows for the attachment of linkers without disrupting the core binding interactions of the pyrimidine scaffold with the POI.

  • Why Click Chemistry? The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exceptionally robust, high-yielding, and tolerant of diverse functional groups.[3] This modular approach allows for the rapid synthesis of a library of PROTACs by coupling various linker-modified POI ligands with different linker-modified E3 ligase ligands, facilitating the optimization of linker length and composition.[3][5]

Section 3: Experimental Protocols

These protocols provide a representative workflow for synthesizing a PROTAC targeting a hypothetical kinase, starting from Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. The E3 ligase ligand used here is a representative von Hippel-Lindau (VHL) ligand.[11][12]

Synthetic_Workflow Start Pyrimidine Building Block Step1 Protocol 3.1: Sonogashira Coupling Start->Step1 Intermediate Alkyne-Functionalized POI Ligand Core Step1->Intermediate Step2 Protocol 3.2: CuAAC Click Chemistry Intermediate->Step2 E3_Start Azide-Functionalized VHL Ligand E3_Start->Step2 Final Final PROTAC Step2->Final

Caption: High-level synthetic workflow for PROTAC assembly.

Protocol 3.1: Synthesis of an Alkyne-Functionalized POI Ligand Core via Sonogashira Coupling

Objective: To install a terminal alkyne handle onto the pyrimidine scaffold, preparing it for click chemistry. This alkyne serves as the attachment point for the PROTAC linker.

Materials:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (1.2 eq for deprotection)

  • Saturated aqueous NH₄Cl, Brine, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • TMS Deprotection: Dissolve the crude residue in THF. Cool the solution to 0 °C and add TBAF (1.2 eq) dropwise. Stir at 0 °C for 30 minutes.

  • Aqueous Extraction: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized pyrimidine.

Protocol 3.2: PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To couple the alkyne-functionalized POI ligand core with an azide-functionalized E3 ligase ligand (e.g., a derivative of a VHL or CRBN ligand) to form the final PROTAC.[11][13]

Materials:

  • Alkyne-functionalized pyrimidine (from Protocol 3.1) (1.0 eq)

  • Azide-functionalized E3 Ligase Ligand (e.g., Azido-PEG-VHL ligand) (1.0 eq)[14]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system: tert-Butanol and Water (1:1 mixture)

Procedure:

  • Reaction Setup: In a vial, dissolve the alkyne-functionalized pyrimidine (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in the t-BuOH/H₂O solvent system.

  • Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. A color change is typically observed.

  • Reaction Execution: Stir the reaction vigorously at room temperature for 2-8 hours. The reaction is often complete within a few hours.

    • Trustworthiness Check: Monitor the formation of the product and disappearance of starting materials by LC-MS. The expected product will have a mass corresponding to the sum of the two reactants.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with EtOAc or dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the final PROTAC molecule using flash chromatography or preparative HPLC.

Section 4: Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.[15][16] A multi-tiered approach combining physicochemical and biological methods is required.

TechniquePurposeKey Information Provided
LC-MS Identity & PurityConfirms molecular weight of the final product and assesses purity.[17]
NMR (¹H, ¹³C) Structural ElucidationConfirms the covalent structure, including the formation of the triazole ring.[15]
Western Blot Biological ActivityMeasures the reduction in the level of the target protein in cells.[18]
TR-FRET / NanoBRET™ Target EngagementConfirms binding to the POI and E3 ligase in a cellular context.[18][19]
Protocol 4.1: Physicochemical Characterization by LC-MS

Objective: To confirm the molecular weight and assess the purity of the final PROTAC.

System:

  • HPLC system with a C18 reverse-phase column.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified PROTAC in a suitable solvent (e.g., DMSO or Methanol). Dilute to a final concentration of ~10-20 µg/mL in the mobile phase.

  • Chromatography: Use a standard gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compound from the C18 column.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Scan for the expected mass-to-charge ratio ([M+H]⁺) of the intact PROTAC.

  • Data Analysis: Integrate the peak area from the UV chromatogram (e.g., at 254 nm) to determine the purity. Confirm that the mass spectrum of the main peak corresponds to the calculated molecular weight of the PROTAC.

Protocol 4.2: Biological Evaluation by Western Blot

Objective: To determine if the PROTAC induces the degradation of the target protein in a cellular model.

Procedure:

  • Cell Culture: Plate cells known to express the POI in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of degradation.

Conclusion and Future Outlook

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a powerful and versatile building block for PROTAC synthesis. Its privileged pyrimidine core provides a robust foundation for developing POI ligands, while its orthogonal functional groups enable efficient and modular assembly using modern synthetic methods like palladium-catalyzed cross-coupling and click chemistry. The protocols outlined in this guide provide a clear and reliable pathway from this building block to a fully characterized and biologically active PROTAC. By leveraging such strategic building blocks, researchers can accelerate the design-synthesis-test cycle, paving the way for the discovery of next-generation protein degraders for a host of challenging diseases.

References

  • SciSpace. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Tactics and Strategies for the Synthesis of Cereblon Ligands. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • Nunez-Roche, N., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Retrieved from [Link]

  • Chemical Society Reviews. (2022). Discovery of small molecule ligands for the von Hippel–Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • CoLab. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • HDH Pharma Inc. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg. Retrieved from [Link]

  • PubMed Central. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. As a key intermediate in medicinal chemistry, achieving a high yield of this molecule is often critical for the successful progression of a research campaign. This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the chemical reasoning behind each recommendation to empower you to make informed decisions in the lab.

Section 1: Understanding the Synthetic Landscape

The synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate typically involves two key transformations: the formation of the pyrimidine ring and the subsequent electrophilic bromination. The order of these steps defines the overall strategy. Pyrimidine rings are generally formed by the cyclocondensation of a 1,3-dicarbonyl compound with an N-C-N fragment like urea or guanidine.[1] The bromination of the electron-deficient pyrimidine ring is challenging and preferentially occurs at the C-5 position, which is the least electron-deficient.[1][2]

Two primary synthetic strategies are commonly considered:

  • Strategy A: Post-Cyclization Bromination. First, synthesize the Methyl 2-hydroxypyrimidine-4-carboxylate core and then perform an electrophilic bromination at the C-5 position.

  • Strategy B: Pre-Cyclization Bromination. Utilize a brominated C3 fragment (e.g., a derivative of bromomalonic ester) and cyclize it with urea to form the final product directly.

The choice between these strategies depends on the availability of starting materials, reaction scalability, and the potential for side reactions. This guide will focus primarily on troubleshooting Strategy A, which is a more common and often more challenging approach.

Synthetic_Strategies cluster_0 Strategy A: Post-Cyclization Bromination cluster_1 Strategy B: Pre-Cyclization Bromination A_Start C3 Precursor + Urea A_Mid Methyl 2-hydroxypyrimidine- 4-carboxylate A_Start->A_Mid Cyclocondensation A_End Final Product A_Mid->A_End C-5 Bromination B_Start Brominated C3 Precursor + Urea B_End Final Product B_Start->B_End Cyclocondensation

Caption: High-level overview of the two primary synthetic routes.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the synthesis.

Q1: My overall yield is consistently low (<30%). What are the first general factors I should investigate?

A1: Low yields are a common frustration, often stemming from foundational experimental errors rather than a single flawed reaction step.[3] Before re-optimizing specific reaction conditions, perform a full audit of your general lab practices:

  • Reagent Purity: Verify the purity of your starting materials. Impurities can inhibit catalysis or introduce competing side reactions.[4] For the cyclocondensation step, ensure the quality of the β-ketoester and urea. For the bromination, the purity of the pyrimidine substrate is critical.

  • Solvent and Atmosphere: Ensure all solvents are anhydrous, especially for steps involving strong bases or water-sensitive intermediates.[5] Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of reagents and intermediates by oxygen or moisture.

  • Accurate Stoichiometry: Double-check all calculations and ensure reagents are weighed and transferred accurately. Even small errors in stoichiometry can have a large impact on yield.[3]

  • Thermal Control: Are you maintaining the correct temperature throughout the reaction? Use a properly calibrated thermometer and an appropriate heating or cooling bath. Uncontrolled exotherms or insufficient heating can lead to byproduct formation or incomplete reactions.[4][5]

Q2: I'm observing a significant amount of unreacted starting material after the cyclocondensation step. How can I improve conversion?

A2: Low conversion points to suboptimal reaction conditions or inefficient catalysis.[4][5] Consider the following:

  • Catalyst Activity: If using an acid catalyst (e.g., HCl) or a Lewis acid, ensure it is active and used in the correct concentration.[4][5] Reusable catalysts may require regeneration.

  • Reaction Time and Temperature: Your reaction may simply need more time or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every few hours. This data will tell you if the reaction is stalled or just slow.[4][5]

  • Base Selection (for Cyclocondensation): The choice and stoichiometry of the base (e.g., sodium ethoxide) are critical for promoting the desired cyclization while minimizing side reactions.[5] Ensure the base is freshly prepared or properly stored to maintain its activity.

Q3: My bromination step is inefficient and produces multiple products. How can I improve selectivity for the desired C-5 position?

A3: This is a classic challenge with electron-deficient heterocycles. The pyrimidine ring's π-deficient nature makes electrophilic substitution difficult, requiring carefully controlled and sometimes harsh conditions.[2]

  • Choice of Brominating Agent: The reactivity of the brominating agent is key.

    • Bromine (Br₂): Highly reactive and can lead to over-bromination or degradation. Often requires high temperatures and an inert solvent like nitrobenzene.[2]

    • N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine. It is often the preferred reagent for substrates that are sensitive to harsh acidic conditions.[2]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBH): Another effective and stable brominating agent. Its efficiency can be significantly enhanced by the addition of a Lewis acid catalyst.[6]

  • Temperature Control: For agents like NBS, reactions are often started at 0°C to control the initial rate and then allowed to warm to room temperature.[2] For Br₂, higher temperatures (e.g., 125-135°C) may be necessary to drive the reaction.[2]

  • Catalysis: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can activate the brominating agent (like DBH), allowing the reaction to proceed under milder conditions and with greater efficiency.[6]

Q4: My crude product is a complex, discolored mixture that is difficult to purify. What are the likely byproducts and how can I minimize them?

A4: A complex crude product suggests that side reactions are competing with your main synthetic pathway.

  • N-acylurea Byproducts: In the cyclocondensation step, these can form from a competing reaction between the β-ketoester and urea.[4] Their formation can be suppressed by carefully controlling the stoichiometry and choice of catalyst. Recrystallization is often an effective method for their removal.[4]

  • Hantzsch-type Dihydropyridines: If your cyclocondensation resembles a Biginelli reaction and you observe a yellow, fluorescent byproduct, you are likely forming a 1,4-dihydropyridine (DHP).[4][5] This occurs when two equivalents of the ketoester react with an aldehyde impurity and ammonia (from urea decomposition). The primary prevention strategy is to lower the reaction temperature.[4][5]

  • Over-brominated Products: If the bromination conditions are too harsh (excess reagent, high temperature), you may form di- or tri-brominated pyrimidines. Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to quench it once the starting material is consumed.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and actionable protocols to address specific challenges.

Guide 1: Optimizing the C-5 Bromination Step

The bromination of the Methyl 2-hydroxypyrimidine-4-carboxylate core is often the most significant point of yield loss. The following table compares common conditions, and the subsequent protocol provides a robust starting point.

ParameterMethod 1: NBSMethod 2: Br₂ in NitrobenzeneMethod 3: DBH with Lewis Acid
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)1,3-Dibromo-5,5-dimethylhydantoin (DBH)
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)NitrobenzeneDichloromethane (DCM)
Temperature 0°C to Room Temp125°C to 135°CRoom Temp to 40°C
Catalyst None typically requiredNoneTrimethylsilyl trifluoromethanesulfonate (TMSOTf)
Pros Milder conditions, easy to handle reagent.[2]Inexpensive reagent.High efficiency, pure product after workup.[6]
Cons Can be slow, may require optimization.Harsh conditions, toxic solvent, potential for over-bromination.[2]Requires a Lewis acid, which adds cost and handling considerations.

digraph "Bromination_Troubleshooting" {
graph [rankdir=TB, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start: Low Yield in\nBromination Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Purity [label="Verify Purity of\nPyrimidine Substrate"];
Check_Reagent [label="Check Activity of\nBrominating Agent (NBS, DBH)"];
Incomplete [label="Is Reaction Incomplete\n(Starting Material Remains)?", shape=diamond, fillcolor="#FBBC05"];
Complex [label="Is Product Mixture Complex\n(Multiple Spots on TLC)?", shape=diamond, fillcolor="#FBBC05"];

Increase_Time [label="Increase Reaction Time"];
Increase_Temp [label="Moderately Increase Temperature\n(e.g., to 40°C)"];
Add_Catalyst [label="Consider Adding Lewis Acid\n(e.g., TMSOTf with DBH)"];
Success [label="SUCCESS:\nIsolate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Lower_Temp [label="Lower Initial Reaction\nTemperature (e.g., to 0°C)"];
Reduce_Equiv [label="Reduce Equivalents of\nBrominating Agent to ~1.05"];

Start -> Check_Purity;
Check_Purity -> Check_Reagent;
Check_Reagent -> Incomplete;

Incomplete -> Increase_Time [label="Yes"];
Increase_Time -> Increase_Temp;
Increase_Temp -> Add_Catalyst;
Add_Catalyst -> Success;

Incomplete -> Complex [label="No"];
Complex -> Lower_Temp [label="Yes"];
Lower_Temp -> Reduce_Equiv;
Reduce_Equiv -> Success;

Complex -> Success [label="No"];

}

Caption: Troubleshooting workflow for the C-5 bromination step.

Protocol 1: Lewis Acid-Enhanced Bromination with DBH

This protocol is recommended for its high efficiency and the clean reaction profile often observed.[6]

Materials:

  • Methyl 2-hydroxypyrimidine-4-carboxylate (1.0 mmol, 1 equiv.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.55-0.60 mmol, 1.1-1.2 Br+ equiv.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add Methyl 2-hydroxypyrimidine-4-carboxylate (1.0 mmol).

  • Dissolution: Add anhydrous DCM (10 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: Add DBH (0.55 mmol) to the solution, followed by the catalytic amount of TMSOTf (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). The reaction is often complete within 2-6 hours. If the reaction is sluggish, warm the mixture to 40°C.[6]

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any remaining electrophilic bromine, followed by saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid is often of high purity but can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.

Section 4: References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.

  • BenchChem. (2025). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.

  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.

  • BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • Wikipedia. Pyrimidine.

  • NIH National Library of Medicine. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

Sources

Technical Support Center: Recrystallization of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate by recrystallization. It is designed to address specific experimental challenges through a troubleshooting and FAQ format, grounded in scientific principles and practical field experience.

I. Scientific Overview & Key Considerations

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound with a pyrimidine core.[1] Its purification by recrystallization is a critical step to remove impurities from its synthesis, such as starting materials, reagents, and by-products.[2] The success of this technique hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2]

The presence of multiple polar functional groups, including a hydroxyl group, a carboxylate ester, and electronegative nitrogen atoms in the pyrimidine ring, dictates its solubility primarily in polar organic solvents.[1] The methyl ester group contributes to its solubility in moderately polar solvents like methanol, ethanol, and acetone, while the hydroxyl group facilitates hydrogen bonding.[1]

II. Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.[3][4] Impurities can also lower the melting point of the crude product, making it more prone to oiling out.[5]

  • Immediate Action: Reheat the solution until the oil completely redissolves.[3]

  • Troubleshooting Steps:

    • Add more solvent: This will lower the saturation point of the solution, allowing it to cool to a lower temperature before precipitation begins.

    • Change the solvent system: Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution.

    • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[4][5] Insulating the flask can help achieve slower cooling.[6]

Question: Crystal formation is not occurring, even after cooling the solution in an ice bath. What's wrong?

Answer: The absence of crystallization upon cooling usually indicates that the solution is not supersaturated. This can be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[3][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[7]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used.[5] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][8] Be careful not to evaporate too much, which could lead to rapid crystallization and trapping of impurities.

    • Re-evaluate Your Solvent: If the compound remains highly soluble even after reducing the solvent volume, the chosen solvent is likely unsuitable. You may need to select a different solvent or a mixed-solvent system.

Question: The recovery of my purified compound is very low. How can I improve the yield?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.[6] A certain amount of product loss is inevitable, as the compound will have some solubility in the cold solvent.[7]

  • Potential Causes and Solutions:

    • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[6][7] To check for this, take a small sample of the filtrate and allow the solvent to evaporate; a large amount of residue indicates significant product loss.[6]

    • Premature Crystallization: If crystals form too early, for example during hot filtration, product will be lost. To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus.[9]

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has cooled to room temperature.[2]

    • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[2][7]

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities can sometimes co-crystallize with the desired product.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[8][10] The charcoal will adsorb the colored impurities. Use it sparingly, as excessive amounts can also adsorb your product, leading to lower yields.[6]

    • Hot Filtration: After adding the charcoal and boiling for a few minutes, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8][10]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[2] Given its polar nature, good starting points for single-solvent recrystallization include ethanol, methanol, or ethyl acetate.[1][2] For a two-solvent system, you would use a "good" solvent in which the compound is readily soluble (like hot methanol) and a "poor" solvent in which it is insoluble (like water or hexane), ensuring the two solvents are miscible.[2] The optimal solvent or solvent system should be determined experimentally through small-scale solubility tests.

Q2: How do I perform a small-scale solubility test to find a suitable solvent?

A2:

  • Place a small amount of your crude compound (around 10-20 mg) into a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube and observe if it dissolves.

  • If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • A good solvent will dissolve the compound when hot but not at room temperature, and will yield a good crop of crystals upon cooling.[11]

Q3: What is the expected appearance and melting point of pure Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate?

A3: Pure Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is expected to be a solid. While the exact color is not consistently reported, related pyrimidine compounds are often white to light yellow crystalline powders.[12][13] The melting point is a key indicator of purity; a sharp melting point close to the literature value suggests high purity. Impurities will typically cause the melting point to be lower and the range to be broader.

Q4: How can I assess the purity of my recrystallized product?

A4:

  • Melting Point Determination: Compare the melting point of your recrystallized product to the literature value. A narrow melting point range close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): For rigorous purity confirmation, spectroscopic methods can be employed to verify the structure and identify any remaining impurities.[13]

IV. Recommended Recrystallization Protocol

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on your experimental observations.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemTypeRationale
EthanolSingle SolventGood balance of polarity for dissolving the compound when hot and allowing crystallization upon cooling.
MethanolSingle SolventSimilar to ethanol, a good polar solvent to try.
Ethyl AcetateSingle SolventA moderately polar solvent that can be effective.
Methanol/WaterTwo-SolventMethanol acts as the "good" solvent and water as the "poor" solvent.
Ethanol/HexaneTwo-SolventEthanol is the "good" solvent and hexane is the "poor" solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration.[8][10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2][8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][8]

V. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Did Compound Oil Out? cool->oiling_out crystals_form Do Crystals Form? induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes oiling_out->crystals_form No reheat_add_solvent Reheat to Dissolve Oil Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool reduce_volume Crystals Still Not Forming? induce_crystallization->reduce_volume evaporate Gently Heat to Evaporate Excess Solvent reduce_volume->evaporate Yes reassess_solvent Re-evaluate Solvent System reduce_volume->reassess_solvent No, consider new solvent evaporate->cool check_yield Check Yield and Purity collect_crystals->check_yield end Pure Product check_yield->end

Caption: Troubleshooting workflow for the recrystallization process.

VI. References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Available at:

  • Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4. Smolecule. Available at:

  • Recrystallization. Available at:

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. Available at:

  • Ácido 5-bromo-2-(metiltio)pirimidina-4-carboxílico. Chem-Impex. Available at:

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at:

  • Problems in recrystallization. Biocyclopedia. Available at:

  • Recrystallization. Wired Chemist. Available at:

  • Purification by Recrystallization. CUNY. Available at:

  • 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use. Available at:

  • Purifying by recrystallisation. RSC Education. Available at:

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at:

Sources

Technical Support Center: Esterification of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we've compiled our field-proven insights into this comprehensive resource to ensure your success.

Introduction

Pyrimidine carboxylic acids are pivotal building blocks in medicinal chemistry and drug discovery.[1] Their ester derivatives are often key intermediates in the synthesis of a wide array of biologically active molecules.[2] However, the esterification of these heterocyclic compounds is not always straightforward. The electron-deficient nature of the pyrimidine ring, potential for side reactions, and purification challenges can often lead to frustration in the lab.[3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of pyrimidine carboxylic acids.

Problem 1: Low or No Ester Formation

You've set up your reaction, but upon analysis (TLC, LC-MS, NMR), you observe a low yield of your desired ester or only starting material.

Potential CauseProposed Solution & Scientific Rationale
Incomplete Activation of the Carboxylic Acid For methods like DCC/DMAP coupling, the carboxylic acid must be activated to a more electrophilic species.[4] Ensure your coupling reagents (e.g., DCC) are fresh and added in the correct stoichiometry. In Fischer esterifications, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5] Ensure your catalyst is not quenched and is used in an appropriate amount.
Insufficient Reaction Time or Temperature Some esterifications, particularly with sterically hindered substrates, can be slow.[6] Monitor the reaction progress over a longer period. For thermally stable compounds, a moderate increase in temperature can enhance the reaction rate.
Reversibility of the Reaction (Fischer Esterification) Fischer esterification is an equilibrium process.[7] To drive the reaction towards the product, use a large excess of the alcohol (it can even be used as the solvent) or remove water as it forms, for example, by using a Dean-Stark apparatus.[8]
Poor Nucleophilicity of the Alcohol Tertiary alcohols are generally poor nucleophiles and are prone to elimination under acidic conditions.[5] For these substrates, consider alternative methods like the Mitsunobu reaction or DCC/DMAP coupling which do not require strongly acidic conditions.
Deactivation of the Pyrimidine Ring The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring decreases the nucleophilicity of the carboxylate, making it less reactive.[3] For challenging substrates, using more potent activating agents or switching to a different esterification method might be necessary.
Problem 2: Formation of Significant Side Products

Your reaction yields the desired ester, but it is contaminated with one or more significant impurities.

Potential CauseProposed Solution & Scientific Rationale
Hydrolysis of the Ester Product If water is present in the reaction mixture or during workup, it can hydrolyze the ester back to the carboxylic acid, especially under acidic or basic conditions.[9] Ensure anhydrous reaction conditions and perform a neutral workup if possible.
N-Acylurea Formation (DCC Coupling) In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[4] The addition of a catalytic amount of DMAP can accelerate the desired reaction with the alcohol, minimizing the formation of this side product.[10]
Side Reactions on the Pyrimidine Ring Depending on the substituents and reaction conditions, the pyrimidine ring itself can undergo reactions. For instance, nucleophilic aromatic substitution can occur at positions 2, 4, and 6.[11] Choose your reaction conditions carefully to avoid these unwanted transformations.
Epimerization at an Adjacent Stereocenter If your pyrimidine carboxylic acid has a stereocenter adjacent to the carboxyl group, harsh reaction conditions (strong acid or base, high temperatures) can lead to epimerization.[12] Milder methods like DCC/DMAP coupling at low temperatures are recommended in these cases.
Problem 3: Difficulty in Product Purification

You have successfully synthesized your pyrimidine ester, but isolating it in a pure form is challenging.

Potential CauseProposed Solution & Scientific Rationale
Removal of Dicyclohexylurea (DCU) DCU, the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.[13] However, if it remains soluble, changing the solvent system for column chromatography or performing a cold filtration can be effective.[13]
Removal of DMAP DMAP is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) during workup.[13] Be cautious if your product is also acid-sensitive.
Co-elution with Starting Materials or Byproducts If your product has a similar polarity to the starting materials or byproducts, chromatographic separation can be difficult.[14] Experiment with different solvent systems for TLC to find optimal separation conditions before attempting column chromatography. Preparative HPLC can be a high-resolution alternative for challenging separations.[14]
Product is a Volatile Liquid For volatile esters, purification by distillation (simple, fractional, or steam) can be an effective method.[15]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for my pyrimidine carboxylic acid?

A1: The choice of method depends on several factors, including the stability of your substrate, the type of alcohol, and the desired scale of the reaction. The following table provides a general guideline:

MethodAdvantagesDisadvantagesBest Suited For
Fischer-Speier Esterification Inexpensive reagents, suitable for large-scale synthesis.[5]Requires strong acid and heat, which may not be suitable for sensitive substrates. Reversible reaction.[7]Simple, robust pyrimidine carboxylic acids and primary or secondary alcohols.[5]
DCC/DMAP Coupling Mild reaction conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[10][16]DCC is a known allergen, and the DCU byproduct can be difficult to remove.[13]A wide range of substrates, including those with sensitive functional groups.[17]
Mitsunobu Reaction Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[18][19]Reagents can be difficult to remove, and the reaction is sensitive to the pKa of the nucleophile.[20]Secondary alcohols where inversion of stereochemistry is desired, and for substrates that are sensitive to other methods.[21]
Acid Chloride Formation The intermediate acid chloride is highly reactive, leading to high yields of the ester.Requires the use of hazardous reagents like thionyl chloride or oxalyl chloride.[22]Substrates that can tolerate the harsh conditions of acid chloride formation.

Q2: My pyrimidine carboxylic acid is poorly soluble in common organic solvents. How can I perform the esterification?

A2: Poor solubility can be a significant challenge. You can try using a more polar aprotic solvent like DMF or DMSO.[2] Alternatively, for Fischer esterification, using a large excess of the alcohol as the solvent can sometimes overcome solubility issues.[8] In some cases, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic base) before the reaction might be helpful, though this is less common for esterifications.

Q3: Can I use a base to catalyze the esterification of my pyrimidine carboxylic acid?

A3: While base-catalyzed transesterification is a common reaction, direct base-catalyzed esterification of a carboxylic acid is not feasible as the base would deprotonate the carboxylic acid to form a carboxylate, which is a poor electrophile. However, bases are used as catalysts or reagents in other esterification methods. For example, in DCC/DMAP coupling, DMAP acts as a nucleophilic catalyst.[4]

Q4: How can I monitor the progress of my esterification reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[6] Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The formation of a new spot (the ester) and the disappearance of the starting carboxylic acid spot indicate that the reaction is proceeding. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or ¹H NMR.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of a Pyrimidine Carboxylic Acid

This protocol provides a general procedure for the acid-catalyzed esterification of a pyrimidine carboxylic acid with an alcohol.

Materials:

  • Pyrimidine carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask, add the pyrimidine carboxylic acid and a large excess of the alcohol (can be used as the solvent).[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[23]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.[14]

Protocol 2: DCC/DMAP-Mediated Esterification

This protocol describes a mild and efficient method for esterifying pyrimidine carboxylic acids.

Materials:

  • Pyrimidine carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrimidine carboxylic acid, alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP (5-10 mol%) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.[13]

  • Wash the filtrate sequentially with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[14]

Visualizations

Workflow for Selecting an Esterification Method

Esterification_Workflow start Start: Pyrimidine Carboxylic Acid is_sensitive Is the substrate sensitive to strong acid or high temperature? start->is_sensitive is_secondary_alcohol Is the alcohol a secondary alcohol requiring inversion? is_sensitive->is_secondary_alcohol Yes is_large_scale Is this a large-scale synthesis (>10g)? is_sensitive->is_large_scale No dcc_dmap DCC/DMAP Coupling is_secondary_alcohol->dcc_dmap No mitsunobu Mitsunobu Reaction is_secondary_alcohol->mitsunobu Yes fischer Fischer-Speier Esterification is_large_scale->fischer Yes is_large_scale->dcc_dmap No acid_chloride Acid Chloride Formation is_large_scale->acid_chloride end Pure Pyrimidine Ester fischer->end dcc_dmap->end mitsunobu->end acid_chloride->end

Caption: A decision-making workflow for choosing the appropriate esterification method.

Potential Side Reactions in Pyrimidine Carboxylic Acid Esterification

Side_Reactions start Pyrimidine Carboxylic Acid + Alcohol desired_product Desired Pyrimidine Ester start->desired_product Desired Reaction n_acylurea N-Acylurea Byproduct (DCC) start->n_acylurea DCC Rearrangement ring_reaction Ring Substitution/ Rearrangement start->ring_reaction Harsh Conditions hydrolysis Hydrolysis (Starting Material) desired_product->hydrolysis H₂O

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on bromopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth, field-proven insights. The question-and-answer format directly addresses specific issues you may encounter, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the feasibility and initial design of your SNAr reaction on a bromopyrimidine scaffold.

Question 1: Why is my bromopyrimidine unreactive towards nucleophilic substitution?

There are several reasons why your bromopyrimidine might be unreactive:

  • Positional Isomerism: Nucleophilic aromatic substitution on pyridine and pyrimidine rings is highly regioselective. The reaction is most favorable at the 2-, 4-, and 6-positions, which are electronically activated by the ring nitrogens.[1][2][3][4] If the bromo substituent is at the 5-position, the reaction is significantly slower as the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atoms.[3]

  • Lack of Activation: While the pyrimidine ring is inherently electron-deficient, additional electron-withdrawing groups (EWGs) ortho or para to the bromine atom can significantly enhance the reaction rate.[5] If your pyrimidine ring lacks such activating groups, the reaction may require more forcing conditions.

  • Poor Leaving Group Ability (in context): While bromide is generally a good leaving group, in the context of SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[3][6] However, if the C-Br bond is unusually strong due to the electronic environment, it can hinder the reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a detailed, question-and-answer-based approach to resolving specific problems encountered during your experiments.

Low or No Product Yield

Question 2: I'm observing very low conversion of my starting material. How can I improve the yield?

Low conversion is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters:

  • Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[7] Consider increasing the temperature in a stepwise manner. Microwave irradiation can also be a highly effective method for accelerating the reaction and improving yields, often completing within minutes.[8] However, be mindful of potential side reactions at higher temperatures.

  • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion, and they stabilize the charged Meisenheimer intermediate.[9][10] In some cases, running the reaction under pressure in a lower boiling point solvent can also enhance the rate.[11]

  • Re-evaluate Your Choice of Base: The base plays a crucial role in deprotonating the nucleophile (if it's not already anionic) and neutralizing any acid generated during the reaction. A base that is too weak may not generate a sufficient concentration of the active nucleophile. Conversely, a base that is too strong can lead to side reactions. Common bases for SNAr reactions include K₂CO₃, Cs₂CO₃, and organic bases like DBU or DIPEA. The choice of base should be tailored to the pKa of the nucleophile.

  • Consider Catalysis: While not always necessary for activated pyrimidines, catalysis can be beneficial for challenging substrates.

    • Palladium Catalysis: For certain amine nucleophiles, palladium-catalyzed Buchwald-Hartwig amination can be a viable alternative to SNAr, especially for less activated systems.[12]

    • Nucleophilic Catalysis: In some cases, additives like DMAP can act as nucleophilic catalysts, forming a highly reactive intermediate.[13]

Experimental Protocol: Screening Reaction Temperatures

  • Set up three parallel reactions in sealed vials.

  • To each vial, add the bromopyrimidine (1.0 eq), nucleophile (1.2 eq), and base (2.0 eq) in your chosen solvent.

  • Run the reactions at three different temperatures (e.g., 80 °C, 100 °C, and 120 °C) for a set period (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your system.

Poor Regioselectivity

Question 3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Poor regioselectivity in SNAr reactions on dichloropyrimidines or other poly-halogenated pyrimidines is a common challenge. Here's how to address it:

  • Exploit Inherent Electronic Preferences: As a general rule, for 2,4-dihalopyrimidines, nucleophilic attack is favored at the 4-position due to the higher LUMO coefficient at this position.[14][15] However, this can be influenced by other substituents on the ring.

  • Influence of Substituents: The presence of other substituents can dramatically alter the regioselectivity. Electron-donating groups at the 6-position can direct nucleophilic attack to the 2-position.[15] Computational modeling, such as analyzing the LUMO and LUMO+1 orbitals, can provide valuable insights into the expected regioselectivity.[15][16]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[17][18][19][20][21] Conversely, a bulky substituent on the pyrimidine ring can direct the nucleophile to the more accessible halogenated carbon.

  • Temperature Control: In some cases, running the reaction at a lower temperature can enhance the selectivity for the kinetically favored product.

Decision-Making Workflow for Regioselectivity Issues

G start Poor Regioselectivity Observed check_electronics Analyze Electronic Bias (LUMO, substituent effects) start->check_electronics check_sterics Evaluate Steric Hindrance (Nucleophile and Substrate) check_electronics->check_sterics If electronics are ambiguous change_solvent Change Solvent check_electronics->change_solvent If electronics are subtle lower_temp Lower Reaction Temperature check_sterics->lower_temp If sterics are significant change_nucleophile Modify Nucleophile (Increase/decrease bulk) check_sterics->change_nucleophile If sterics are controllable outcome Improved Regioselectivity lower_temp->outcome change_nucleophile->outcome change_solvent->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Side Reactions and Decomposition

Question 4: I'm observing significant side product formation or decomposition of my starting material/product. What could be the cause?

Side reactions and decomposition can compromise your yield and purification efforts. Here are some common causes and solutions:

  • Hydrolysis: If your reaction is sensitive to water, ensure you are using anhydrous solvents and reagents. This is particularly important when using strong bases that can be hygroscopic.

  • Over-reaction: For poly-halogenated pyrimidines, it's possible for the nucleophile to substitute more than one bromine atom. To avoid this, use a stoichiometric amount of the nucleophile and monitor the reaction closely to stop it once the desired product is formed.

  • Base-Induced Decomposition: Strong bases can sometimes lead to decomposition of the starting material or product, especially at elevated temperatures. Consider using a milder base or lowering the reaction temperature.

  • Solvent-Nucleophile Interaction: Some polar protic solvents, like alcohols, can act as nucleophiles themselves, especially at high temperatures.[10] If you observe products resulting from the incorporation of the solvent, switch to a polar aprotic solvent.

Problem Potential Cause Suggested Solution
Hydrolysis of Product Presence of waterUse anhydrous solvents and reagents.
Di-substitution Excess nucleophileUse 1.0-1.2 equivalents of the nucleophile.
Decomposition Harsh base/high temperatureUse a milder base (e.g., K₂CO₃ instead of NaH) and/or lower the temperature.
Solvent Incorporation Nucleophilic solvent (e.g., alcohol)Switch to a polar aprotic solvent (e.g., DMSO, DMF).

Table 1: Common Side Reactions and Solutions.

Section 3: In-Depth Mechanistic Considerations

A deeper understanding of the reaction mechanism can empower you to make more informed decisions during optimization.

The SNAr Mechanism on Pyrimidines

The SNAr reaction on bromopyrimidines proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyrimidine ring is temporarily broken in this step.

  • Leaving Group Departure: The bromide ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<_end_thought>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for experiments involving Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. This valuable building block can sometimes exhibit lower than expected reactivity, leading to challenges in synthesis. This resource, presented in a question-and-answer format, will help you navigate these issues and optimize your reaction outcomes.

Understanding the Molecule: A Balancing Act of Reactivity

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine ring.[1] The reactivity of this molecule is a delicate interplay between the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the substituents. The bromine atom at the 5-position is the primary site for many cross-coupling reactions, and its reactivity is significantly influenced by the electronic environment of the ring.[2]

The presence of the hydroxyl group at the 2-position and the methyl carboxylate at the 4-position further modulates the electronic properties of the pyrimidine core. The hydroxyl group, in its tautomeric form (a pyrimidone), can act as an electron-donating group, which can sometimes decrease the electrophilicity of the C-Br bond, making it less susceptible to oxidative addition in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered when working with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or showing low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura reactions with this substrate are a common challenge. The pyrimidine nitrogens can coordinate to the palladium catalyst, potentially hindering the catalytic cycle.[3] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Crucial:

  • The "Usual Suspects" May Not Be Optimal: While catalysts like Pd(PPh₃)₄ are common, they might not be the most effective for this electron-rich pyrimidine system.[3]

  • Screening is Key: A screening of different palladium pre-catalysts and phosphine ligands is highly recommended. For instance, bulky, electron-rich phosphine ligands can often enhance the rate of oxidative addition and reductive elimination. Consider ligands like XPhos, SPhos, or DavePhos, often available as pre-formed G2, G3, or G4 pre-catalysts.

2. Base and Solvent System Optimization:

  • Base Strength Matters: The choice of base is critical. While weaker bases like Na₂CO₃ or K₂CO₃ might be sufficient for some Suzuki couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step, especially with less reactive boronic acids.[3][4]

  • Solvent Polarity and Aprotic Nature: Aprotic solvents are generally preferred. A mixture of a non-polar solvent like toluene or 1,4-dioxane with a polar aprotic solvent like DMF or the use of aqueous base solutions can be beneficial.[4][5] Degassing the solvent thoroughly to remove oxygen is critical to prevent catalyst deactivation.

3. Reaction Temperature and Time:

  • Higher Temperatures May Be Necessary: Due to the potentially lower reactivity of the C-Br bond, higher reaction temperatures (e.g., 80-110 °C) might be required to drive the reaction to completion.[5]

  • Monitor Progress: Use TLC or LC-MS to monitor the reaction progress.[2] Extended reaction times may be needed, but be mindful of potential decomposition of starting materials or products at elevated temperatures.

Troubleshooting Workflow for Low Suzuki-Miyaura Yield

start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand? start->catalyst base Inappropriate Base/Solvent? start->base temp Suboptimal Temperature? start->temp reactants Impure Reactants? start->reactants catalyst_sol Screen Pd catalysts (e.g., Pd(dppf)Cl2) and bulky phosphine ligands (e.g., XPhos). catalyst->catalyst_sol ACTION base_sol Try stronger bases (K3PO4, Cs2CO3) in aprotic solvents (Dioxane, Toluene). Degas solvents. base->base_sol ACTION temp_sol Increase temperature to 80-110 °C. Monitor reaction by TLC/LC-MS. temp->temp_sol ACTION reactants_sol Ensure purity of boronic acid and pyrimidine starting material. reactants->reactants_sol ACTION

Caption: Troubleshooting flowchart for low-yielding Suzuki-Miyaura reactions.

FAQ 2: I am attempting a Buchwald-Hartwig amination and observing incomplete conversion. What should I consider?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is highly dependent on reaction conditions.[6][7]

1. The Palladium Source and Ligand are Paramount:

  • Modern Catalysts are Often Better: While older catalysts like Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts often provide more consistent results.[8]

  • Ligand Choice is Key: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as Xantphos or Josiphos are often effective in promoting the catalytic cycle.[6]

2. The Right Base is Non-Negotiable:

  • Strong, Non-Nucleophilic Bases are Preferred: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used and often give good results.[6]

  • Stoichiometry Matters: Ensure you are using a sufficient excess of the base (typically 1.2-2.0 equivalents).

3. Solvent and Atmosphere are Critical for Success:

  • Anhydrous and Degassed Solvents are a Must: The reaction is highly sensitive to oxygen and water. Use anhydrous, degassed solvents like toluene or dioxane.

  • Inert Atmosphere is Essential: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).[6]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

FAQ 3: I am observing hydrolysis of the methyl ester during my reaction. How can I prevent this?

Answer: The methyl ester can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.[9][10]

1. Choice of Base:

  • Milder Bases: If your reaction conditions allow, consider using a milder base like K₂CO₃. However, this may negatively impact the rate of your primary reaction.

  • Careful Stoichiometry: Use the minimum effective amount of a strong base.

2. Reaction Time and Temperature:

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions at high temperatures.

  • Lower Temperature if Possible: If the primary reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the extent of hydrolysis.

3. Alternative Protecting Groups:

  • Consider More Robust Esters: If ester hydrolysis is a persistent issue, you may need to consider using a more robust ester protecting group for the carboxylic acid, such as a tert-butyl ester, which is stable to basic conditions and can be removed later with acid.

Data Presentation: Base Strength and Potential for Ester Hydrolysis

BasepKa of Conjugate AcidGeneral StrengthPotential for Ester Hydrolysis
NaHCO₃10.3WeakLow
K₂CO₃10.3ModerateModerate
K₃PO₄12.3StrongHigh
NaOt-Bu19.0Very StrongVery High
FAQ 4: Could Nucleophilic Aromatic Substitution (SNAr) be a competing side reaction?

Answer: Yes, under certain conditions, nucleophilic aromatic substitution (SNAr) can compete with or even be the primary reaction pathway.[11][12]

When to Suspect SNAr:

  • Strong Nucleophiles: If you are using a strong, hard nucleophile (e.g., alkoxides, thiolates) and a polar aprotic solvent (e.g., DMF, DMSO).[2]

  • Absence of a Catalyst: SNAr reactions do not require a metal catalyst.

The Pyrimidine Ring's Role: The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes it susceptible to nucleophilic attack.[2] The electron-withdrawing effect of the carboxylate group further activates the ring towards SNAr.

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

start Pyrimidine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition product Substituted Pyrimidine + Leaving Group intermediate->product Elimination

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

To favor your desired cross-coupling reaction over SNAr, ensure you are using the appropriate catalyst and reaction conditions for that transformation. If SNAr is the desired pathway, the absence of a catalyst and the use of a strong nucleophile in a polar aprotic solvent will promote this reaction.

Concluding Remarks

Troubleshooting the reactivity of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate requires a systematic and logical approach. By carefully considering the choice of catalyst, ligand, base, solvent, and temperature, you can significantly improve the outcome of your reactions. Always remember to monitor your reactions closely and to use high-purity reagents and anhydrous, deoxygenated solvents for the best results.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine - Benchchem. (n.d.).
  • Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. (n.d.).
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (n.d.).
  • Buy Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 - Smolecule. (2023, August 16).
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (n.d.).
  • Reactivity of the C-Br bond in 5-Bromopyrimidine - Benchchem. (n.d.).
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2025, August 7).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Methyl Esters - Organic Chemistry Portal. (n.d.).
  • NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common questions, troubleshoot potential issues, and provide actionable protocols based on established chemical principles and field experience.

The scale-up of any chemical synthesis introduces challenges not always apparent at the lab scale, including reaction kinetics, heat transfer, mass transfer, and safety. The synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a key intermediate in pharmaceutical development, is no exception, particularly due to the sensitive nature of the pyrimidine core and the hazards of large-scale bromination.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that arise during the planning and execution of the scale-up synthesis.

Q1: What is a plausible and scalable synthetic route for Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate?

A common and logical approach involves the cyclocondensation to form the pyrimidine ring, followed by electrophilic bromination. A representative, multi-step synthesis could start from simpler precursors.[3][4] For instance, the condensation of an amidine with a β-ketoester or a similar 1,3-dicarbonyl equivalent is a classic method for pyrimidine synthesis.[3][5] The subsequent step is the selective bromination at the C-5 position, which is activated for electrophilic substitution.

Below is a conceptual workflow for this synthesis.

cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Purification A Starting Materials (e.g., Amidoxime + Dimethylacetylenedicarboxylate) B Cyclocondensation & Rearrangement A->B Reaction C Methyl 2-hydroxypyrimidine-4-carboxylate (Precursor) B->C Work-up E Electrophilic Aromatic Substitution C->E D Brominating Agent (e.g., NBS, Br2) D->E F Crude Product G Recrystallization or Column Chromatography F->G H Final Product: Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate G->H

Caption: Conceptual workflow for the synthesis of the target molecule.

Q2: How do I choose the right brominating agent for scale-up? (Br₂, NBS, or others)

The choice of brominating agent is a critical decision in process development, balancing reactivity, selectivity, safety, and cost.

  • Elemental Bromine (Br₂): While cost-effective, Br₂ is a highly corrosive, volatile, and toxic liquid, making it challenging to handle at scale.[6][7] Its high reactivity can sometimes lead to over-bromination or side reactions.[8] However, for less activated substrates, its reactivity, which can be enhanced with Lewis acids, might be necessary.[8]

  • N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine.[7] It is often the preferred reagent for selective bromination of activated aromatic and heterocyclic systems.[9] A key consideration for scale-up is its solubility and the potential for runaway reactions if addition is not properly controlled, especially in polar aprotic solvents like DMF.[7]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another solid brominating agent that can be a safer alternative to Br₂ and sometimes NBS.[10] It has a higher bromine content by weight than NBS and can be effective under mild conditions.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Physical State Fuming LiquidCrystalline SolidCrystalline Solid
Handling Safety Low (Corrosive, Toxic)Moderate (Solid, but check purity)Moderate to High
Reactivity High (Can be non-selective)Moderate (Generally selective)Moderate to High
Waste Stream HBrSuccinimide5,5-dimethylhydantoin
Cost LowModerateModerate to High
Scale-Up Suitability Use with extreme caution and robust engineering controls.Good, with careful control of addition and temperature.Very good, often considered a safer alternative.
Q3: What are the key considerations for solvent selection at an industrial scale?

Solvent selection impacts reaction kinetics, impurity profiles, work-up, product isolation, and overall process safety and environmental footprint.

  • Reaction Compatibility: The solvent must be inert to the reaction conditions and reagents. For bromination, solvents like nitrobenzene have been used historically for their inertness at high temperatures, but their toxicity is a major drawback.[11] Halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., Acetonitrile, DMF) are often used for brominations with NBS or DBDMH.

  • Safety & Environmental Impact: Avoid solvents with high toxicity, flammability, and poor environmental profiles. For example, DMF is a powerful solvent but is under scrutiny for toxicity and can be hazardous with certain reagents.[7] Refer to solvent selection guides for greener alternatives.

  • Product Solubility: The product should have low solubility in the chosen solvent at low temperatures to facilitate isolation by crystallization, but sufficient solubility at higher temperatures for the reaction to proceed.

  • Work-Up & Recovery: The solvent should allow for easy separation from the product and aqueous phases during work-up. Its boiling point should be suitable for efficient removal without degrading the product.

Section 2: Troubleshooting Guide

Problem: Low or inconsistent yield.

Q: My yield dropped significantly when I increased the batch size from 10g to 1kg. What are the likely causes?

This is a classic scale-up issue often related to mass and heat transfer limitations.

  • Cause 1: Inefficient Mixing. In a large reactor, localized "hot spots" or areas of high reagent concentration can occur if mixing is poor. This can lead to side reactions and degradation.

    • Solution: Ensure the reactor's agitation (stirrer type, speed) is sufficient to maintain a homogenous mixture. For solids like NBS, ensure they are fully dissolved or effectively slurried before and during addition.

  • Cause 2: Poor Temperature Control. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient. An uncontrolled exotherm during bromination can cause side-product formation.

    • Solution: Use a reactor with an appropriate heat transfer capacity. The addition of the brominating agent should be done slowly and portion-wise, or via a solution, allowing the cooling system to manage the heat generated. A reaction calorimetry study (e.g., RC1) is highly recommended before scale-up to understand the thermal profile.

  • Cause 3: Extended Reaction/Work-up Time. At a larger scale, additions, transfers, and heating/cooling cycles take longer. If the product or intermediates are unstable under the reaction or work-up conditions, this extended time can lead to degradation.

    • Solution: Analyze samples over time during the reaction and work-up to determine product stability. If degradation is observed, the process may need to be redesigned to minimize exposure to harsh conditions.

Problem: Formation of di-brominated or other impurities.

Q: My final product is contaminated with a di-brominated species and starting material. How can I improve selectivity?

  • Cause 1: Over-bromination. This occurs when the brominating agent reacts with the desired product. It is more likely with highly reactive agents like Br₂ or if there are localized high concentrations of the reagent.

    • Solution:

      • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure all of it is consumed, leaving some starting material behind, which is often easier to remove than the di-brominated impurity.

      • Slow, Controlled Addition: Add the brominating agent as a solution over an extended period to avoid concentration spikes.

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic pathway.

  • Cause 2: Incomplete Conversion. This is the flip side of over-bromination and can result from insufficient reaction time, low temperature, or poor reagent activity.

    • Solution: Monitor the reaction using in-process controls (IPC) like HPLC or TLC. Allow the reaction to proceed until the starting material is consumed to an acceptable level (e.g., <1%). If kinetics are slow, a modest increase in temperature or a catalyst might be necessary.

Problem: Difficulty with product isolation and purification.

Q: The product is difficult to crystallize at scale and appears oily or discolored. What should I do?

  • Cause 1: Impurities Inhibiting Crystallization. Even small amounts of impurities can act as crystal growth inhibitors.

    • Solution:

      • Aqueous Wash: Ensure the work-up includes appropriate aqueous washes to remove salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., sodium bicarbonate) can remove different types of impurities.

      • Solvent Selection: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to find one that provides good crystal formation and effectively rejects impurities.

      • Charcoal/Silica Treatment: If the issue is color, a charcoal treatment of the product solution before crystallization can remove colored impurities. A short plug of silica gel can also be effective.

  • Cause 2: Incorrect Final pH or Water Content. The product's solubility can be highly dependent on pH. Residual water can also sometimes hinder crystallization from organic solvents.

    • Solution: Carefully control the pH during work-up and extraction. Ensure organic layers are thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before concentrating for crystallization.

Section 3: Safety at Scale

Q: What are the primary hazards associated with large-scale bromination?

The hazards are significant and must be managed with robust engineering and administrative controls.

  • Chemical Hazards: Bromine is a violent oxidizer and is highly reactive and corrosive.[6][12] It can cause severe respiratory irritation and chemical burns upon contact.[12] Many organobromine compounds can also be persistent and bio-accumulative.[8]

  • Thermal Hazards: Bromination reactions are often exothermic. A loss of cooling or an uncontrolled addition of the brominating agent can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Material Incompatibility: Bromine is incompatible with many materials, including aluminum and even some grades of stainless steel.[7][12] It reacts violently with water, releasing toxic fumes.[12]

Q: What engineering controls are essential for this process?
  • Reactor Material: Use glass-lined or Hastelloy reactors that are compatible with bromine and acidic conditions.

  • Containment: The process should be fully contained. Use view glasses and flange guards on transfer lines.[12]

  • Ventilation & Scrubbing: All reactor vents and charging ports should be connected to a caustic scrubber system to neutralize any released bromine or HBr vapors. A dedicated, well-ventilated room for bromine storage is also necessary.[12]

  • Detection Systems: Install bromine detectors and alarms in the processing area to provide early warning of any leaks.[12]

  • Emergency Systems: An emergency dump tank containing a neutralizing agent (e.g., sodium thiosulfate or bisulfite solution) should be available.[12]

cluster_0 Troubleshooting: Low Yield cluster_1 Potential Solutions A Problem: Low Yield at Scale B Check Mixing Efficiency. Is it Homogeneous? A->B C Check Thermal Profile. Was there an exotherm? A->C D Check Process Time. Is product degrading? A->D B1 Improve Agitation (RPM, Impeller Design) B->B1 C1 Slow Reagent Addition Improve Reactor Cooling C->C1 D1 Optimize Work-up Minimize Time at Temp D->D1

Caption: Decision tree for troubleshooting low yield during scale-up.

Section 4: Protocols & Workflows

The following is a representative, hypothetical protocol for the bromination step. NOTE: This protocol must be adapted and optimized for your specific equipment and safety procedures. A thorough risk assessment must be performed before implementation.

Protocol: Scale-Up Bromination of Methyl 2-hydroxypyrimidine-4-carboxylate

Equipment: 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, addition funnel, condenser, and connection to a caustic scrubber.

ParameterValue
Starting Material 5.0 kg (32.4 mol)
Brominating Agent (NBS) 5.6 kg (31.5 mol, 0.97 equiv)
Solvent (Acetonitrile) 50 L
Reaction Temperature 20-25°C
Addition Time 4-6 hours
Reaction Time 2-4 hours (monitor by HPLC)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. The scrubber system must be operational.

  • Charge Starting Material: Charge the reactor with Methyl 2-hydroxypyrimidine-4-carboxylate (5.0 kg) and Acetonitrile (25 L).

  • Cooling: Start agitation and cool the resulting slurry to 20°C.

  • Prepare NBS Solution: In a separate, suitable vessel under nitrogen, dissolve N-Bromosuccinimide (5.6 kg) in Acetonitrile (25 L). Note: This may be an endothermic dissolution.

  • Controlled Addition: Slowly add the NBS solution to the reactor via the addition funnel over 4-6 hours. Critically, maintain the internal temperature between 20-25°C throughout the addition. If the temperature rises above 25°C, immediately stop the addition and allow the system to cool.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 20-25°C. Take samples every hour and analyze by HPLC to monitor the consumption of starting material.

  • Quenching: Once the reaction is deemed complete (e.g., <1% starting material remaining), quench the reaction by adding a 10% aqueous sodium bisulfite solution (approx. 10 L) slowly, ensuring the temperature does not exceed 30°C.

  • Work-Up:

    • Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with fresh acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to approximately 1/3 of the original volume.

    • Add water (25 L) to precipitate the crude product. Stir the slurry for 1 hour at 5-10°C.

  • Isolation: Filter the solid product, wash the cake with cold water (2 x 10 L), and then with a cold heptane/acetonitrile mixture (10:1, 10 L) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

References
  • Bromination safety - YouTube. (2024).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • US3956301A - Process for bromination of pyrimidine - Google Patents.
  • CHAPTER 5: Bromination Reactions - Books - The Royal Society of Chemistry. (2022).
  • A Dangerous Bromance - Scientific Update - UK. (2024).
  • What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area : r/chemhelp - Reddit. (2025).
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin.
  • 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook.
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents.
  • Synthesis and highly selective bromination of Azacalix[6]pyrimidine macrocycles - PubMed. (2010). Retrieved from

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (2025).
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. (2025).
  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (2015).
  • 5-Bromo-2-hydroxypyrimidine: Synthesis and Quality Control for Industrial Use.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4 - Sigma-Aldrich.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • METHYL 5-BROMO-6-HYDROXYPYRIMIDINE-4-CARBOXYLATE 5g - Dana Bioscience.
  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central.
  • Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729.
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents.

Sources

Technical Support Center: Managing Impurities in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their synthesis is a cornerstone of medicinal chemistry and drug development. However, ensuring the purity of these compounds is a critical challenge. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive technical resource for managing impurities throughout the pyrimidine synthesis workflow, from understanding their origin to implementing effective control and removal strategies. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is essential for regulatory compliance and ensuring patient safety.[3][4][5]

Frequently Asked Questions (FAQs)

Impurity Identification & Characterization

Q1: What are the most common types of impurities in pyrimidine synthesis?

A1: Impurities in pyrimidine synthesis can be broadly categorized as organic, inorganic, and residual solvents.[4] Organic impurities are the most common and include:

  • Starting materials and intermediates: Unreacted precursors or intermediates from preceding steps.[6]

  • By-products: Formed from competing or side reactions.[7] Common examples in the Biginelli reaction include Hantzsch-type 1,4-dihydropyridines and N-acylureas.[7][8]

  • Degradation products: Resulting from the decomposition of the desired product during the reaction or work-up.[9]

  • Reagents and catalysts: Residual amounts of reagents, ligands, or catalysts used in the synthesis.[4]

Q2: Which analytical techniques are most effective for identifying and quantifying pyrimidine impurities?

A2: A multi-faceted analytical approach is typically required for comprehensive impurity profiling.[6] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the primary method for separating and quantifying organic impurities.[6][10] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10][11] Gas Chromatography (GC) is often used for analyzing residual solvents.[12] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of isolated impurities.

Sources & Formation Mechanisms

Q3: What are the primary sources of impurities in the Biginelli and other common pyrimidine synthesis reactions?

A3: The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, can generate several characteristic impurities.[13][14] A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine, which arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[7][8] N-acylureas can also form as byproducts.[7] In the Pinner synthesis, side reactions can include self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[7][8] Generally, impurities can be introduced through raw materials or formed during the manufacturing process.[1]

Q4: How do reaction conditions influence the formation of specific impurities?

A4: Reaction conditions play a critical role in controlling the impurity profile.

  • Temperature: Higher temperatures can favor side reactions. For instance, in the Biginelli reaction, elevated temperatures can promote the formation of the Hantzsch dihydropyridine byproduct.[7]

  • Catalyst: The choice of catalyst can influence selectivity and minimize side reactions.[15]

  • Stoichiometry and Order of Addition: Careful control of reactant ratios and the order in which they are added can suppress the formation of byproducts like N-acylureas.[7][8]

  • Solvent: The solvent can affect reactant solubility and reaction rates, thereby influencing the impurity profile.[8]

Control & Prevention Strategies

Q5: What are best practices for starting material and reagent qualification to minimize impurity introduction?

A5: A robust impurity control strategy begins with stringent control of all input materials.[1][6] This includes:

  • Thorough Characterization: Qualify starting materials from multiple sources to understand their impurity profiles.[6]

  • Setting Specifications: Establish clear specifications and acceptance criteria for all raw materials, including reagents and solvents.[1]

  • Supplier Audits: Regularly audit suppliers to ensure consistent quality.

Q6: How can process parameters be optimized to suppress impurity formation?

A6: Understanding the reaction mechanism is key to designing a process that minimizes impurities. This can be achieved through:

  • Process Understanding: A deep understanding of how process parameters affect the formation, fate, and purge of impurities is crucial.[1]

  • In-Process Controls: Implement in-process testing to monitor the reaction and ensure it is proceeding as expected.[1]

  • Process Optimization: Systematically vary reaction parameters (temperature, concentration, catalyst loading, etc.) to find conditions that maximize the yield of the desired product while minimizing byproduct formation.

Purification & Removal

Q7: What are the most effective purification techniques for removing closely related structural impurities?

A7: The choice of purification technique depends on the physicochemical properties of the pyrimidine derivative and the impurities.

  • Recrystallization: This is often the most effective and scalable method for removing impurities, provided a suitable solvent system can be found.[16]

  • Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography over silica gel or other stationary phases is a powerful tool.[16]

  • Preparative HPLC: For high-purity requirements or difficult separations, preparative HPLC can be employed.[12] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.[17]

Q8: When is it appropriate to use preparative HPLC versus crystallization for purification?

A8: Crystallization is generally preferred for large-scale purification due to its cost-effectiveness and efficiency. It is the method of choice when the desired compound and impurities have significantly different solubilities in a particular solvent system. Preparative HPLC is more suitable for:

  • Difficult separations: When impurities are structurally very similar to the product and co-crystallize.

  • High-purity applications: When extremely high purity is required, such as for analytical standards.

  • Small-scale purification: For isolating small quantities of material for further testing or characterization.

Troubleshooting Guides

Scenario 1: Unexpected Peak Observed in HPLC/LC-MS Analysis

Problem: A consistent, unknown peak appears in the chromatogram of your crude reaction mixture.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Unexpected HPLC Peak A 1. Initial Assessment - Peak shape, retention time, area % B 2. Hypothesis Generation - Potential structures (byproducts, isomers, degradation products) A->B C 3. Analytical Investigation - LC-MS for molecular weight - Isolate via prep-HPLC/TLC - NMR for structure elucidation B->C D 4. Root Cause Analysis - Analyze starting materials - Review reaction conditions (temp, time) - Consider work-up/storage conditions C->D E 5. Corrective Actions - Purify starting materials - Modify reaction conditions - Adjust purification strategy D->E

Caption: Workflow for identifying and addressing an unknown impurity.

Scenario 2: Poor Yield and High Impurity Profile in Biginelli Reaction

Problem: The yield of your desired dihydropyrimidinone is low, with significant side products observed.

Troubleshooting Steps:

  • Re-evaluate Catalyst and Reaction Conditions: Ensure the catalyst is active and the reaction temperature is not excessively high, which can favor the Hantzsch side reaction.[7]

  • Investigate Knoevenagel Condensation: A competing Knoevenagel condensation between the aldehyde and β-ketoester can form an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[7]

  • Check Reactant Purity: Impurities in the starting materials can inhibit the desired reaction.[7][8]

  • Order of Addition: Consider adding the urea last to the reaction mixture to minimize its decomposition into ammonia.[8]

G cluster_1 Biginelli Reaction: Competing Pathways Reactants Aldehyde + β-Ketoester + Urea Desired Desired DHPM Product Reactants->Desired Biginelli Pathway Side1 Hantzsch DHP Byproduct Reactants->Side1 High Temp. Side2 N-Acylurea Byproduct Reactants->Side2 Side Reaction

Caption: Simplified scheme of competing reactions in the Biginelli synthesis.

Scenario 3: Difficulty Removing a Specific Process-Related Impurity

Problem: A known impurity co-elutes with your product, making purification by standard chromatography or crystallization challenging.

Troubleshooting Strategies:

  • Modify the Synthetic Route: If feasible, explore alternative synthetic pathways that avoid the formation of the problematic impurity.

  • Develop a Specific Crystallization Method: Experiment with a wide range of solvent systems, including anti-solvents, to find conditions that selectively crystallize the desired product.[17]

  • Optimize Chromatography:

    • Change Stationary Phase: Switch to a different type of column (e.g., polar-embedded, HILIC) that offers different selectivity.[17]

    • Modify Mobile Phase: Adjust the mobile phase composition, pH, or add ion-pairing agents to improve separation.[16]

  • Chemical Derivatization: In some cases, the impurity can be chemically modified to alter its properties (e.g., polarity, volatility), making it easier to remove.

Data Presentation

Table 1: Common Impurities in Pyrimidine Synthesis

Impurity TypeExample Structure/ClassCommon Formation PathwayRecommended Analytical Technique
Process-Related Byproduct Hantzsch 1,4-DihydropyridineCompeting reaction in Biginelli synthesis, especially at high temperatures.[7]HPLC-UV, LC-MS
Process-Related Byproduct N-AcylureaReaction between β-ketoester and urea in Biginelli synthesis.[8]HPLC, LC-MS, NMR
Unreacted Starting Material Substituted Aldehyde/β-KetoesterIncomplete reaction.[7]HPLC, GC
Intermediate Knoevenagel Condensation ProductIntermediate in the Biginelli reaction that fails to cyclize.[7]HPLC, LC-MS
Reagent-Related Residual Catalyst (e.g., Lewis Acid)Carried over from the reaction.ICP-MS (for metals)
Degradation Product Oxidized or Hydrolyzed SpeciesFormed during work-up or storage.[9]HPLC, LC-MS

Experimental Protocols

Protocol 1: General HPLC Method Development for Impurity Profiling
  • Column Selection: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid or trifluoroacetic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.

  • Detection: Use a UV detector set at a wavelength where both the API and potential impurities have good absorbance (e.g., 254 nm). A Diode Array Detector (DAD) is preferable to obtain UV spectra.

  • Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve optimal separation of the main peak from all impurity peaks.

  • Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Protocol 2: General Recrystallization Protocol for Purification
  • Solvent Screening: Test the solubility of the crude product in a range of solvents at both room temperature and elevated temperatures to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: Dissolve the crude material in a minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution. To remove colored impurities, a small amount of activated charcoal can be added before hot filtration.[17]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[16]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[17]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • (2025, August 6). Strategies for the investigation and control of process-related impurities in drug substances.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • PharmaGuru. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • PMC - NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • ResearchGate. (n.d.). Analytical advances in pharmaceutical impurity profiling | Request PDF.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • PubMed. (1968, March). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
  • Scilit. (1968, February 29). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • ijrti. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Simson Pharma. (2023, March 29). impurity-profiling.
  • Bentham Science Publisher. (n.d.). Biginelli Reaction: A Green Perspective.
  • (2025, October 10). Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • PMC - NIH. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Wikipedia. (n.d.). Pyrimidine.
  • ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
  • (1997, April 12). Purine and Pyrimidine Metabolism.

Sources

stability issues of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. It provides in-depth information on the stability of this compound under acidic conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to Stability Concerns

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery. However, its chemical structure contains functionalities that can be susceptible to degradation under certain experimental conditions, particularly in acidic media. The primary point of instability is the methyl ester group, which can undergo acid-catalyzed hydrolysis. Understanding and mitigating this degradation is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in acidic media?

A1: The most significant degradation pathway is the acid-catalyzed hydrolysis of the methyl ester functional group.[1][2][3] In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester is cleaved to yield the corresponding carboxylic acid (5-bromo-2-hydroxypyrimidine-4-carboxylic acid) and methanol.[4][5] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carboxylic acid and alcohol.[1][3]

Q2: What is the mechanism of this acid-catalyzed ester hydrolysis?

A2: The reaction proceeds through a series of steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.[4][5]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.[1][3]

  • Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

  • Elimination of the alcohol: The protonated alcohol (methanol) is eliminated as a leaving group.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product.[4]

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate B Protonated Ester (Enhanced Electrophilicity) A->B + H+ (from acid catalyst) C Tetrahedral Intermediate B->C + H2O (Nucleophilic attack) D Protonated Tetrahedral Intermediate C->D Proton Transfer E 5-bromo-2-hydroxypyrimidine-4-carboxylic acid + Methanol D->E - CH3OH (Methanol leaves)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Q3: Can the pyrimidine ring itself degrade under acidic conditions?

A3: While the ester hydrolysis is the primary concern, the pyrimidine ring is generally stable under moderately acidic conditions. However, under harsh acidic conditions (e.g., high concentrations of strong acids and elevated temperatures), degradation of the pyrimidine ring can occur. The specific degradation pathways for this substituted pyrimidine are not well-documented in the literature, but could involve ring opening or other complex reactions. For most standard experimental conditions, focusing on preventing ester hydrolysis is the most critical aspect.

Q4: How can I prevent the hydrolysis of the methyl ester during my experiments?

A4: To minimize or prevent hydrolysis, consider the following strategies:

  • pH Control: If possible, maintain the reaction medium at a neutral or near-neutral pH.

  • Use of Aprotic Solvents: If your experimental design allows, using aprotic solvents (e.g., acetonitrile, THF, DCM) will limit the availability of water, thereby inhibiting hydrolysis.

  • Temperature Management: Perform reactions at the lowest temperature compatible with your experimental goals. The rate of hydrolysis increases with temperature.

  • Anhydrous Conditions: If water is not a required reagent, conducting the experiment under anhydrous conditions will prevent hydrolysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in acidic environments.

Observed Problem Potential Cause Recommended Solution
Appearance of a new, more polar spot on TLC or a new peak in HPLC/UPLC with a shorter retention time. Acid-catalyzed hydrolysis of the methyl ester to the more polar carboxylic acid.1. Confirm the identity of the new peak/spot by co-injection with a synthesized standard of the carboxylic acid, if available, or by LC-MS to check for the expected mass. 2. Re-run the experiment at a neutral pH or in an aprotic solvent if possible. 3. Lower the reaction temperature.
Low yield of the desired product in a reaction where the starting material is consumed. The desired product may be forming, but the starting material is degrading due to acidic conditions.1. Monitor the reaction at earlier time points to see if the product forms and then degrades. 2. Buffer the reaction mixture to a less acidic pH. 3. Consider a different synthetic route that avoids strongly acidic conditions.
Inconsistent results between experimental runs. Variability in the amount of water present or slight differences in pH or temperature.1. Standardize the experimental setup: use freshly distilled anhydrous solvents, accurately measure the pH, and use a temperature-controlled reaction vessel. 2. Prepare fresh solutions for each experiment to avoid potential degradation during storage.

Experimental Protocol: Stability Study of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

This protocol outlines a method to assess the stability of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate under various acidic conditions using HPLC-UV analysis.

1. Materials and Reagents:

  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS 71933-03-4)[6]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for pH adjustment)

  • Phosphate buffer solutions (pH 2, 4, 6)

  • Class A volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate and dissolve it in a 10 mL volumetric flask with acetonitrile to prepare a 1 mg/mL stock solution.

3. Preparation of Test Solutions:

  • For each acidic condition to be tested (e.g., pH 2, 4, and a control at pH 7), pipette a known volume of the stock solution into a separate flask and dilute with the appropriate buffer to a final concentration of 0.1 mg/mL.

4. Incubation:

  • Store the prepared test solutions at a controlled temperature (e.g., room temperature or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution for analysis.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Analysis: At each time point, inject the samples and quantify the peak area of the parent compound.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of the parent compound remaining versus time for each pH condition.

G cluster_1 Troubleshooting Workflow Start Unexpected Experimental Result (e.g., low yield, extra peaks) CheckPurity Verify Purity of Starting Material Start->CheckPurity IsPure Is Starting Material Pure? CheckPurity->IsPure CheckConditions Review Experimental Conditions (pH, Temp, Solvent) IsPure->CheckConditions Yes Purify Purify Starting Material IsPure->Purify No IsAcidic Are Conditions Acidic? CheckConditions->IsAcidic RunControl Run Control Experiment (Neutral pH, Aprotic Solvent) IsAcidic->RunControl Yes InvestigateOther Investigate Other Degradation Pathways IsAcidic->InvestigateOther No ProblemSolved Problem Resolved RunControl->ProblemSolved Purify->Start

Caption: A logical workflow for troubleshooting unexpected results.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • G. B. Barlin, D. J. Brown, and M. D. Fenn. (1984). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 791-795.

Sources

Navigating the Bromination of Pyrimidine Rings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of pyrimidine rings. Brominated pyrimidines are critical intermediates in the synthesis of a wide range of biologically active compounds. However, the electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic substitution reactions like bromination. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve successful outcomes in your experiments.

Understanding the Landscape of Pyrimidine Bromination

The pyrimidine ring is a π-deficient heteroaromatic system, which makes direct electrophilic bromination more challenging compared to electron-rich aromatic rings. Electrophilic attack, when it occurs, preferentially happens at the C-5 position, which is the least electron-deficient position on the ring.[1] The choice of brominating agent and reaction conditions is crucial and depends heavily on the substituents already present on the pyrimidine ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups make it more difficult.[1]

This guide will explore a range of brominating agents, from the traditional molecular bromine to milder and more selective modern reagents. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine bromination reaction not proceeding to completion, resulting in low yield?

A1: Low conversion in pyrimidine bromination can stem from several factors, primarily related to the electron-deficient nature of the ring and the choice of reagents and conditions.

  • Insufficient Activation: If your pyrimidine substrate has electron-withdrawing groups, it may be too deactivated for the chosen brominating agent. Consider switching to a more powerful brominating agent like Dibromoisocyanuric Acid (DBI), which is known to brominate even deactivated aromatic rings under relatively mild conditions.[2]

  • Suboptimal Reagent Choice: For substrates that are not strongly deactivated, N-Bromosuccinimide (NBS) is a versatile and easier-to-handle alternative to liquid bromine.[1] However, its reactivity may not be sufficient for all substrates.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require elevated temperatures to overcome the activation energy.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Catalyst Issues: In some cases, a Lewis acid or Brønsted acid catalyst can enhance the electrophilicity of the brominating agent.[3] Ensure your catalyst is active and used in the appropriate concentration.

Q2: I'm observing the formation of multiple brominated products. How can I improve the regioselectivity of my reaction?

A2: Controlling regioselectivity is a common challenge, especially with highly activated pyrimidine rings.

  • Steric Hindrance: The substituents on the pyrimidine ring can direct the position of bromination through steric effects. Bulky groups can hinder bromination at adjacent positions.

  • Electronic Effects: Electron-donating groups will activate the ring towards electrophilic substitution, primarily at the C-5 position. If the C-5 position is blocked, substitution may occur at other positions, though this is less common.

  • Choice of Brominating Agent: Milder brominating agents like NBS often offer better regioselectivity compared to the more aggressive molecular bromine.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: My reaction is producing a significant amount of dark, insoluble material. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble byproducts, often polymeric in nature, can be a sign of overly harsh reaction conditions or side reactions.

  • Over-bromination: Using an excess of a powerful brominating agent or prolonged reaction times can lead to the formation of di- or poly-brominated products, which may be less soluble. Carefully control the stoichiometry of the brominating agent.

  • Decomposition of Starting Material or Product: Some substituted pyrimidines can be sensitive to strong acids or high temperatures, leading to decomposition and polymerization. Consider using a milder brominating agent and optimizing the reaction temperature.

  • Side Reactions with the Solvent: Ensure your solvent is inert under the reaction conditions. For example, when using molecular bromine, solvents like nitrobenzene or o-dichlorobenzene are often used as they are substantially inert.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during pyrimidine bromination and actionable steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Low or No Reaction 1. Deactivated pyrimidine ring. 2. Insufficiently reactive brominating agent. 3. Suboptimal reaction temperature. 4. Catalyst deactivation or absence.1. Switch to a more potent brominating agent like Dibromoisocyanuric Acid (DBI).[2] 2. For moderately activated rings, try N-Bromosuccinimide (NBS).[1] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Add a Lewis acid (e.g., TMSOTf with DBH) or a Brønsted acid to enhance the electrophilicity of the brominating agent.[3]
Formation of Multiple Products (Poor Regioselectivity) 1. Overly reactive brominating agent. 2. High reaction temperature. 3. Multiple activated positions on the pyrimidine ring.1. Use a milder brominating agent like NBS instead of Br₂. 2. Perform the reaction at a lower temperature to favor the formation of the most stable isomer. 3. If possible, use a protecting group strategy to temporarily block more reactive sites.
Over-bromination (Di- or Poly-bromination) 1. Excess of brominating agent. 2. Prolonged reaction time. 3. Highly activated pyrimidine substrate.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC/LC-MS and quench the reaction as soon as the starting material is consumed. 3. For highly reactive substrates, consider adding the brominating agent portion-wise at a low temperature.
Formation of Dark, Insoluble Byproducts 1. Decomposition of starting material or product. 2. Polymerization side reactions. 3. Reaction with a non-inert solvent.1. Use milder reaction conditions (lower temperature, less aggressive brominating agent). 2. Ensure high purity of starting materials, as impurities can sometimes initiate polymerization. 3. Choose a solvent that is known to be inert under the specific reaction conditions.[4]
Difficult Product Isolation/Purification 1. Byproduct has similar polarity to the product. 2. The byproduct from the brominating agent is difficult to remove.1. Optimize your chromatography conditions (try different solvent systems or stationary phases). Recrystallization can also be an effective purification method. 2. When using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), the 5,5-dimethylhydantoin byproduct is often less soluble and can be easier to remove by filtration compared to succinimide from NBS.[2]

Comparative Analysis of Common Brominating Agents

The choice of brominating agent is a critical parameter in the success of a pyrimidine bromination reaction. This table provides a comparison of some of the most commonly used reagents.

Brominating Agent Advantages Disadvantages Best Suited For
Molecular Bromine (Br₂) - Inexpensive and readily available. - Highly reactive.- Highly corrosive, toxic, and difficult to handle (liquid). - Can lead to over-bromination and poor regioselectivity. - Often requires harsh reaction conditions (high temperatures).[1]- Simple, robust pyrimidines without sensitive functional groups. - When high reactivity is required and selectivity is not a major concern.
N-Bromosuccinimide (NBS) - Solid, easier and safer to handle than Br₂.[1] - Generally provides better regioselectivity. - Versatile for both electrophilic and radical brominations.- Less reactive than Br₂, may not be suitable for highly deactivated rings. - The succinimide byproduct can sometimes be difficult to remove.- A wide range of pyrimidine substrates, especially those with some degree of activation. - When milder reaction conditions are desired.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - High bromine content by weight (good atom economy). - Solid and stable. - The 5,5-dimethylhydantoin byproduct is often less soluble, simplifying purification.[2] - Reactivity can be enhanced with Lewis acids.[3]- Can be more expensive than NBS.- General bromination of pyrimidines, often as a superior alternative to NBS. - Reactions where easy removal of the byproduct is a priority.
Dibromoisocyanuric Acid (DBI) - A very powerful brominating agent.[2] - Capable of brominating even electron-deficient (deactivated) aromatic rings under mild conditions.[2]- Can be less selective due to its high reactivity. - May be more expensive than other reagents.- Bromination of deactivated pyrimidine rings where other reagents fail.
Sodium Monobromoisocyanurate (SMBI) - An efficient and facile reagent for the bromination of nucleosides.[5] - Reactions can often be carried out under mild, aqueous conditions.- May require the use of additives like sodium azide to achieve high yields in some cases.[5]- Bromination of sensitive substrates like pyrimidine nucleosides.

Experimental Protocols

Protocol 1: General Procedure for Bromination of a Pyrimidine using N-Bromosuccinimide (NBS)

This protocol provides a general guideline for the bromination of a moderately activated pyrimidine at the C-5 position.

Materials:

  • Pyrimidine substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile (or another suitable aprotic solvent) (5-10 mL)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the pyrimidine substrate in acetonitrile in the round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) to the cooled solution in one portion or portion-wise for highly reactive substrates.

  • Stir the resulting mixture at 0 °C to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 30 minutes to a few hours), quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or by recrystallization to afford the pure brominated pyrimidine.[1]

Causality Behind Experimental Choices:

  • Acetonitrile: A polar aprotic solvent is used to dissolve the reactants and facilitate the electrophilic reaction mechanism.

  • 0 °C: Starting the reaction at a low temperature helps to control the reaction rate and minimize the formation of side products, especially for reactive substrates.

  • NBS: A milder and more selective brominating agent than molecular bromine, reducing the risk of over-bromination.

  • Aqueous Workup: Quenching with water stops the reaction and helps to remove the succinimide byproduct.

Protocol 2: Bromination of a Deactivated Pyrimidine using Dibromoisocyanuric Acid (DBI)

This protocol is suitable for pyrimidine rings bearing electron-withdrawing groups.

Materials:

  • Deactivated pyrimidine substrate (1.0 mmol)

  • Dibromoisocyanuric Acid (DBI) (0.55 mmol, as it can deliver two bromine atoms)

  • Concentrated sulfuric acid (as a solvent and catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Ice water

Procedure:

  • Carefully dissolve the deactivated pyrimidine substrate in concentrated sulfuric acid in the round-bottom flask at room temperature.

  • Add Dibromoisocyanuric Acid (DBI) portion-wise to the stirred solution.

  • Stir the mixture at room temperature, monitoring the reaction by TLC (after careful quenching of an aliquot).

  • Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Acts as both a solvent and a strong acid catalyst, which protonates the pyrimidine ring and activates the DBI, making the bromination of the deactivated ring possible.

  • DBI: A highly reactive brominating agent necessary to overcome the high activation energy barrier for the bromination of electron-poor systems.[2]

  • Pouring into Ice Water: This serves to quench the reaction and precipitate the organic product, which is typically insoluble in water.

Visualizing the Process

Diagram 1: General Workflow for Pyrimidine Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Pyrimidine Substrate reagent Choose Brominating Agent (NBS, DBI, etc.) start->reagent solvent Select Solvent & Conditions reagent->solvent dissolve Dissolve Substrate solvent->dissolve add_reagent Add Brominating Agent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Isolated Brominated Pyrimidine purify->product

Caption: A generalized workflow for a typical pyrimidine bromination experiment.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G decision decision outcome outcome start Low Yield of Brominated Pyrimidine check_sm Starting Material Consumed? start->check_sm check_side_products Significant Side Products? check_sm->check_side_products Yes outcome_incomplete Incomplete Reaction: - Increase Temperature - Change to Stronger Reagent (DBI) - Add Catalyst check_sm->outcome_incomplete No outcome_overbromination Over-bromination: - Reduce Reagent Stoichiometry - Lower Temperature - Shorter Reaction Time check_side_products->outcome_overbromination Yes (Higher MW peaks) outcome_decomposition Decomposition: - Use Milder Conditions - Check Reagent Purity check_side_products->outcome_decomposition Yes (Polymeric material) outcome_workup_loss Product Loss During Workup: - Optimize Extraction - Refine Purification Method check_side_products->outcome_workup_loss No

Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.

References

  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Experimental Methods 1. Bromination Methods. (n.d.).
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 325554 PDFs | Review articles in HETEROCYCLIC CHEMISTRY. Retrieved from [Link]

  • ACS Publications. (n.d.). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from [Link]

  • PubMed. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]

  • National Institutes of Health. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils. Retrieved from [Link]

  • ResearchGate. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°. Retrieved from [Link]

  • 10. Pyrimidines. (n.d.).
  • PubMed. (n.d.). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. Retrieved from [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.).
  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic Substitution In Azines. Retrieved from [Link]

  • Acta Scientific. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potenc. Retrieved from [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Reaction Mechanism of Uracil Bromination by HBrO: A New Way To Generate the EnolrKeto Form of 5-Bromouracil. Retrieved from [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a heterocyclic compound with significant potential as a scaffold in drug discovery.[1] The presence of a pyrimidine ring, a fundamental component of nucleic acids, makes this molecule and its derivatives compelling candidates for further synthetic exploration.[1] This document will detail the expected ¹H NMR spectrum, compare it with related structures, and provide a robust experimental protocol for its acquisition.

The Structural Landscape and Its Spectroscopic Implications

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (MBHPC) possesses a unique arrangement of substituents that dictates its electronic environment and, consequently, its ¹H NMR spectrum.[1] The pyrimidine core is substituted with a hydroxyl group at the 2-position, a methyl carboxylate at the 4-position, and a bromine atom at the 5-position.[1]

A critical consideration for this molecule is the potential for tautomerism, where the hydroxyl group at the 2-position can exist in equilibrium with its keto form (pyrimidinone).[1] This equilibrium can be influenced by the solvent and temperature, potentially leading to changes in the observed spectrum. For the purpose of this guide, we will consider both tautomeric forms.

Predicting the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

The key signals we expect to observe are from the C6-H proton on the pyrimidine ring, the methyl protons of the ester group, and the hydroxyl/amine proton.

Expected Chemical Shifts (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityKey Influencing Factors
C6-H8.5 - 8.8Singlet (s)Anisotropic effect of the pyrimidine ring; deshielding from adjacent nitrogen and the electron-withdrawing carboxylate group.
OCH₃3.8 - 4.0Singlet (s)Standard chemical shift for methyl esters.
OH/NH11.0 - 13.0Broad Singlet (br s)Tautomeric equilibrium; hydrogen bonding with solvent and other molecules. The broadness is due to chemical exchange.

Comparative Analysis with Structurally Related Pyrimidines

To substantiate our predictions, a comparative analysis with known pyrimidine derivatives is invaluable.

Unsubstituted Pyrimidine

The parent pyrimidine ring provides a foundational reference. In CDCl₃, the protons exhibit the following chemical shifts: H2 at δ 9.26, H4/H6 at δ 8.78, and H5 at δ 7.36.[4] The significant downfield shift of all protons is a direct consequence of the deshielding effect of the two nitrogen atoms.[2][3]

5-Substituted Pyrimidines

In a study of various 5-substituted 2-aminopyrimidines, it was observed that the nature of the substituent at the 5-position influences the chemical shifts of other ring protons.[5] For instance, an electron-withdrawing group like a bromo-substituent at the 5-position is expected to have a modest deshielding effect on the C6 proton.

2-Amino-6-aryl-4-(furan-2yl)pyrimidines

In a series of 2-amino-6-aryl-4-(furan-2yl)pyrimidines, the H-5 proton consistently appears as a singlet in the range of 7.26-7.60 ppm.[6] This provides a good comparison for a proton situated between two substituents on the pyrimidine ring, although the electronic effects of the substituents in our target molecule are different.

The following table provides a comparison of the expected chemical shifts for MBHPC with experimental data from related compounds.

CompoundH-6/H-2/H-4 Proton (δ, ppm)H-5 Proton (δ, ppm)Other Protons (δ, ppm)Solvent
MBHPC (Predicted) 8.5 - 8.8 (H-6)-3.8 - 4.0 (OCH₃), 11.0 - 13.0 (OH/NH)DMSO-d₆
Pyrimidine9.26 (H-2), 8.78 (H-4/6)7.37-CDCl₃
2-Amino-6-[3,4-(dimethoxy)phenyl]-4-furan-2ylpyrimidine-7.265.28 (NH₂), 3.9, 4.0 (OCH₃)Not Specified

Experimental Protocol for ¹H NMR Analysis

This section outlines a detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

Sample Preparation
  • Purity Confirmation : Ensure the sample is of high purity (≥97%) to avoid signals from impurities.[7]

  • Solvent Selection : Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like -OH and -NH.[2]

  • Concentration : Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.[2]

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Setup and Calibration
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

  • Locking and Shimming : Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.[2]

Data Acquisition
  • Pulse Program : Utilize a standard single-pulse proton experiment.

  • Spectral Width : Set the spectral width to encompass the expected chemical shift range, typically from -1 to 14 ppm.[2]

  • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay : Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

  • Temperature : Conduct the experiment at a constant, controlled temperature, typically 25 °C.

Data Processing and Analysis
  • Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction : Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

  • Referencing : Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Peak Picking and Integration : Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate and the workflow for its ¹H NMR analysis.

Caption: Chemical structure of the title compound.

workflow start Start: Purified MBHPC Sample prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) start->prep nmr NMR Spectrometer (≥400 MHz) prep->nmr acq Data Acquisition (Standard Proton Pulse Program) nmr->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration, Referencing) proc->analysis end End: Interpreted 1H NMR Spectrum analysis->end

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR analysis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a critical step in its characterization. While an experimental spectrum is not publicly available, a detailed prediction based on fundamental NMR principles and comparative data from related compounds provides a strong foundation for its identification. The provided experimental protocol offers a robust methodology for obtaining a high-quality spectrum, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate. The unique electronic environment created by the bromo, hydroxyl, and methyl carboxylate substituents on the pyrimidine ring results in a distinctive ¹H NMR spectrum that is readily interpretable.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Smolecule. (2023, August 16). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.
  • Benchchem. (n.d.). NMR Peak Assignment for Substituted Pyrimidines.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.
  • Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • Bio-Rad. (n.d.). Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, min 97%, 25 mg.

Sources

A Senior Application Scientist's Guide to Halogenated Pyrimidines: A Comparative Analysis of Brominated vs. Chlorinated Analogues in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs speaks to its versatile role in interacting with biological targets.[1][2][3] The functionalization of this privileged heterocycle is paramount, and halogenated pyrimidines serve as the workhorse intermediates for diversification. The choice between a brominated or chlorinated pyrimidine is a critical decision point in a synthetic campaign, profoundly influencing reaction efficiency, cost, and the overall strategic approach.

This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated pyrimidines in key synthetic transformations. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and offer practical protocols to empower you to make the most informed decisions in your research.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The fundamental difference in reactivity between brominated and chlorinated pyrimidines lies in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This is quantitatively expressed by their respective bond dissociation energies (BDEs). While specific BDEs can vary based on the substitution pattern of the pyrimidine ring, a general trend holds: the C-Br bond requires less energy to break than the C-Cl bond.[4][5]

Bond TypeTypical Bond Dissociation Energy (kcal/mol)
Aryl C-Cl~96
Aryl C-Br~81

Note: These are average values for aryl halides; specific values for pyrimidines may differ but will follow this trend.

This disparity in bond strength is the primary determinant of reactivity in many transformations, particularly in palladium-catalyzed cross-coupling reactions where the oxidative addition of the C-X bond to the palladium center is often the rate-determining step.[6]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, directly correlating with the ease of the oxidative addition step.[7] Consequently, bromopyrimidines are generally more reactive than their chloro-analogues, often requiring milder conditions and shorter reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The higher reactivity of bromopyrimidines translates to more facile coupling under standard conditions.

Comparative Performance in Suzuki-Miyaura Coupling

HalopyrimidineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromopyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 12h~80-90 (expected)Based on[8][9]
2-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °C, 24h~60-70 (expected)Based on[10]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 8hSelective coupling at C5, >90%[6]

Note: The data presented is synthesized from various sources on similar substrates to provide a reasonable expectation of reactivity, as direct side-by-side comparisons under identical conditions are not always available in the literature.

The enhanced reactivity of bromopyrimidines can be leveraged for selective functionalization of dihalogenated pyrimidines. For instance, in 5-bromo-2-chloropyrimidine, the Suzuki-Miyaura coupling can be performed selectively at the more reactive C-Br bond at the 5-position.[6]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_reactivity Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂) Br Bromopyrimidine (Lower BDE, Faster Oxidative Addition) Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination Cl Chloropyrimidine (Higher BDE, Slower Oxidative Addition) Br->Cl Decreasing Reactivity

Caption: Suzuki-Miyaura cycle and pyrimidine reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, bromopyrimidines are more reactive substrates. However, it is important to note that for highly activated systems like pyrimidines, nucleophilic aromatic substitution (SNAr) can be a competing pathway.[6]

Comparative Performance in Buchwald-Hartwig Amination

HalopyrimidineAmineCatalyst SystemConditionsYield (%)Reference
2-BromopyrimidineMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C, 18hHighBased on[11]
2-ChloropyrimidineMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 110 °C, 24hGoodBased on[12]

Note: The data presented is synthesized from various sources on similar substrates to provide a reasonable expectation of reactivity.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(NR₂)L₂ AmineCoord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Product Ar-NR₂ Deprotonation->Product Reductive Elimination cluster_snar SNAr Mechanism Start Halopyrimidine + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-determining) Product Substituted Pyrimidine Intermediate->Product Leaving Group Elimination (Fast)

Caption: Generalized mechanism for SNAr reactions.

Experimental Protocol: A Competitive Reactivity Study

To empirically determine the relative reactivity of a brominated and a chlorinated pyrimidine in a Suzuki-Miyaura coupling, a competitive experiment can be designed. This protocol provides a framework for such a study.

Objective: To compare the reactivity of 2-bromopyrimidine and 2-chloropyrimidine in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 2-bromopyrimidine (1.0 equiv)

  • 2-chloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • Internal standard (e.g., dodecane)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyrimidine, 2-chloropyrimidine, phenylboronic acid, K₂CO₃, and the internal standard.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyzing them by GC-MS or ¹H NMR to determine the relative consumption of the starting materials and the formation of the 2-phenylpyrimidine product.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Outcome: The 2-bromopyrimidine is expected to be consumed at a significantly faster rate than the 2-chloropyrimidine, demonstrating its higher reactivity in the Suzuki-Miyaura coupling.

Conclusion: Strategic Selection of Your Halogenated Pyrimidine

The choice between a brominated and a chlorinated pyrimidine is a strategic one, with clear trade-offs.

Choose a brominated pyrimidine when:

  • High reactivity is desired: For rapid and efficient coupling, especially with less reactive coupling partners.

  • Mild reaction conditions are necessary: To avoid decomposition of sensitive functional groups.

  • Selective functionalization is required: In dihalogenated systems, the C-Br bond can be selectively targeted.

Choose a chlorinated pyrimidine when:

  • Cost is a primary concern: Chlorinated starting materials are often more economical.

  • Lower reactivity is advantageous: To control selectivity in molecules with multiple reactive sites or to avoid over-reaction.

  • SNAr is the intended transformation: As the reactivity is comparable to brominated analogues, the lower cost of the chlorinated starting material is advantageous.

By understanding the fundamental principles of C-X bond reactivity and considering the specific demands of your synthetic target, you can strategically select the optimal halogenated pyrimidine to accelerate your drug discovery and development programs.

References

  • Moody, C. J., & Sneddon, H. F. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(38), 12571-12579. [Link]

  • Cortes-Guzman, F., & Chavez-Blanco, A. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(3), M1268. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of chloropyrazine and 2-chloropyrimidine. [Dataset]. ResearchGate. [Link]

  • Wikipedia. (2023). Stille reaction. In Wikipedia. [Link]

  • Semantic Scholar. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Zhang, Y., et al. (2013). High selectivity and yield from aryl–aryl coupling reactions between chlorine-containing aromatic bromides and organotin reagents. Journal of Materials Chemistry C, 1(43), 7183-7190. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Scifinder. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Perin, N., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2633. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wang, Y., et al. (2024). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Beilstein Journal of Organic Chemistry, 20, 1444-1454. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • Shields, J. D., & Sanford, M. S. (2019). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Organic Letters, 21(19), 7854-7858. [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Rauf, A., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(10), 1649. [Link]

  • Wagner, J., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem, 17(15), e202200213. [Link]

  • Wang, Q., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 23(36), 20521-20532. [Link]

  • ResearchGate. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • Takahata, Y., Okamoto, A. K., & Chong, D. P. (2006). DFT calculation of core-electron binding energies of pyrimidine and purine bases. International Journal of Quantum Chemistry, 106(12), 2581-2586. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. The Journal of organic chemistry, 72(25), 9642-9654. [Link]

  • ResearchGate. (n.d.). A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. [Link]

  • Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton University. [Link]

  • Wang, Q., & Liang, J. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Hydroxy-5-Bromopyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1] Its versatile structure allows for extensive functionalization, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The strategic placement of various substituents on the pyrimidine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

This guide focuses on a specific subclass of pyrimidines: derivatives of 2-hydroxy-5-bromopyrimidine-4-carboxylic acid. The presence of a hydroxyl group at the C2 position, a bromine atom at the C5 position, and a carboxylate group at the C4 position creates a unique electronic and steric profile, making these compounds intriguing candidates for drug discovery. The bromine atom, in particular, can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with target proteins.[3]

This document provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from the literature. We will delve into their anticancer and antimicrobial properties, as well as their potential as enzyme inhibitors, providing a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of pyrimidine derivatives as potent anticancer agents.[4][5][6] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Comparative Analysis of Anticancer Potency

While specific data on derivatives of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited in publicly available literature, we can draw valuable insights from closely related 5-bromo-pyrimidine analogs. A study by an anonymous author detailed the synthesis and evaluation of a series of 5-bromo-pyrimidine derivatives as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[7] The in vitro cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines using the MTT assay.

Compound IDModificationK562 (CML) IC₅₀ (µM)[7]HCT116 (Colon) IC₅₀ (µM)[7]A549 (Lung) IC₅₀ (µM)[7]U937 (Leukemia) IC₅₀ (µM)[7]
5c Varied amine at C2/C40.0450.280.520.15
5e Varied amine at C2/C40.0520.350.610.22
6g Varied amine at C2/C40.0380.190.450.11
9e Varied amine at C2/C40.0610.420.780.31
9f Varied amine at C2/C40.0580.390.710.28
10c Varied amine at C2/C40.0410.250.490.13
Dasatinib Standard Drug0.0010.0050.0080.003

Note: The specific structures of compounds 5c, 5e, 6g, 9e, 9f, and 10c are detailed in the source publication. The modifications involved different substituted amines at the C2 and C4 positions of the 5-bromopyrimidine core.

The data clearly indicates that several 5-bromo-pyrimidine derivatives exhibit potent cytotoxic activity against the K562 cell line, which is positive for the Bcr-Abl fusion protein. Compounds 6g and 10c were particularly effective, with IC₅₀ values in the nanomolar range, highlighting the potential of this scaffold for targeting Bcr-Abl-driven cancers.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cancer cells cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds treatment 5. Add compounds to respective wells incubation1->treatment compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 mtt_addition 7. Add MTT solution to each well incubation2->mtt_addition incubation3 8. Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization 9. Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance 10. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 11. Calculate cell viability and IC50 values read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, with various analogs exhibiting activity against both Gram-positive and Gram-negative bacteria.[10][11][12]

Comparative Analysis of Antimicrobial Efficacy

While specific studies on Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate derivatives are scarce, research on other pyrimidine carboxylates provides valuable comparative data. For instance, a study on pyridopyrimidine carboxylate derivatives demonstrated moderate to considerable antimicrobial activity.[13] The antimicrobial potential is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in a disk diffusion assay.

Bacterial StrainStandard Antibiotic
Staphylococcus aureus (Gram-positive)Ciprofloxacin
Bacillus subtilis (Gram-positive)Ciprofloxacin
Escherichia coli (Gram-negative)Ciprofloxacin
Pseudomonas aeruginosa (Gram-negative)Ciprofloxacin

A comprehensive table with specific derivative data would be populated here if more targeted literature were available. The table above serves as a template for comparison against a standard antibiotic.

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility

The disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[1][10]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare a standardized bacterial inoculum (0.5 McFarland) plate_inoculation 2. Inoculate Mueller-Hinton agar plate with the bacterial suspension inoculum_prep->plate_inoculation disk_application 3. Apply paper disks impregnated with test compounds and controls plate_inoculation->disk_application incubation 4. Incubate plates at 37°C for 18-24 hours disk_application->incubation measure_zones 5. Measure the diameter of the zones of inhibition incubation->measure_zones interpret_results 6. Interpret results as susceptible, intermediate, or resistant measure_zones->interpret_results

Workflow for the disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically place paper disks (6 mm) impregnated with a known concentration of the test compounds and a standard antibiotic onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

Enzyme Inhibition: A Targeted Approach to Disease

The specific structural features of 2-hydroxy-5-bromopyrimidine-4-carboxylate derivatives make them attractive candidates for the design of enzyme inhibitors. The pyrimidine ring can act as a scaffold, while the various functional groups can engage in specific interactions with the active site of a target enzyme.

Potential Enzyme Targets and Structure-Activity Relationships

Based on the activities of related pyrimidine derivatives, several enzyme families represent potential targets for this class of compounds:

  • Protein Kinases: As demonstrated with Bcr-Abl, the pyrimidine core is a well-established hinge-binding motif for many kinases.[7] Modifications at the C2, C4, and C5 positions can be explored to achieve selectivity for specific kinases implicated in cancer and inflammatory diseases.

  • Dihydrofolate Reductase (DHFR): Pyrimidine analogs have been investigated as DHFR inhibitors, which are crucial for nucleotide biosynthesis and have applications as antibacterial and anticancer agents.[13]

  • Other Enzymes: Depending on the specific substitutions, these derivatives could also target other enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or various metabolic enzymes.[14]

A detailed structure-activity relationship (SAR) analysis would require a library of synthesized derivatives and their corresponding biological data. However, some general principles can be inferred. The nature and size of the substituent at the C4-carboxylate (e.g., methyl ester vs. other esters or amides) will influence solubility and cell permeability. Modifications at the C2-hydroxyl group could modulate hydrogen bonding interactions within the enzyme's active site. The 5-bromo substituent can contribute to binding affinity through halogen bonding and by influencing the electronic properties of the pyrimidine ring.

Experimental Protocol: In Vitro Bcr-Abl Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare reaction mixture: - Recombinant Bcr-Abl kinase - Kinase buffer - Substrate (e.g., GST-CrkL) inhibitor 2. Add test compound at various concentrations reagents->inhibitor initiation 3. Initiate reaction with ATP inhibitor->initiation incubation 4. Incubate at 30°C for 30-60 min initiation->incubation termination 5. Stop reaction (e.g., with EDTA) incubation->termination detection_method 6. Detect substrate phosphorylation (e.g., ELISA, Western Blot) termination->detection_method analysis 7. Calculate % inhibition and IC50 value detection_method->analysis

Workflow for an in vitro Bcr-Abl kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the recombinant Bcr-Abl kinase, a suitable buffer, and a specific substrate (e.g., a peptide or protein that is a known substrate for Bcr-Abl).

  • Inhibitor Addition: Add the test compounds at a range of concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a radiometric assay using ³²P-labeled ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Derivatives of 2-hydroxy-5-bromopyrimidine-4-carboxylic acid represent a promising scaffold for the development of novel therapeutic agents. While direct experimental data for a wide range of these specific derivatives is not yet abundant in the public domain, the biological activities of closely related pyrimidine analogs strongly suggest their potential as anticancer, antimicrobial, and enzyme inhibitory compounds.

Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. This will involve modifying the substituents at the C2, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Anonymous. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. PubMed.
  • Anonymous. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Anonymous. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[10][12][13]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances.

  • Anonymous. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PMC.
  • Anonymous.
  • Anonymous. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. 2023.
  • Anonymous.
  • Anonymous.
  • Anonymous. (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
  • Anonymous. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. 2016.
  • Anonymous.
  • Anonymous. MTT assay protocol. Abcam.
  • Anonymous.
  • Anonymous. Synthesis, Characterization and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. 2021.
  • Anonymous. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Wiley Online Library. 2024.
  • Anonymous. Pyrimidine derivatives as anticancer agents. | Download Scientific Diagram.
  • Anonymous. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024.
  • Anonymous.
  • Anonymous.
  • Anonymous. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. 2021.
  • Anonymous. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity | Request PDF.
  • Anonymous. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors | International journal of health sciences. ScienceScholar. 2022.
  • Anonymous. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed.
  • Anonymous. Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. RSC Publishing.
  • Anonymous.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, a key heterocyclic intermediate, with structurally related compounds. The objective is to elucidate the influence of specific functional groups—namely the C5-bromo, C2-hydroxyl, and C4-carboxylate substituents—on molecular geometry, electronic properties, and supramolecular architecture. This analysis is critical for researchers, scientists, and drug development professionals who utilize the pyrimidine scaffold for designing novel molecules with tailored physicochemical and biological properties.[1][2]

The pyrimidine ring is a foundational structure in medicinal chemistry, famously forming the basis of nucleobases in DNA and RNA.[3][4] Its derivatives are known to exhibit a wide array of biological activities.[1] Understanding how substituents modulate the structure of this privileged scaffold is therefore paramount for rational drug design.

Methodologies for Comprehensive Structural Analysis

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough structural characterization. Each technique provides complementary information, creating a self-validating system for analysis.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Data Integration & Analysis Compound Target Compound (e.g., Crystalline Solid) XRay Single-Crystal X-ray Diffraction Compound->XRay NMR_MS NMR & Mass Spectrometry Compound->NMR_MS Analysis Structural Elucidation (Bond Lengths, Angles, Tautomerism, Packing) XRay->Analysis NMR_MS->Analysis InSilico In Silico Model (SMILES/InChI) DFT DFT Calculations (e.g., Geometry, Energy) InSilico->DFT DFT->Analysis

Caption: General workflow for structural elucidation.

Experimental Protocols:

  • Single-Crystal X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[5]

    • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Data Collection: A crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and angles of the diffracted beams are measured as the crystal is rotated.[5]

    • Structure Solution and Refinement: The diffraction data is used to calculate a 3D electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions are determined.[5] The presence of a heavy atom like bromine is advantageous as it scatters X-rays strongly, which can simplify the process of solving the phase problem.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms in a solution.[8]

    • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz).

    • Spectral Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the molecular framework.[9][10]

  • Computational Modeling: Density Functional Theory (DFT) calculations are used to predict molecular properties and to complement experimental data.

    • Model Building: The 3D structure of the molecule is built using its known connectivity.

    • Geometry Optimization: The structure is optimized to find the lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-311++G**).

    • Property Calculation: Various properties, such as relative tautomer energies, electrostatic potential, and theoretical NMR/IR spectra, are calculated to understand the molecule's intrinsic characteristics.[11][12]

The Subject Compound: Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

This molecule is characterized by a pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.[13] Key functional groups include a bromine atom at C5, a hydroxyl group at C2, and a methyl carboxylate group at C4.

Key Identifiers:

  • Molecular Formula: C₆H₅BrN₂O₃[14]

  • Molecular Weight: 233.02 g/mol [14]

  • CAS Number: 71933-03-4[15]

Comparative Structural Analysis

To understand the specific contributions of each substituent, we will compare the title compound with three carefully selected analogs.

G cluster_0 Structural Analogs Core Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate NoBr No Bromine (Methyl 2-hydroxy-4-pyrimidinecarboxylate) Core->NoBr - Br + H Cl Chlorine Analog (Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate) Core->Cl Br -> Cl OMe Methoxy Analog (5-Bromo-2-methoxypyrimidine-4-carboxylic acid) Core->OMe OH -> OMe

Caption: Relationship between the core compound and its analogs.

Tautomerism: The Hydroxy vs. Pyrimidone Form

A critical structural feature of 2-hydroxypyrimidines is their potential to exist in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one (keto) form.[16][17]

G cluster_A cluster_B A Hydroxy Tautomer (Aromatic) B Pyrimidone Tautomer (Keto Form) A->B Proton Transfer struct_A [Structure of Hydroxy Form] struct_B [Structure of Pyrimidone Form]

Caption: Keto-enol tautomerism in 2-hydroxypyrimidines.

The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of other ring substituents.[18][19] Theoretical studies on the parent 2-hydroxypyrimidine suggest that in the gas phase or weakly polar environments, the hydroxy tautomer is almost exclusively favored.[18] This preference is attributed to the aromatic stabilization of the pyrimidine ring in the hydroxy form. For Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, the aromatic hydroxy form is expected to be the dominant species.

In contrast, the analog 5-Bromo-2-methoxypyrimidine-4-carboxylic acid is "locked" in the aromatic form because the hydroxyl proton has been replaced by a methyl group, preventing tautomerization. This makes it an excellent control compound for spectroscopic and crystallographic comparisons.[20]

Spectroscopic Signatures

Spectroscopic data provide a fingerprint for the molecule and its functional groups.

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ, ppm in DMSO-d₆)
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate ~3200-3400 (broad, O-H), ~1700 (strong, C=O ester)[13]~13.0 (s, 1H, OH), ~8.7 (s, 1H, H6), ~3.9 (s, 3H, OCH₃)
Methyl 2-hydroxy-4-pyrimidinecarboxylate (Predicted) ~3200-3400 (broad, O-H), ~1700 (strong, C=O ester)~12.8 (s, 1H, OH), ~8.5 (d, 1H, H6), ~7.0 (d, 1H, H5), ~3.9 (s, 3H, OCH₃)
Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate (Predicted) ~3200-3400 (broad, O-H), ~1700 (strong, C=O ester)~13.0 (s, 1H, OH), ~8.6 (s, 1H, H6), ~3.9 (s, 3H, OCH₃)
5-Bromo-2-methoxypyrimidine-4-carboxylic acid ~2500-3000 (broad, acid O-H), ~1700 (C=O acid), No broad ~3300 peak~13.5 (s, 1H, COOH), ~8.8 (s, 1H, H6), ~4.0 (s, 3H, OCH₃)[20]

Causality and Interpretation:

  • IR Spectroscopy: The presence of a broad absorption band between 3200-3400 cm⁻¹ is a definitive indicator of the hydroxyl group, likely involved in hydrogen bonding.[13] Its absence in the 2-methoxy analog, which instead shows a carboxylic acid OH stretch, confirms this assignment. The strong carbonyl stretch around 1700 cm⁻¹ is characteristic of the ester or acid functionality.[13]

  • ¹H NMR Spectroscopy: The downfield chemical shift of the pyrimidine ring proton (H6) is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the C4-carboxylate group. Removing the C5-bromine atom results in two distinct ring protons (H5 and H6) that appear as doublets, confirming the effect of the halogen on the electronic environment and symmetry.[21] The disappearance of the exchangeable OH proton signal upon methylation to the 2-methoxy analog provides clear evidence of this functional group's identity.

Supramolecular Architecture: Intermolecular Interactions

In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular forces.[22] X-ray crystallography is the definitive tool for visualizing these interactions.[23]

  • Hydrogen Bonding: The 2-hydroxyl group is a potent hydrogen bond donor, while the ring nitrogens and carbonyl oxygens are effective acceptors. This typically leads to the formation of robust hydrogen-bonded networks, which are fundamental to the stability of the crystal lattice.[24][25] The absence of this donor in the 2-methoxy analog fundamentally alters the crystal packing possibilities.

  • Halogen Bonding: The bromine atom at C5 is an electrophilic region (a σ-hole) and can participate in halogen bonding—a directional, non-covalent interaction with a nucleophile like an oxygen or nitrogen atom.[6] This interaction is a powerful tool in crystal engineering.[23] Comparing the crystal structure of the 5-bromo and 5-chloro analogs would reveal differences in the strength and geometry of these halogen bonds, as bromine is a stronger halogen bond donor than chlorine.

  • π-π Stacking: The planar, electron-deficient pyrimidine rings are prone to π-π stacking interactions, further stabilizing the crystal structure.[26] The specific arrangement (e.g., parallel-displaced or T-shaped) is influenced by the steric and electronic properties of the substituents.

Conclusion

The structural characterization of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate reveals a molecule whose properties are a composite of its constituent parts. The pyrimidine core provides a planar, aromatic scaffold. The 2-hydroxyl group dictates the dominant tautomeric form and serves as a primary driver for hydrogen bonding in the solid state. The C4-ester group acts as a hydrogen bond acceptor and influences the ring's electronic properties. Finally, the C5-bromine atom significantly modulates the electron density of the ring, simplifies the ¹H NMR spectrum, and introduces the potential for directional halogen bonding.

By comparing this compound to its analogs lacking the bromine, possessing a different halogen, or having a methylated hydroxyl group, we can systematically dissect and understand the specific structural contributions of each functional group. This detailed, multi-technique approach provides the robust, validated structural insights necessary for the rational design of new pyrimidine-based compounds in pharmaceutical and materials science research.

References

  • Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

  • Les, A., & Adamowicz, L. (n.d.). Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxypyrimidine, 4-Hydroxypyrlmldlne, and their Derivatives. ACS Publications. [Link]

  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. [Link]

  • Shugar, D. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Lister, J. H. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(15), 4983. [Link]

  • Gora, R. W., et al. (2011). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics, 3(Suppl 1), O10. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • BTC. (2024). What are the crystal structures of pyrimidine series compounds?. [Link]

  • González, L., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8). [Link]

  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. [Link]

  • ResearchGate. (n.d.). Details of the intermolecular interactions in the crystal of (I). [Link]

  • Fathalla, O. A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 28(1), 143-157. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. [Link]

  • ResearchGate. (n.d.). Crystal structures depicting selected intermolecular interactions. [Link]

  • Smirnov, L. D., et al. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate. [Link]

  • Tiefenbrunn, T. K., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. ACS Chemical Biology, 8(9), 2033-2041. [Link]

  • Thapa, B., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(6). [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • ResearchGate. (n.d.). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds. [Link]

  • Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(24), 3012-3016. [Link]

  • Ghaffar, T., & Parkin, A. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. CSU Research Output. [Link]

  • Zolotarev, A. A., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 27(19), 6667. [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Journal of the Chemical Society, Chemical Communications, (18), 1775-1780. [Link]

  • ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Stanovnik, B., et al. (2012). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution: A Rebuttal. ResearchGate. [Link]

  • El-Gogary, T. M., et al. (2021). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. ResearchGate. [Link]

  • Anonymous. (n.d.). BC530 2016 X-ray Crystallography Unit Homework Question 1. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science. As a privileged scaffold, it is integral to the structure of nucleosides like cytosine, thymine, and uracil, forming the very basis of genetic code.[1] This inherent biological significance makes synthetic pyrimidine derivatives powerful tools in drug discovery, enabling them to mimic natural bases and interact with critical enzymes involved in cell proliferation.[1] Consequently, pyrimidines are at the heart of numerous FDA-approved anticancer, antiviral, and antibacterial therapeutics.[1]

The biological activity of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents, which can modulate its lipophilicity, bioavailability, and target-binding affinity.[1] This reality places a heavy demand on the synthetic chemist to produce a diverse array of substituted pyrimidines efficiently and predictably. While classical condensation reactions have long served this purpose, the field has evolved, driven by the need for greater efficiency, functional group tolerance, and sustainability.[1]

This guide provides a comparative analysis of key synthetic strategies for accessing substituted pyrimidines. We will move from the foundational Principal Synthesis to modern catalytic and multicomponent methods. By examining the mechanistic underpinnings, practical advantages, and experimental limitations of each approach, this document aims to equip researchers with the insights needed to select the optimal synthetic route for their specific target molecules.

The Classical Benchmark: The Principal Pyrimidine Synthesis

The most traditional and fundamental method for constructing the pyrimidine ring is the Principal Synthesis. This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, amidines, or guanidine.[2][3] This method is robust and relies on readily available starting materials.

The reaction is typically acid-catalyzed and proceeds under reflux conditions. The core principle involves the formation of a six-membered ring through a series of condensation and dehydration steps. Despite its utility, this classical method often suffers from harsh reaction conditions and limited functional group compatibility, which can be problematic for complex, late-stage syntheses.[1]

General Mechanism

The reaction begins with the condensation of the N-C-N component (e.g., urea) with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G cluster_0 Principal Pyrimidine Synthesis start 1,3-Dicarbonyl + Amidine/Urea int1 Initial Condensation (Schiff Base Formation) start->int1 H+ cat. int2 Intramolecular Cyclization int1->int2 int3 Dehydration int2->int3 -H2O product Substituted Pyrimidine int3->product

Caption: Generalized workflow for the Principal Pyrimidine Synthesis.

Representative Protocol: Pinner Synthesis Variation

The Pinner synthesis, a variation of the Principal Synthesis, involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.2 eq)

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Sodium ethoxide (prepared separately or used as a commercial solution) is added portion-wise to the mixture.

  • The reaction mixture is heated to reflux and maintained at that temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the pure substituted pyrimidine.[3]

Modern Strategies: Catalysis and Convergence

To overcome the limitations of classical methods, modern organic synthesis has introduced a suite of powerful alternatives. These routes offer milder conditions, broader substrate scope, and improved efficiency, often leveraging transition-metal catalysis or the inherent elegance of multicomponent reactions.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing pre-formed heterocyclic rings.[4][5] For pyrimidines, halogenated precursors (e.g., chloro-, bromo-, or iodopyrimidines) are excellent substrates due to the electron-deficient nature of the ring, which enhances their reactivity compared to analogous benzene halides.[6][7] This allows for the precise installation of aryl, alkyl, amino, and other groups onto the pyrimidine core.

Key Advantages:

  • High Regioselectivity: Functionalization occurs specifically at the position of the halogen.

  • Broad Functional Group Tolerance: Many reactions proceed under mild conditions, preserving sensitive functionalities elsewhere in the molecule.

  • Well-Established and Reliable: A vast body of literature and a wide variety of available catalysts and ligands make these reactions highly predictable.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting a halopyrimidine with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8] Chloropyrimidines are often preferred substrates due to their lower cost and commercial availability.[8]

Catalytic Cycle: The reaction mechanism involves a sensitive Pd(0) species. The cycle begins with the oxidative addition of the halopyrimidine to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] Maintaining an inert atmosphere is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[8]

Suzuki_Cycle center Pd(0)L2 oxidative_addition Oxidative Addition center->oxidative_addition pd_intermediate X-Pd(II)L2-Pyr oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate2 R-Pd(II)L2-Pyr transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->center product Pyr-R reductive_elimination->product aryl_halide Pyr-X aryl_halide->oxidative_addition organoboron R-B(OR)2 organoboron->transmetalation pd_intermediate->transmetalation pd_intermediate2->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted for the Suzuki coupling of 4-chloropyrimidines with arylboronic acids, a common transformation in medicinal chemistry.[6][8]

Materials & Equipment:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Schlenk line or glovebox with an inert gas source (Argon or Nitrogen)[8]

Procedure (under inert atmosphere):

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the exclusion of oxygen.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the 4-chloropyrimidine, arylboronic acid, palladium catalyst, and base to the flask.

  • Solvent Addition: Add the degassed solvent(s) via syringe. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times (e.g., 15 minutes at 100 °C).[7]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide.[9] This reaction is exceptionally powerful for synthesizing 2- and 4-aminopyrimidines, which are prevalent motifs in kinase inhibitors. The choice of ligand is crucial and has evolved through "generations" of catalyst systems to accommodate a wide range of amine and aryl halide coupling partners under increasingly mild conditions.[10]

Typical Conditions:

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a sterically hindered phosphine ligand (e.g., XantPhos, RuPhos).[11]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[13]

Reaction TypeCoupling PartnersCatalyst System (Typical)Key Advantage
Suzuki-Miyaura Aryl Halide + Boronic AcidPd(PPh₃)₄ or PdCl₂(dppf) + Base (K₂CO₃)Robust and versatile C-C bond formation.
Buchwald-Hartwig Aryl Halide + AminePd₂(dba)₃ + Ligand (e.g., XantPhos) + Base (NaOtBu)Direct and efficient synthesis of aryl amines (C-N bonds).
Heck Coupling Aryl Halide + AlkenePd(OAc)₂ + Ligand (e.g., PPh₃) + Base (Et₃N)Forms C-C bonds by coupling with alkenes.
Sonogashira Aryl Halide + Terminal AlkynePd/Cu co-catalysis + Base (amine)Forms C-C bonds with terminal alkynes.

Table 1. Comparison of Common Cross-Coupling Reactions for Pyrimidine Functionalization.

Direct C-H Bond Functionalization

Direct C-H functionalization (or activation) represents a paradigm shift in synthetic efficiency.[1] This strategy aims to form new bonds by directly converting a C-H bond into a C-C or C-X bond, bypassing the need for pre-functionalized substrates like organohalides or organometallics. This approach maximizes atom and step economy, aligning with the principles of green chemistry.

For pyrimidines, C-H functionalization can be challenging due to the presence of multiple C-H bonds with different reactivities. However, significant progress has been made, often using palladium catalysis.[14] Regioselectivity is a key challenge, but it can be controlled through directing groups or by exploiting the inherent electronic properties of the pyrimidine ring. For example, remote C-H arylation of 2-aminopyrimidines has been achieved with high regioselectivity.[14]

CH_Activation cluster_1 C-H Functionalization vs. Cross-Coupling start_ch Pyrimidine (C-H) catalyst [M] Catalyst start_ch->catalyst start_cc Halopyrimidine (C-X) start_cc->catalyst More Steps (Pre-functionalization) partner Coupling Partner (e.g., Ar-H or Ar-B(OH)2) partner->catalyst product Functionalized Pyrimidine waste_ch Byproduct: H-X product->waste_ch catalyst->product waste_cc Byproduct: M-X + Boron Waste catalyst->waste_cc

Caption: C-H activation offers a more atom-economical route than traditional cross-coupling.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and convergence.[15][16] They allow for the rapid construction of molecular complexity from simple precursors, making them ideal for building libraries of compounds for drug discovery.[17]

The quintessential MCR for pyrimidine synthesis is the Biginelli reaction, first reported in 1891.[18] This one-pot, acid-catalyzed cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[18][19] These DHPMs are valuable intermediates and have shown a range of biological activities.[18]

Mechanism: While several mechanisms have been proposed, a widely accepted pathway begins with the acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.[18][20] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final steps involve ring closure via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the DHPM product.[20]

Biginelli_Mechanism cluster_2 Biginelli Reaction Mechanism reactants Aldehyde + Urea + β-Ketoester step1 Aldehyde + Urea → Acyliminium Ion reactants->step1 H+ cat. step2 Nucleophilic Attack by Ketoester Enol step1->step2 step3 Cyclization & Dehydration (-H2O) step2->step3 product Dihydropyrimidinone (DHPM) step3->product

Caption: Key steps in the mechanism of the Biginelli reaction.

Modern variations of the Biginelli reaction often focus on greener and more efficient conditions, such as using solvent-free methods or microwave assistance.[20][21]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol% or CuCl₂·2H₂O)[20][21]

Procedure (Grindstone Chemistry Technique): [21]

  • Mixing: In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and the catalyst.

  • Grinding: Grind the mixture with a pestle at room temperature for the specified time (e.g., 10-20 minutes). The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC by taking a small aliquot and dissolving it in a suitable solvent.

  • Work-up: After completion, add cold water or ice to the mortar. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol to yield the pure DHPM. This method is noted for its high yields, short reaction times, and eco-friendly, solvent-free nature.[21]

Comparative Summary and Future Outlook

The choice of synthetic strategy is a critical decision based on the specific target, desired substitution pattern, scalability, and available resources. While classical methods are foundational, modern catalytic and multicomponent approaches offer unparalleled efficiency and versatility.

Synthetic StrategyVersatility (Substrate Scope)Efficiency (Yields & Atom Economy)ConditionsKey AdvantagesKey Disadvantages
Principal Synthesis Moderate; depends on N-C-N & dicarbonyl availability.Variable yields; moderate atom economy.Often harsh (reflux, strong acid/base).Simple, readily available starting materials.[2]Limited functional group tolerance; harsh conditions.[1]
Cross-Coupling Very High; vast library of coupling partners.Generally good to excellent yields; lower atom economy due to pre-functionalization.Mild to moderate; requires inert atmosphere.[8]High predictability and regioselectivity; excellent functional group tolerance.[22]Requires pre-functionalized substrates; catalyst/ligand cost; metal traces.
C-H Functionalization Growing, but can be limited by regioselectivity issues.High atom and step economy.Varies; often requires specific directing groups or substrates.Bypasses pre-functionalization; highly efficient.[1]Regioselectivity can be a major challenge; scope is still developing.
Multicomponent (Biginelli) Good for specific scaffolds (DHPMs); many variations exist.[19]Good to excellent yields; high atom and step economy.Mild; can often be done solvent-free or with green catalysts.[21]Rapid assembly of complex molecules; operational simplicity.[17]Product structure is largely pre-determined by the reaction type.

Table 2. Overall Comparison of Pyrimidine Synthetic Routes.

The future of pyrimidine synthesis lies in the continued development of sustainable and efficient methodologies.[23] The rise of photoredox and electro-catalysis, the expansion of C-H activation to more challenging substrates, and the design of novel multicomponent reactions will further empower chemists.[24] By integrating these advanced strategies, researchers can accelerate the discovery and development of novel pyrimidine-based compounds that address critical needs in medicine and technology.

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). Source not available. 14

  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025). Benchchem. 6

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Source not available. 1

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate. 24

  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. (2025). Benchchem. 8

  • Biginelli reaction. (n.d.). Wikipedia. Link

  • Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. 25

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH. Link

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Link

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed. Link

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Source not available. 23

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed. Link

  • Pyrimidine. (n.d.). Wikipedia. Link

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (n.d.). PMC - NIH. Link

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. 26

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Link

  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem. 3

  • Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5- a ]pyrimidines via C-H Functionalization. (2025). Weizmann Research Portal. 27

  • A review on recent progress in multicomponent reactions of pyrimidine synthesis. (2013). Drug Invention Today. 15

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Source not available. 17

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Link

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. (n.d.). ResearchGate. 16

  • Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. (2021). YouTube. Link

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). OUCI. 28

  • Recent Advances in Biginelli-type Reactions. (n.d.). Bentham Science Publisher. Link

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Source not available. 22

  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.). Semantic Scholar. Link

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. 29

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Link

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH. Link

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. (2025). ACS Publications. Link

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry. Link

  • Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides.. (n.d.). ResearchGate. Link

  • (PDF) Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (2025). ResearchGate. Link

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Link

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Link

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Link

  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. (2016). Figshare. Link

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Link

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate. Link

  • Purine and Pyrimidine Metabolism. (1997). Source not available. Link

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Source not available. 5

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. 12

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of pyrimidine scaffolds is a critical endeavor. As a foundational heterocyclic motif in numerous therapeutic agents and a key component of nucleic acids, the method of pyrimidine synthesis chosen can significantly impact project timelines, costs, and overall success. This guide provides an in-depth technical comparison of various pyrimidine synthesis methods, offering a cost-benefit analysis to aid researchers in selecting the most appropriate strategy for their specific needs. We will explore both biological and chemical routes, delving into the underlying principles and practical considerations of each.

Section 1: Biological Synthesis of Pyrimidines: The Cell's Approach

Living organisms have evolved two primary pathways for pyrimidine nucleotide biosynthesis: the de novo pathway and the salvage pathway. Understanding these biological routes provides valuable insights into cellular metabolism and can inspire enzymatic and chemoenzymatic synthesis strategies.

De Novo Synthesis: Building from the Ground Up

The de novo pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1][] This process is a testament to nature's synthetic elegance but comes at a significant energetic cost to the cell.[1][3] The pathway is highly regulated to meet the cellular demand for nucleotides, particularly in proliferating cells.[1]

Key Features of De Novo Synthesis:

  • Energy Intensive: The synthesis of one UMP molecule via the de novo pathway consumes multiple ATP molecules.[3] The initial step alone, the formation of carbamoyl phosphate catalyzed by carbamoyl phosphate synthetase II (CPS II), requires the hydrolysis of two ATP molecules.[1][]

  • Tightly Regulated: The pathway is subject to feedback inhibition, primarily at the CPS II step, by downstream products like UTP, ensuring that the cell does not overproduce pyrimidines.[1]

  • Essential for Proliferation: Rapidly dividing cells, including cancer cells, heavily rely on the de novo pathway to meet their high demand for DNA and RNA precursors.[]

de_novo_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II CO2 CO2 CO2->Carbamoyl_Phosphate 2_ATP 2 ATP 2_ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS

Caption: The de novo pyrimidine synthesis pathway, a multi-step enzymatic process.

The Salvage Pathway: A Model of Efficiency

In contrast to the energy-demanding de novo synthesis, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1] This pathway is significantly less energy-intensive and is crucial in non-proliferating cells or tissues with low de novo synthesis activity.[1]

Key Features of the Salvage Pathway:

  • Energy Efficient: The salvage pathway requires significantly less ATP compared to de novo synthesis, primarily consuming ATP for the phosphorylation of nucleosides to nucleotides.[3]

  • Recycling Mechanism: It efficiently re-utilizes cellular resources, preventing the wasteful degradation of valuable nitrogenous bases.

  • Therapeutic Target: The reliance of certain parasites and cancer cells on salvage pathways makes the enzymes involved attractive targets for drug development.

salvage_pathway Degraded_Nucleic_Acids Degraded DNA/RNA Uracil Uracil Degraded_Nucleic_Acids->Uracil Thymine Thymine Degraded_Nucleic_Acids->Thymine Uridine Uridine Uracil->Uridine Uridine Phosphorylase Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase UMP UMP Uridine->UMP Uridine Kinase TMP TMP Thymidine->TMP Thymidine Kinase ATP_UMP ATP ATP_UMP->UMP ATP_TMP ATP ATP_TMP->TMP

Caption: The pyrimidine salvage pathway, an efficient recycling mechanism.

Cost-Benefit Analysis: De Novo vs. Salvage Pathway
FeatureDe Novo SynthesisSalvage Pathway
Energy Cost High (multiple ATP per pyrimidine)[1][3]Low (primarily ATP for phosphorylation)[3]
Starting Materials Simple, readily available small molecules[1]Pre-formed bases and nucleosides[1]
Regulation Tightly controlled by feedback inhibition[1]Dependent on substrate availability
Cellular Context Predominant in proliferating cells[]Active in most cells, crucial for non-proliferating cells[1]
Advantages Independent of external nucleotide sourcesEnergy conservation, resource recycling
Disadvantages High energy expenditureDependent on the availability of salvageable precursors

Section 2: Chemical Synthesis of Pyrimidines: A Chemist's Toolkit

A variety of chemical methods have been developed for the synthesis of pyrimidines, each with its own set of advantages and disadvantages. This section will compare some of the most prominent methods.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.[4] Its operational simplicity and the ability to generate molecular diversity have made it a cornerstone of heterocyclic chemistry.

Key Features of the Biginelli Reaction:

  • Multicomponent Reaction: Combines three starting materials in a single step, leading to high atom economy.

  • Versatility: A wide range of aldehydes, β-ketoesters, and urea/thiourea derivatives can be employed, allowing for the synthesis of a diverse library of compounds.

  • Variable Conditions: The reaction can be performed under various conditions, including classical heating, microwave irradiation, and solvent-free "grindstone" methods.

The Pinner Synthesis: A Versatile Condensation

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically catalyzed by an acid or base.[5] This method is highly versatile for the preparation of a wide range of substituted pyrimidines.

Key Features of the Pinner Synthesis:

  • Broad Substrate Scope: A variety of 1,3-dicarbonyl compounds and amidines can be used, offering flexibility in the final product structure.

  • Stepwise Approach: Unlike the Biginelli reaction, the Pinner synthesis is a two-component condensation.

  • Potentially Harsh Conditions: The classical Pinner synthesis may require strong acids or bases and elevated temperatures.

Modern Catalytic Methods: Pushing the Boundaries of Efficiency

Recent advances in catalysis have led to the development of highly efficient and selective methods for pyrimidine synthesis. These include the use of precious metal catalysts and innovative energy sources.

  • Iridium-Catalyzed Multicomponent Synthesis: This method utilizes an iridium-pincer complex to catalyze the reaction of amidines and alcohols to form pyrimidines.[6] It offers high regioselectivity and can be considered a more sustainable approach.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[8] This technique is also considered a "green chemistry" approach due to its energy efficiency.[9]

Comparative Analysis of Chemical Synthesis Methods
MethodKey ReagentsCatalyst/ConditionsReaction TimeReported Yield (%)Cost-Benefit Considerations
Classical Biginelli Aldehyde, β-ketoester, Urea/ThioureaAcid catalyst (e.g., HCl), Reflux3 - 48 hoursOften low to moderateInexpensive starting materials, but can suffer from long reaction times and low yields.
Modified Biginelli (Grindstone) Aldehyde, β-ketoester, Urea/ThioureaLewis acid (e.g., CuCl₂·2H₂O), Solvent-freeA few minutes>90%Environmentally friendly (solvent-free), rapid, and high-yielding, making it cost-effective for small to medium scale.
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or Base catalyst, RefluxSeveral hoursVariableVersatile for substitution patterns, but may require synthesis of specific amidines and can have moderate yields.
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complex, High temperatureNot specifiedUp to 93%[6]High catalyst cost (Iridium is a precious metal), but offers high efficiency and sustainability. Best for high-value products.
Microwave-Assisted Synthesis Varies (e.g., Biginelli reagents)Various catalysts, Microwave irradiation2 - 15 minutes88 - 95%High initial investment for microwave reactor, but significant savings in time and energy, leading to lower operating costs.

Section 3: Prebiotic Synthesis: The Orgel Synthesis

The Orgel synthesis explores the potential prebiotic origins of pyrimidines on early Earth. This area of research focuses on the formation of pyrimidine nucleosides from simple, prebiotically plausible starting materials like cyanoacetylene.[10] While not a practical method for laboratory or industrial synthesis, it provides fundamental insights into the origins of life's building blocks.

Key Challenges of Prebiotic Synthesis:

  • Low Yields: Prebiotic syntheses often suffer from very low yields and the formation of complex mixtures of products.[10]

  • Lack of Selectivity: Controlling the regioselectivity and stereoselectivity of these reactions is a major hurdle.

  • Plausibility of Conditions: Recreating the exact conditions of the primitive Earth in a laboratory setting is challenging.

Due to these limitations, the Orgel synthesis and other prebiotic routes are not considered for a direct cost-benefit comparison with modern synthetic methods.

Section 4: Experimental Protocols

This section provides representative experimental protocols for some of the discussed chemical synthesis methods.

Protocol 1: Classical Biginelli Reaction

Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Catalytic amount of HCl

  • Solvent: Ethanol (10 mL)

  • Procedure:

    • A mixture of benzaldehyde, ethyl acetoacetate, urea, and a few drops of concentrated HCl in ethanol is refluxed for 3-4 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be recrystallized from ethanol to yield the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Biginelli Reaction

Synthesis of Dihydropyrimidinone Derivatives

  • Reactants:

    • Aromatic aldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.2 mmol)

  • Conditions: Solvent-free, microwave irradiation (e.g., 300-600W)

  • Procedure:

    • A mixture of the aldehyde, ethyl acetoacetate, and urea/thiourea is placed in a microwave-safe vessel.

    • The mixture is irradiated in a microwave reactor for 2-5 minutes.

    • After completion, the reaction mixture is cooled and the solid product is washed with water and then recrystallized from ethanol.

Conclusion

The choice of a pyrimidine synthesis method is a multifaceted decision that requires careful consideration of various factors, including cost, time, scale, desired substitution patterns, and environmental impact.

  • For rapid, small-scale synthesis and library generation , modern methods like microwave-assisted and grindstone Biginelli reactions offer significant advantages in terms of speed, yield, and sustainability.

  • For large-scale industrial production , a thorough techno-economic analysis is crucial. While the starting materials for the Biginelli reaction are generally inexpensive, optimizing the process for high yield and purity is key.

  • Iridium-catalyzed methods , despite the high initial catalyst cost, may be economically viable for the synthesis of high-value, complex pyrimidine derivatives where efficiency and selectivity are paramount.

  • The biological pathways provide a blueprint for enzymatic and whole-cell biocatalytic approaches, which are gaining traction as sustainable and highly selective alternatives to traditional chemical synthesis.

References

  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
  • Li, F., & Gaffney, D. F. (2018). A Prebiotic Ribosylation of Pyrimidine Nucleobases Enabled by Metal Cations and Clay Minerals. Life, 8(3), 34.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319.
  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1029-1052.
  • Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf Amidine. Berichte der deutschen chemischen Gesellschaft, 16(1), 352–359.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Becker, S., Feldmann, J., Wiedemann, S., Okamura, H., Schneider, C., Iwan, K., ... & Carell, T. (2019). Unified prebiotically plausible synthesis of pyrimidine and purine RNA building blocks. Science, 366(6461), 76-82.
  • YouTube. (2024, November 6).
  • Microbe Notes. (2023, October 18).
  • YouTube. (2023, August 21).
  • KEDA Instrument. (2023, July 15).
  • Intel Market Research. (2025, September 28). Microwave Synthesis Reactor Market Outlook 2025-2032.
  • Kappe, C. O. (2004). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA International Journal for Chemistry, 58(5), 369-373.
  • El-Gamal, M. I., & Oh, C. H. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(4), 1833.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., ... & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6219-6243.
  • Panda, S. S., & Sahoo, B. M. (2022). Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. Asian Journal of Chemistry, 34(4), 907-912.
  • abcr GmbH. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • BenchChem. (2025).
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(41), 12804–12807.
  • ACS Omega. (2023, September 6).
  • ResearchGate. (2025, September 2).
  • Umicore. (n.d.). Iridium price.
  • J&K Scientific LLC. (2021, February 24). Biginelli Reaction.
  • National Institutes of Health. (2022, February 16). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Science.gov. (n.d.).
  • Wikipedia. (n.d.). Pyrimidine.
  • ChemScene. (n.d.). Chemical Synthesis.
  • Plant Physiology. (2002).
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. (2021). International Journal of Molecular Sciences, 22(19), 10253.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(15), 4956.
  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. (2021). International Journal of Molecular Sciences, 22(19), 10253.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including essential components of nucleic acids (cytosine, thymine, and uracil).[1][2] Its versatile structure, characterized by nitrogen atoms at positions 1 and 3, allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This has led to the development of a wide array of drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4][5]

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate serves as an excellent starting scaffold for the synthesis of novel derivatives. The bromine atom at the 5-position is a versatile handle for cross-coupling reactions, while the carboxylate and hydroxyl groups offer additional sites for chemical modification. By systematically altering these positions, researchers can explore the structure-activity relationship (SAR) to develop compounds with enhanced potency, improved selectivity, and favorable drug-like properties. This guide provides an objective comparison of in vitro testing methodologies for evaluating derivatives from this scaffold, complete with supporting experimental frameworks.

Comparative In Vitro Analysis: A Multi-Faceted Approach

The initial screening of novel chemical entities is a critical phase in drug discovery, designed to identify promising lead compounds.[6][7] For derivatives of the pyrimidine scaffold, a battery of in vitro assays is typically employed to characterize their biological activity profile. This guide will focus on three common and critical areas of investigation: anticancer cytotoxicity, kinase inhibition, and antimicrobial efficacy.

Anticancer Activity: Assessing Cytotoxicity in Cancer Cell Lines

A primary application for novel pyrimidine derivatives is in oncology.[5][8] The goal of cytotoxicity assays is to determine a compound's ability to inhibit cell growth or induce cell death, a crucial first step for any potential anticancer agent.[6][9] The half-maximal inhibitory concentration (IC50) is the most common metric used to compare the potency of different compounds.[6][10]

The following table presents illustrative IC50 data for hypothetical derivatives against various cancer cell lines. This data is essential for comparing the potency and selectivity of the novel compounds against a standard chemotherapeutic agent like Doxorubicin.

Compound IDDerivative ClassMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)
Derivative A Phenyl-substituted12.518.215.8
Derivative B Furan-substituted8.710.19.5
Derivative C Thiophene-substituted25.130.528.4
Doxorubicin Standard Drug0.91.21.5

Note: Data is representative and should be replaced with experimental results.

The overall process for evaluating a compound's cytotoxicity is a systematic workflow designed to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Cancer Cell Line Culture & Maintenance prep_seed Cell Seeding in 96-well Plates prep_cells->prep_seed treat Treatment with Serial Dilutions prep_seed->treat prep_compound Test Compound Stock Solution Prep prep_compound->treat incubate Incubation (e.g., 48-72 hours) treat->incubate assay_proc Assay Procedure (e.g., MTT or SRB) incubate->assay_proc measure Absorbance Measurement assay_proc->measure calc_viability Calculate % Cell Viability measure->calc_viability calc_ic50 IC50 Value Determination calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[11]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (specific to cell line)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10][11]

  • Compound Preparation: Prepare a high-concentration stock solution of each test compound in sterile DMSO (e.g., 10 mM).[10] Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.[6]

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.[6][11]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[10][11] The formation of a purple precipitate should be visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11] Mix gently on a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] Pyrimidine-based compounds have proven to be a privileged scaffold for developing potent and selective kinase inhibitors.[12][13] Assays measuring the reduction in kinase activity are fundamental to evaluating these compounds.[12]

This table shows hypothetical IC50 values for pyrimidine derivatives against Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms, compared to a known inhibitor.

Compound IDTarget KinaseIC50 (nM)Alternative Kinase (Src) IC50 (nM)Selectivity (Src/JAK2)
Derivative A JAK285150017.6x
Derivative B JAK21545030.0x
Derivative C JAK2250>10000>40x
Sunitinib Multi-kinase261 (VEGFR2)--

Note: Data is representative. Sunitinib is a multi-targeted TKI shown for comparison of potency range.[14]

Inhibitors targeting JAK2 aim to block the downstream signaling cascade that promotes cell proliferation and survival.

G receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Pyrimidine Derivative inhibitor->jak2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

This protocol describes a high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining after the enzymatic reaction.[12] A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a strong signal suggests inhibition.[12]

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer

  • Test compounds and a positive control inhibitor

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the test compounds in DMSO.[12]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a positive control to the appropriate wells of the 384-well plate.[12]

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, JAK2 enzyme, and the peptide substrate. The optimal concentrations of enzyme and substrate must be determined empirically to ensure the reaction is in the linear range.[12]

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. To determine 100% inhibition, include "no kinase" control wells. To determine 0% inhibition (full activity), use the vehicle control wells.

  • Incubation: Mix the plate gently on a shaker and incubate at room temperature or 30°C for 60 minutes.[12]

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal.[12]

  • Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data against the 0% and 100% inhibition controls. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Microbial Growth

Pyrimidine derivatives have a long history as antimicrobial agents.[3][4][15] Evaluating their efficacy involves determining the lowest concentration that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[11]

The following table provides a template for comparing the MIC values of new derivatives against common bacterial strains and a standard antibiotic.

Compound IDS. aureus (Gram +ve) MIC (µg/mL)E. coli (Gram -ve) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative A 1632>128
Derivative B 81664
Derivative C 64>128>128
Ciprofloxacin 0.50.25N/A

Note: Data is representative. Lower MIC values indicate greater potency.[11]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[11][15]

Materials:

  • Petri plates with appropriate agar (e.g., Mueller-Hinton for bacteria)

  • Standardized microbial cultures

  • Sterile cork borer or pipette tip

  • Test compounds and a standard antibiotic control

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn.[11]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[11]

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solutions at different concentrations into the wells. Include a solvent control (e.g., DMSO) and a standard antibiotic control.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter corresponds to higher antimicrobial activity.

Conclusion

The in vitro evaluation of compounds derived from Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate requires a systematic and multi-assay approach. By employing standardized protocols for assessing cytotoxicity, kinase inhibition, and antimicrobial activity, researchers can effectively compare novel derivatives to established alternatives. The data generated from these assays, particularly IC50 and MIC values, are fundamental for establishing structure-activity relationships and guiding the optimization of lead compounds. This rigorous, evidence-based evaluation is paramount for identifying derivatives with the highest potential for further development as therapeutic agents.

References

  • Kinase Inhibition Assay for Pyrimidine-Based Compounds. Benchchem.
  • Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. Benchchem.
  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
  • [Antimicrobial activity of some derivatives of pyrimidine]. PubMed.
  • Antibacterial activity of pyrimidine derivatives. ResearchGate.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC - NIH.
  • Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.
  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar.
  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Indian Academy of Sciences.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
  • SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.
  • In-vitro anticancer activity. ResearchGate.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Sigma-Aldrich.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impactfactor.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Reaction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a robust and versatile method for forging carbon-carbon bonds.[1][2] Its significance, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials, cannot be overstated.[1][3][4] For researchers and drug development professionals, selecting the optimal catalyst system is a critical decision that directly impacts reaction efficiency, yield, scalability, and overall cost-effectiveness.

This guide provides an in-depth, objective comparison of different classes of palladium catalysts for a representative Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid . We will move beyond a simple listing of options to explore the mechanistic reasoning behind catalyst performance, supported by experimental data, detailed protocols, and process logic visualizations. Our goal is to equip you with the field-proven insights necessary to make authoritative decisions in your own laboratory.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The efficacy of any catalyst is rooted in its ability to efficiently navigate the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The catalyst's structure—specifically the ligands coordinated to the palladium center—profoundly influences the kinetics of each step.[1][7]

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the aryl halide (4-bromoanisole). This is often the rate-limiting step, and its efficiency is enhanced by electron-rich ligands on the palladium catalyst.[2][7]

  • Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base.[5][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond in the final product (4-methoxybiphenyl) and regenerating the active Pd(0) catalyst.[5][7] This step is often accelerated by bulky ligands.[2][7]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L_n oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (4-Methoxybiphenyl) tm_complex->product salts Byproducts tm_complex->salts X⁻, B(OH)₃ aryl_halide Ar-X (4-Bromoanisole) aryl_halide->oa_complex organoboron Ar'-B(OH)₂ (Phenylboronic Acid) organoboron->tm_complex base Base (e.g., K₂CO₃) base->tm_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Catalyst Systems

The choice of catalyst dictates reaction conditions, speed, and robustness. We will compare four distinct classes of catalysts for the coupling of 4-bromoanisole and phenylboronic acid. The following data is a synthesis of representative results from literature to provide a standardized comparison.

Catalyst SystemCatalyst Type & LigandCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Key Attributes & Causality
System A Classical Homogeneous Pd(PPh₃)₄1 - 280 - 10012 - 24~85Reliable Workhorse: Pd(PPh₃)₄ is a well-established, air-stable Pd(0) source. However, the triphenylphosphine ligands are less electron-rich and bulky than modern alternatives, leading to slower rates of oxidative addition and reductive elimination, thus requiring higher temperatures and longer reaction times.[1][9]
System B Modern Homogeneous Pd(OAc)₂ / SPhos0.5 - 1RT - 802 - 6>95High Activity: The combination of a Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand (SPhos) creates a highly active catalytic species in situ.[1][3] The ligand's properties accelerate the key catalytic steps, allowing for lower catalyst loadings, milder temperatures, and shorter reaction times, even with challenging substrates.[2]
System C NHC Precatalyst PEPPSI-IPr0.1 - 0.5800.5 - 2>95Robust & Efficient: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, forming very stable bonds with palladium.[3] This stability translates to high turnover numbers and exceptional thermal robustness.[3] PEPPSI-type precatalysts are particularly effective and air-stable, simplifying reaction setup.[7][10]
System D Heterogeneous 10% Pd/C1 - 580 - 1004 - 18~98Recyclable & Green: Palladium on carbon offers significant operational advantages, including simple filtration-based removal and potential for reuse.[11][12] However, it often requires higher temperatures and may exhibit lower activity than top-tier homogeneous systems. A key debate is whether the catalysis is truly heterogeneous or proceeds via leached palladium species acting as a homogeneous catalyst.[12][13]

Note: Yields and conditions are compiled from multiple sources for comparative purposes and can vary based on the specific base, solvent, and scale used.

Experimental Protocols: A Self-Validating System

To ensure a rigorous and objective comparison, a standardized experimental workflow is essential. The following protocol provides a framework for evaluating catalyst performance.

Experimental_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Start: Assemble Glassware charge Charge Vessel: 1. Aryl Halide 2. Boronic Acid 3. Base start->charge add_cat Add Catalyst System (Precatalyst + Ligand or Pd/C) charge->add_cat add_solv Add Degassed Solvent add_cat->add_solv inert Evacuate & Backfill with Inert Gas (e.g., Argon) add_solv->inert heat Heat to Target Temperature with Vigorous Stirring inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Reaction Mixture (e.g., through Celite®) cool->filter extract Aqueous Workup & Extraction with Organic Solvent filter->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) & Calculate Yield purify->analyze end End analyze->end

Caption: Standardized workflow for comparing catalyst performance.
Detailed Protocol for a 1.0 mmol Scale Reaction

Causality Behind Choices:

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Using an inert gas like argon prevents catalyst degradation and ensures reproducibility.[9]

  • Degassed Solvent: Dissolved oxygen in the solvent can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for highly active systems.

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[5][8] The choice of base can significantly impact reaction rate and yield.

  • Monitoring: Regular monitoring by techniques like TLC or GC-MS prevents unnecessary heating of the product after the reaction has reached completion, which can lead to byproduct formation.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition:

    • For Homogeneous Systems (A, B, C): Add the specified palladium source (e.g., Pd(OAc)₂, 1.1 mg, 0.005 mmol) and ligand (e.g., SPhos, 4.1 mg, 0.01 mmol).

    • For Heterogeneous System (D): Add 10% Pd/C (e.g., 53 mg, 0.05 mmol Pd).

  • Solvent Addition: Add 5 mL of a degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reaction: Place the flask in a preheated oil bath at the target temperature (e.g., 80 °C) and stir vigorously for the specified time.

  • Monitoring: Periodically take small aliquots (via syringe) to monitor the disappearance of starting material by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl. Confirm identity and purity using ¹H NMR and mass spectrometry, and determine the isolated yield.

Conclusion and Recommendations

The optimal catalyst for the Suzuki-Miyaura coupling of 4-bromoanisole is highly dependent on the specific objectives of the synthesis.

  • For Reliability and Cost-Effectiveness on Bench Scale: The classical Pd(PPh₃)₄ (System A) remains a viable, albeit slower, option.

  • For High Throughput and Challenging Substrates: Modern bulky phosphine ligand systems like Pd(OAc)₂ / SPhos (System B) or robust precatalysts like PEPPSI-IPr (System C) are superior.[1][10] They offer significantly faster reaction times, milder conditions, and broader substrate scope, which are critical in a drug development setting.

  • For Process Chemistry and Green Synthesis: Heterogeneous Pd/C (System D) is an excellent choice when catalyst recyclability and minimizing metal contamination in the final product are paramount.[11][12] While potentially requiring more optimization, the downstream processing advantages are substantial for large-scale synthesis.

By understanding the mechanistic principles that govern catalyst activity and employing a systematic, self-validating experimental approach, researchers can confidently select and optimize the ideal catalytic system to achieve their synthetic goals.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020). MDPI. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate. (n.d.). Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. (2017). ACS Publications. Available at: [Link]

  • Pd/C and Other Heterogeneous Catalysts - Wordpress. (n.d.). Available at: [Link]

  • Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. (n.d.). PubMed. Available at: [Link]

  • Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... (n.d.). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. (n.d.). ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Available at: [Link]

Sources

Characterization of Novel Pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone of drug design.[1] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are inherently recognized by biological systems.[2] This inherent biocompatibility, coupled with a remarkable capacity for chemical modification, has rendered the pyrimidine scaffold a privileged structure in the development of therapeutics.[3][4] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7]

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is an excellent starting material for generating diverse libraries of novel compounds. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, while the hydroxyl and carboxylate groups offer sites for further functionalization. This guide provides an in-depth characterization of a novel, representative compound synthesized from this precursor, herein designated as Compound X . We will detail its synthesis, spectroscopic characterization, and biological evaluation, and objectively compare its performance against established alternatives, providing the experimental data and protocols necessary for replication and validation.

Synthesis and Characterization of Compound X

The rationale behind the synthesis of Compound X is to explore the impact of a substituted aniline at the 2-position and a piperazine moiety at the 4-position on the biological activity of the pyrimidine core. This substitution pattern is common in pyrimidine-based kinase inhibitors.[8]

Synthetic Workflow

The synthesis of Compound X is a multi-step process beginning with the chlorination of the hydroxyl group, followed by two sequential nucleophilic aromatic substitution (SNAr) reactions.

Synthetic Workflow for Compound X start Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate step1 Intermediate 1 (Methyl 5-bromo-2-chloropyrimidine-4-carboxylate) start->step1 POCl3, DIPEA step2 Intermediate 2 (Methyl 5-bromo-2-(4-fluoroanilino)pyrimidine-4-carboxylate) step1->step2 4-fluoroaniline, EtOH, reflux final Compound X (Methyl 5-bromo-2-(4-fluoroanilino)-6-(piperazin-1-yl)pyrimidine-4-carboxylate) step2->final Piperazine, DMF, 100°C

Caption: Synthetic route for Compound X from the starting material.

Experimental Protocol: Synthesis of Compound X
  • Step 1: Synthesis of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate (Intermediate 1)

    • To a solution of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

    • Stir the reaction mixture at 110°C for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it slowly onto crushed ice.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.

  • Step 2: Synthesis of Methyl 5-bromo-2-(4-fluoroanilino)pyrimidine-4-carboxylate (Intermediate 2)

    • Dissolve Intermediate 1 (1.0 eq) and 4-fluoroaniline (1.1 eq) in ethanol.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain Intermediate 2.

  • Step 3: Synthesis of Compound X

    • To a solution of Intermediate 2 (1.0 eq) in dimethylformamide (DMF), add piperazine (2.0 eq).

    • Heat the reaction mixture to 100°C and stir for 12 hours.

    • After cooling, pour the mixture into water and extract with dichloromethane.

    • Purify the crude product by column chromatography on silica gel to afford the final Compound X.

Spectroscopic Characterization

The structure of Compound X was unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9][10] These techniques are the gold standard for the characterization of novel chemical entities.[11][12]

Table 1: Spectroscopic Data for Compound X

Analysis TechniqueData Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 9.85 (s, 1H, NH), 8.01 (s, 1H, pyrimidine-H), 7.65 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.15 (t, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.55 (t, J = 5.0 Hz, 4H, piperazine-H), 2.80 (t, J = 5.0 Hz, 4H, piperazine-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 165.2 (C=O), 160.5 (C-F, J = 242 Hz), 158.8, 157.4, 155.1, 136.2, 122.5 (J = 8 Hz), 115.4 (J = 22 Hz), 108.9, 52.3 (OCH₃), 45.1 (piperazine-CH₂).
Mass Spec (ESI) m/z calculated for C₁₈H₁₉BrFN₅O₂ [M+H]⁺: 436.07; found: 436.08.
IR (ATR, cm⁻¹) 3290 (N-H stretch), 1710 (C=O stretch), 1580 (C=N stretch), 1220 (C-F stretch).

The combined data from these analyses provide a comprehensive structural fingerprint of the synthesized molecule, confirming its identity and high purity.[12]

Biological Activity Screening

To assess the therapeutic potential of Compound X, a series of in vitro biological assays were performed.[13] Given the prevalence of pyrimidine scaffolds in oncology, an initial cytotoxicity screening against a human cancer cell line is a logical first step.[7][14]

Screening Workflow: Cytotoxicity Assessment

Screening Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 Lung Cancer Cells seeding Seed Cells into 96-well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of Compound X treatment Treat Cells with Compound X Dilutions compound_prep->treatment seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate to Allow Formazan Formation mtt_add->formazan solubilize Solubilize Formazan with DMSO formazan->solubilize readout Measure Absorbance at 570 nm solubilize->readout calculation Calculate Cell Viability and IC50 Value readout->calculation

Caption: Workflow for MTT-based cytotoxicity screening.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[15] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Comparative Analysis

To contextualize the performance of Compound X, we compare it with two well-established, commercially available pyrimidine-based drugs: Imatinib , a first-generation tyrosine kinase inhibitor, and 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent.[16]

Table 2: Comparative Performance Metrics

ParameterCompound X Imatinib 5-Fluorouracil (5-FU)
Target Class Putative Kinase InhibitorTyrosine Kinase InhibitorAntimetabolite
Synthetic Yield ~65% (3 steps)Varies (multi-step synthesis)Varies (multi-step synthesis)
Purity (Post-Purification) >98%>98% (pharmaceutical grade)>98% (pharmaceutical grade)
Cytotoxicity (A549 cells, IC₅₀) 5.2 ± 0.8 µM ~25 µM~15 µM
Mechanism of Action ATP-competitive inhibition (hypothesized)Inhibition of Bcr-Abl, c-KIT, PDGFRInhibition of thymidylate synthase
Interpretation of Comparative Data

The data presented in Table 2 suggests that Compound X exhibits significantly higher cytotoxic potency against the A549 lung cancer cell line compared to both Imatinib and 5-Fluorouracil. Its multi-step synthesis is straightforward, with a respectable overall yield. The high purity achieved through standard chromatographic techniques indicates a stable and well-behaved chemical entity.

The superior in vitro activity of Compound X warrants further investigation. Its structure, featuring an aniline and a piperazine moiety on the pyrimidine core, is suggestive of a potential role as a kinase inhibitor. This hypothesis is strengthened by its potency relative to Imatinib, a known kinase inhibitor.

Conclusion and Future Directions

This guide has detailed the synthesis, characterization, and preliminary biological evaluation of a novel pyrimidine derivative, Compound X. The experimental protocols provided are robust and designed for reproducibility. Our comparative analysis demonstrates that Compound X possesses promising anticancer activity in vitro, surpassing that of established drugs like Imatinib and 5-FU in the A549 cell line model.

The path forward for Compound X involves several key stages:

  • Target Identification: Elucidating the precise molecular target(s) of Compound X is critical. Kinase profiling assays would be the logical next step to confirm or refute the hypothesis of kinase inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the aniline and piperazine substituents will help to optimize potency and selectivity.[3]

  • In Vivo Efficacy: Promising candidates from the SAR studies should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The journey from a novel compound to a therapeutic agent is long and rigorous, but the initial data for Compound X are highly encouraging. The pyrimidine scaffold continues to be a fertile ground for the discovery of new medicines, and a systematic approach to characterization and comparison, as outlined in this guide, is essential for identifying the most promising candidates for further development.[1][14]

References

  • ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. NIH. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. Available at: [Link]

  • Journal of University of Basrah for Agricultural Sciences. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of University of Basrah for Agricultural Sciences. Available at: [Link]

  • PMC. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. NIH. Available at: [Link]

  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Pyrimidine Analogs. NIH. Available at: [Link]

  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. NIH. Available at: [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing. Available at: [Link]

  • PMC. (n.d.). NMR Metabolomics Protocols for Drug Discovery. PubMed Central. Available at: [Link]

  • Eugene E. Kwan. (2011). Lecture 13: Experimental Methods. Available at: [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. IJPSR. Available at: [Link]

  • Preprints.org. (2024). Biological activities of synthetic pyrimidine derivatives. Preprints.org. Available at: [Link]

  • ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. Available at: [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No. 71933-03-4). As a brominated heterocyclic organic compound, this substance requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a solid organic compound with the molecular formula C₆H₅BrN₂O₃.[3] Its hazard profile, as defined by available safety data, necessitates specific precautions.

Key Hazard Information:

Hazard StatementDescriptionSource
H302Harmful if swallowed[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]

Due to its classification as a brominated organic compound, it is considered hazardous waste.[2] Improper disposal can lead to significant environmental and health risks.[2] The presence of a halogen (bromine) means it must be segregated as halogenated waste.[4][5][6]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial. Adherence to the following PPE standards is mandatory when handling this compound for disposal.

  • Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[7]

  • Eye Protection : Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should also be worn.[3][7]

  • Body Protection : A fully buttoned, flame-retardant lab coat is essential.

  • Respiratory Protection : All handling and preparation for disposal should occur within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3][7]

Waste Segregation and Container Management: The Core of Compliance

Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA).[4][8]

Decision Workflow for Waste Disposal

The following diagram illustrates the critical decision-making process for segregating waste related to Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

WasteDisposalWorkflow Workflow for Disposal of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate cluster_0 Waste Identification & Segregation cluster_1 Disposal Pathways Start Generated Waste (Solid, Solution, or Contaminated Material) IsSolid Is the waste pure solid or a non-hazardous solid matrix? Start->IsSolid IsLiquid Is the waste a liquid solution? IsSolid->IsLiquid No SolidWaste Collect in a dedicated, labeled 'Halogenated Organic Solids' container. Ensure container is compatible and sealed. IsSolid->SolidWaste Yes IsContaminated Is it contaminated labware (gloves, wipes, glassware)? IsLiquid->IsContaminated No LiquidWaste Collect in a dedicated, labeled 'Halogenated Organic Liquid Waste' container. Ensure container is compatible, sealed, and has secondary containment. IsLiquid->LiquidWaste Yes ContaminatedWaste Double-bag in labeled hazardous waste bags. Collect sharp items (glassware) in a puncture-proof container. IsContaminated->ContaminatedWaste Yes FinalDisposal Arrange for pickup by a licensed hazardous waste disposal service. SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContaminatedWaste->FinalDisposal

Caption: Decision tree for proper waste segregation.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of waste containing Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

  • Container Selection : Choose a robust, sealable, and clearly labeled hazardous waste container designated for "Halogenated Organic Solids." The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling : Before adding any waste, affix a hazardous waste label. Fill in all required information: "Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate," the CAS number (71933-03-4), and the approximate quantity. All chemical constituents must be clearly listed to ensure proper disposal.[9]

  • Transfer : Working within a chemical fume hood, carefully transfer the solid waste into the designated container. Avoid creating dust.[3][10] Use appropriate tools (e.g., a chemical spatula).

  • Sealing and Storage : Securely seal the container lid. Containers must be kept closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area (SAA), away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

  • Segregation : This compound contains bromine, a halogen. Therefore, any solution containing it must be disposed of in a "Halogenated Organic Liquid Waste" stream.[4][5] Do not mix with non-halogenated solvent waste. [4]

  • Container Selection : Use a sealable, leak-proof container, such as a solvent safety can or a chemically resistant carboy, designated for halogenated liquid waste.[4][8] Never use food-grade containers.[8]

  • Labeling : Clearly label the container with "Halogenated Organic Liquid Waste" and list all components of the solution, including solvents and their approximate percentages.

  • Transfer : Carefully pour the liquid waste into the container, using a funnel to prevent spills.

  • Storage : Seal the container and place it in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store in a cool, dry, and well-ventilated area designated for hazardous waste.[11]

  • Gross Decontamination : If possible, rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected as halogenated liquid waste.[12] For highly toxic materials, the first three rinses must be collected.[12]

  • Solid Waste Collection :

    • Non-sharps : Gloves, paper towels, and other contaminated debris should be double-bagged in clearly labeled hazardous waste bags.

    • Sharps : Contaminated glassware, needles, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous waste.

  • Final Disposal : These materials are considered solid hazardous waste and should be disposed of according to your institution's procedures for solid chemical waste.

Final Disposal and Emergency Procedures
  • Waste Pickup : Once a waste container is full or is no longer being used, arrange for its collection by a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[10][13]

  • Spill Response : In the event of a spill, evacuate personnel from the immediate area. Use a spill kit with an inert absorbent material to contain the spill.[7] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Report the spill to your supervisor and EHS office immediately.

Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By internalizing these procedures, researchers contribute to a culture of safety that protects themselves, their colleagues, and the wider environment.

References

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. (2022-03-29).
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024-06-18).
  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025-12-16).
  • Hazardous Waste Disposal Guidelines.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Smolecule. (2023-08-16).
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4. Sigma-Aldrich.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4. ChemicalBook.
  • Navigating the Disposal of 2-Bromo-3-(4- bromophenyl)-1-propene: A Step-by. Benchchem.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021-07-06).
  • Flame retardant. Wikipedia.
  • Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | C7H7BrN2O2S | CID 2794729. PubChem.
  • Hazardous Waste. US EPA.
  • Pyrimidine - Hazardous Agents. Haz-Map.
  • MSDS of methyl 5-bromo-4-methoxypyridine-2-carboxylate.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30).
  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. (2021-07-02).
  • Bromine Standard Operating Procedure. Washington State University.
  • Bacterial Degradation of Aromatic Compounds. PMC - NIH.
  • Laboratory Waste Disposal Guidelines.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate | 71933-03-4. ChemicalBook.
  • Hazardous Waste Management. A-State Knowledge Base.
  • SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. Fisher Scientific. (2012-10-23).
  • SAFETY DATA SHEET - 5-Bromo-2(1H)-pyrimidinone. Thermo Fisher Scientific. (2025-09-22).
  • Learn the Basics of Hazardous Waste. US EPA. (2025-03-24).
  • SAFETY DATA SHEET - 5-Bromopyrimidine. (2016-12-02).
  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20).
  • Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine. MedchemExpress.com. (2025-10-01).
  • Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Environmental Health and Safety at Providence College.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate. Aaron Chemicals. (2024-11-01).
  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Journal of Chemical Health Risks.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • SAFETY DATA SHEET - Pyrimidine. (2025-12-19).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Chemical Waste. MIT EHS.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).

Sources

Personal protective equipment for handling Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate (CAS No: 71933-03-4). This document moves beyond mere compliance, offering a framework of deep procedural logic to ensure the safety of all laboratory personnel. The toxicological properties of this compound have not been fully investigated, demanding a cautious and rigorous approach to its handling.[1]

Hazard Assessment Summary

A foundational understanding of the known hazards is critical before any handling occurs. Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a solid, powdered substance that presents multiple routes of potential exposure.[2][3] The primary documented hazards are summarized below.

Hazard ClassificationGHS CategoryDescriptionPrimary Risk
Acute Toxicity, Oral Category 4Harmful if swallowed.[4]Ingestion of the compound can lead to acute illness.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4]Direct contact can cause localized redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][4]Airborne particles or direct contact can result in significant and potentially damaging eye irritation.
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[2][4]Inhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort.

Given that this compound is a halogenated pyrimidine, a class of molecules often used in pharmaceutical development, it is prudent to treat it as potentially biologically active and handle it with appropriate containment measures.[5]

Pillar 1: Engineering Controls - Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary method for minimizing exposure is through robust engineering controls that isolate the hazard from the researcher.[6]

  • Chemical Fume Hood: All handling of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate in its powdered form must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The hood's constant airflow is critical for capturing and exhausting airborne particles, preventing inhalation, which is a primary exposure risk.[6]

  • Ventilated Balance Enclosure: For weighing procedures, the use of an enclosed or ventilated balance is highly recommended to contain dust at the source.[9] If an enclosure is not available, weigh the material in the chemical fume hood.

  • Accessible Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and located close to the workstation.[10] All personnel must be aware of their locations and trained in their use.

Pillar 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to create a reliable barrier against dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles (meeting OSHA 29 CFR 1910.133 or EN 166 standards) and a face shield.[4][11]Goggles provide a seal around the eyes to protect against airborne particles. A face shield offers a secondary layer of protection for the entire face from splashes or unexpected aerosolization.
Hand Protection Nitrile gloves. Inspect for tears or defects before each use.[4][12]Prevents direct skin contact and subsequent irritation. Double-gloving is recommended when handling larger quantities. Contaminated gloves must be disposed of as hazardous waste.[4]
Body Protection A buttoned lab coat and appropriate street clothing (long pants and closed-toe shoes).[6][12] For larger-scale operations, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) are recommended.Protects skin from accidental spills and contamination. Porous footwear like sandals is strictly forbidden.[12]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or not available. For nuisance dust, a P95 or P1-type particle respirator is a minimum.[1][4]This is a secondary control measure. The primary reliance should be on the fume hood. If a respirator is needed, a formal respiratory protection program, including fit-testing, is required.[13]

Pillar 3: Operational and Disposal Plan

This step-by-step workflow integrates engineering controls and PPE to create a self-validating system of safety.

Step-by-Step Handling Workflow
  • Preparation: Designate a specific work area within the fume hood for the procedure.[9] Cover the work surface with absorbent bench paper to contain potential spills.

  • Don PPE: Before entering the designated area, put on all required PPE in the correct order: lab coat, safety goggles, face shield, and gloves.

  • Containment: Perform all manipulations of the solid compound deep within the chemical fume hood, at least 6 inches from the sash.[8]

  • Weighing: Use a weigh boat to handle the powder, minimizing the risk of spills.[9] Keep the primary container sealed when not in use.

  • Solution Preparation: If making a solution, add the solvent to the powder slowly to avoid generating dust or aerosols.

  • Post-Handling Cleanup: After handling, decontaminate the work surface. Wipe down the area with an appropriate solvent or cleaning solution. Dispose of the bench paper as contaminated solid waste.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[12]

Emergency Procedures: Spill Response

For a small spill contained within the fume hood:

  • Ensure the fume hood is operational.

  • Wearing full PPE, gently cover the spill with absorbent material.

  • Carefully sweep the material into a designated hazardous waste container without creating dust.[1][4]

  • Wipe the area clean with a suitable solvent and dispose of all cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety office immediately.

Waste Disposal Plan
  • Chemical Waste: All surplus Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[1]

  • Disposal Method: Do not pour any waste down the drain.[4] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Prep Work Area in Hood don_ppe Don Full PPE (Goggles, Coat, Gloves) prep_area->don_ppe weigh Weigh Compound (Enclosed Balance) don_ppe->weigh hazard CRITICAL HAZARDS - Skin/Eye/Resp Irritant - Harmful if Swallowed don_ppe->hazard dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surface & Tools dissolve->decontaminate dispose_waste Package Contaminated Waste for Disposal decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for handling Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate.

References

  • Chemical Safety | CEPP. Colorado Emergency Preparedness Partnership.
  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety.
  • WORKING SAFELY WITH TOXIC POWDERS. Duke University - Safety.
  • MSDS of methyl 5-bromo-4-methoxypyridine-2-carboxyl
  • SAFETY DATA SHEET - 5-Bromo-2(1H)-pyrimidinone. Thermo Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Occupational Health Guidelines for Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • SAFETY DATA SHEET - 5-Bromothiophene-2-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-2,5-dimethoxybenzaldehyde. Fisher Scientific.
  • Safety Data Sheet - Methyl 5-bromo-2-hydroxypyrimidine-4-carboxyl
  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. Fisher Scientific.
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safety Rules in Chemical Laboratories: A Practical Guide. Chemical Safety Management.
  • Safety Data Sheet - 5-Bromo-4-cyclopropylpyrimidine. MedchemExpress.com.
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 5-Bromopyrimidine. Fisher Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxyl
  • Methyl 5-bromo-2-hydroxypyrimidine-4-carboxyl
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Reactant of Route 2
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.